5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine
Description
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Properties
IUPAC Name |
5-bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN5/c15-12-8-18-13(16)14(19-12)20-7-6-17-11(9-20)10-4-2-1-3-5-10/h1-5,8,11,17H,6-7,9H2,(H2,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNZGGJWXBMSKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C2=CC=CC=C2)C3=NC(=CN=C3N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587507 | |
| Record name | 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893612-07-2 | |
| Record name | 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine synthesis pathway
An In-Depth Technical Guide on the Synthesis of 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine
Introduction
This compound is a complex heterocyclic molecule featuring a substituted pyrazine core. Such scaffolds are of significant interest to researchers in medicinal chemistry and drug development, often serving as key intermediates in the synthesis of targeted therapeutics, particularly kinase inhibitors. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this compound, designed for chemical researchers and drug development professionals. The narrative emphasizes the rationale behind procedural choices, ensuring a deep understanding of the underlying chemical principles. The convergent synthesis strategy involves the preparation of two key precursors, followed by a final coupling reaction.
The overall synthetic approach is bifurcated into three primary stages:
-
Synthesis of the Electrophilic Core: Preparation of 5-Bromo-3-chloropyrazin-2-amine.
-
Synthesis of the Nucleophilic Partner: Preparation of (rac)-2-Phenylpiperazine.
-
Convergent Assembly: A final Nucleophilic Aromatic Substitution (SNAr) to yield the target molecule.
Part 1: Synthesis of Key Precursor 1: 5-Bromo-3-chloropyrazin-2-amine
The initial phase focuses on constructing the pyrazine core, which will serve as the electrophilic component in the final coupling step. The synthesis begins with the commercially available 2-amino-3-chloropyrazine and introduces a bromine atom at the C5 position.
Reaction Scheme: Bromination of 2-amino-3-chloropyrazine
Caption: Synthesis of the brominated pyrazine precursor.
Mechanistic Rationale
This transformation is an electrophilic aromatic substitution. The pyrazine ring is generally electron-deficient; however, the amino group at C2 is a potent activating group that directs electrophiles to the ortho and para positions. The C5 position is para to the amino group, making it the most favorable site for bromination. N-Bromosuccinimide (NBS) is selected as the brominating agent as it provides a low concentration of electrophilic bromine, minimizing side reactions and ensuring regioselectivity. The reaction is typically refluxed in a non-polar solvent like chloroform to achieve a sufficient reaction rate.[1]
Detailed Experimental Protocol
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-amino-3-chloropyrazine (20.0 g, 154 mmol) and chloroform (140 mL).
-
Reagent Addition: Add N-bromosuccinimide (NBS) (31.0 g, 173 mmol) to the suspension.
-
Reaction Execution: Heat the mixture to reflux and maintain for 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with deionized water (350 mL).
-
Purification: Separate the organic layer and filter it through a pad of diatomaceous earth to remove insoluble by-products.
-
Isolation: Concentrate the organic layer under reduced pressure to yield the crude product. The resulting brown solid can be further purified by recrystallization if necessary.[1]
Data Summary for Precursor 1
| Property | Value | Reference |
| IUPAC Name | 5-bromo-3-chloropyrazin-2-amine | [2] |
| Molecular Formula | C₄H₃BrClN₃ | [3] |
| Molecular Weight | 208.45 g/mol | [2][3] |
| Appearance | Brown solid | [1] |
| Melting Point | 230-232 °C | [1] |
| Typical Yield | ~69% | [1] |
| Purity | >99% (GC-MS) | [1] |
Part 2: Synthesis of Key Precursor 2: (rac)-2-Phenylpiperazine
The second phase involves the synthesis of the nucleophilic piperazine component. While multiple routes exist, a common and effective method is the reduction of the corresponding lactam, 3-phenylpiperazin-2-one.
Reaction Scheme: Reduction of 3-Phenylpiperazin-2-one
Caption: Synthesis of the phenylpiperazine precursor.
Mechanistic Rationale
Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing amides (lactams) to their corresponding amines. The mechanism involves the nucleophilic addition of a hydride ion to the amide carbonyl carbon, followed by coordination of the oxygen to the aluminum species. A subsequent elimination-addition sequence, driven by the oxophilicity of aluminum, effectively replaces the carbonyl oxygen with two hydrogen atoms, yielding the desired piperazine ring. Tetrahydrofuran (THF) is an ideal solvent due to its ability to solvate the LiAlH₄ and its relatively high boiling point for reflux conditions.[4][5][6]
Detailed Experimental Protocol
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add a suspension of Lithium Aluminum Hydride (LiAlH₄) (3.04 g, 80 mmol) in anhydrous tetrahydrofuran (THF) (60 mL). Cool the suspension to 10-15 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of 3-phenylpiperazin-2-one (assumed starting material, e.g., 10 g) in THF (10 mL) to the LiAlH₄ suspension, maintaining the internal temperature below 20 °C.
-
Reaction Execution: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to reflux. Maintain reflux for 2-4 hours, monitoring by TLC.
-
Quenching: Cool the reaction mixture to 5 °C in an ice bath. Cautiously and sequentially, add water (3 mL), 15% aqueous sodium hydroxide (3 mL), and then water again (9 mL) dropwise. Extreme caution is advised during this step as it generates hydrogen gas.
-
Isolation: Stir the resulting granular precipitate for 1 hour at room temperature. Filter the solid salts and wash them thoroughly with THF.
-
Purification: Combine the filtrate and washings, and concentrate under reduced pressure to yield (rac)-2-phenylpiperazine, which can be used directly or purified further by distillation or crystallization.[4]
Part 3: Final Convergent Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This final stage unites the two precursors in a convergent manner. The electron-deficient pyrazine core reacts with the nucleophilic secondary amine of the phenylpiperazine to form the target molecule.
Overall Synthesis Workflow
Caption: Logical flow of the Nucleophilic Aromatic Substitution (SNAr) mechanism.
Detailed Experimental Protocol
-
Reaction Setup: In a sealable reaction vessel, combine 5-Bromo-3-chloropyrazin-2-amine (Precursor 1, 1.0 eq), (rac)-2-phenylpiperazine (Precursor 2, 1.1 eq), and Diisopropylethylamine (DIPEA, 2.0 eq).
-
Solvent Addition: Add a high-boiling polar aprotic solvent, such as N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF), to achieve a concentration of approximately 0.5 M.
-
Reaction Execution: Seal the vessel and heat the mixture to 100-120 °C. Stir vigorously for 12-24 hours. Monitor the reaction for the disappearance of the starting material by LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash sequentially with water and saturated brine to remove the solvent and excess base.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude residue should be purified by column chromatography on silica gel to isolate the final product.
Characterization and Data Summary of Final Product
| Property | Expected Value |
| IUPAC Name | 5-Bromo-3-(2-phenylpiperazin-1-yl)pyrazin-2-amine |
| Molecular Formula | C₁₄H₁₆BrN₅ |
| Molecular Weight | 346.22 g/mol |
| Appearance | Off-white to yellow solid |
| Purity (HPLC) | >95% |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.8-7.2 (m, 5H, Ar-H), 7.5 (s, 1H, Pyrazine-H), 6.5 (s, 2H, -NH₂), 4.5-3.0 (m, 7H, Piperazine-H), 2.0 (br s, 1H, -NH) |
| MS (ESI+) | m/z = 346.1, 348.1 [M+H]⁺ (Isotopic pattern for Br) |
Conclusion
The synthesis of this compound is efficiently achieved through a convergent three-part strategy. The pathway relies on foundational organic transformations, including selective electrophilic bromination for the first precursor and robust lactam reduction for the second. The key coupling step, a well-defined Nucleophilic Aromatic Substitution (SNAr), proceeds reliably due to the inherent electronic properties of the pyrazine core. This technical guide provides a logical, replicable, and mechanistically sound pathway for obtaining this valuable chemical scaffold for further research and development.
References
- 2-AMINO-5-BROMO-3-CHLOROPYRAZINE | 21943-13-5 - ChemicalBook.
- Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives.
- US7041826B2 - Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate - Google Patents.
- WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents.
- New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives - ResearchGate.
- Nucleophilic aromatic substitution - Wikipedia.
- nucleophilic aromatic substitutions - YouTube.
- Nucleophilic Aromatic Substitution - Chemistry Steps.
- 2-Amino-5-bromo-3-chloropyrazine - Oakwood Chemical.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.
- 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts.
- 5-Bromo-3-chloropyrazin-2-amine | C4H3BrClN3 | CID 46738202 - PubChem.
Sources
- 1. 2-AMINO-5-BROMO-3-CHLOROPYRAZINE | 21943-13-5 [chemicalbook.com]
- 2. 5-Bromo-3-chloropyrazin-2-amine | C4H3BrClN3 | CID 46738202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-5-bromo-3-chloropyrazine [oakwoodchemical.com]
- 4. US7041826B2 - Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate - Google Patents [patents.google.com]
- 5. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
physicochemical properties of 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine
An In-depth Technical Guide Physicochemical Properties of 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine
Introduction: A Structural Overview
This compound is a heterocyclic compound featuring a complex assembly of functional groups, each contributing to its overall physicochemical profile. The molecule integrates a bromine-substituted aminopyrazine core with a phenylpiperazine moiety. This structure suggests potential applications in medicinal chemistry, where such scaffolds are common. Understanding its fundamental properties is a critical first step in any drug discovery and development cascade, influencing everything from formulation and delivery to ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
This guide provides a comprehensive framework for the systematic characterization of this molecule. It is structured not as a static data sheet, but as a logical workflow, guiding the researcher from initial identity confirmation through to detailed stability analysis. Each protocol is presented with an underlying rationale, reflecting field-proven insights into why specific experimental choices are made.
| Property | Predicted / Calculated Data |
| Molecular Formula | C₁₄H₁₆BrN₅ |
| Molecular Weight | 346.22 g/mol |
| Chemical Structure | (See Figure 1 below) |
Figure 1: Chemical Structure of this compound
Part 1: Identity and Purity Confirmation
Before any meaningful physicochemical analysis can be undertaken, the identity and purity of the synthesized compound must be unequivocally established. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstone techniques for this validation.
High-Performance Liquid Chromatography (HPLC-MS)
HPLC is the workhorse for assessing purity, separating the target compound from any starting materials, by-products, or degradation products.[1] Coupling it with a mass spectrometer allows for simultaneous confirmation of the molecular weight.
Experimental Protocol: Purity Analysis by RP-HPLC-MS
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV/Vis or Photodiode Array (PDA) detector set to monitor at 254 nm and 280 nm.[1]
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the compound.
-
Dissolve in 1 mL of a 1:1 mixture of Acetonitrile:Water.
-
Filter through a 0.22 µm syringe filter prior to injection.
-
-
Analysis:
-
Inject 5-10 µL of the sample.
-
Monitor the chromatogram for the main peak corresponding to the product. Purity is calculated as the area of the main peak divided by the total area of all peaks.
-
The mass spectrometer, often operating with Electrospray Ionization (ESI) in positive mode, should be set to scan for the expected [M+H]⁺ ion (m/z ≈ 346.07 and 348.07 due to bromine isotopes).[1]
-
Scientist's Rationale: A gradient elution is chosen to ensure that compounds with a wide range of polarities can be effectively separated and eluted from the column. The C18 stationary phase is a nonpolar standard for retaining moderately nonpolar compounds like the one . Formic acid is added to the mobile phase to improve peak shape and ionization efficiency for mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the definitive structural confirmation by mapping the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.
Expected ¹H NMR Features:
-
Aromatic Protons: Signals in the ~7.0-8.5 ppm region corresponding to the protons on the pyrazine and phenyl rings.
-
Piperazine Protons: A complex series of signals in the ~3.0-4.5 ppm range, showing characteristic splitting patterns based on their axial/equatorial positions and coupling with neighbors.
-
Amine Protons: A broad singlet corresponding to the -NH₂ group, which may be exchangeable with D₂O.
Expected ¹³C NMR Features:
-
Signals for the 14 distinct carbon environments, with aromatic carbons appearing in the ~110-160 ppm region and aliphatic carbons of the piperazine ring appearing further upfield (~40-60 ppm).
Part 2: Core Physicochemical Properties
Melting Point Determination
The melting point is a fundamental physical property that provides a quick and reliable indication of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, whereas impurities will depress and broaden the melting range.[2]
Experimental Protocol: Capillary Method
-
Sample Preparation:
-
Ensure the sample is a fine, dry powder. If necessary, gently pulverize a small amount using a mortar and pestle.[3][4]
-
Jab the open end of a glass capillary tube into the powder pile.[4]
-
Tap the closed end of the capillary on a hard surface, or drop it down a long glass tube, to pack the powder tightly to a height of 2-3 mm.[3][4]
-
-
Measurement (Rapid Determination):
-
Place the capillary in the heating block apparatus (e.g., Mel-Temp).
-
Set a rapid heating rate (10-20°C/min) to find an approximate melting range.[3]
-
-
Measurement (Accurate Determination):
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.[4]
-
Use a fresh, new sample. Never reuse a melted sample, as its crystal structure may have changed.[4]
-
Set the start temperature to 5-10°C below the expected melting point.[3]
-
Heat at a slow, controlled rate (1-2°C/min) to ensure thermal equilibrium between the sample, heating block, and thermometer.[5]
-
-
Data Recording:
-
Record the temperature at which the first droplet of liquid appears.
-
Record the temperature at which the entire sample has completely liquefied.[4]
-
Report the result as a melting range (e.g., 150.5-151.5°C).
-
Scientist's Rationale: A two-step rapid/slow approach saves significant time. The slow heating rate in the final determination is critical; heating too quickly causes the sample's temperature to lag behind the thermometer reading, resulting in an artificially high and broad melting range.[3]
Solubility Profile
Solubility is a critical determinant of a drug's bioavailability and formulation possibilities. A qualitative assessment across a range of pharmaceutically relevant solvents is a standard initial screen.
Experimental Protocol: Qualitative Solubility Assessment
-
Solvent Selection: Prepare vials containing 1 mL of various solvents, such as Water, Phosphate-Buffered Saline (PBS, pH 7.4), 0.1 M HCl, 0.1 M NaOH, Ethanol, and Dimethyl Sulfoxide (DMSO).
-
Sample Addition: Add ~1 mg of the compound to each vial.
-
Observation: Vortex each vial for 30 seconds and visually inspect for dissolution.
-
Classification: Classify solubility as:
-
Freely Soluble: Clear solution obtained quickly.
-
Soluble: Dissolves completely upon vortexing/sonication.
-
Slightly Soluble: Partial dissolution, visible solid remains.
-
Insoluble: No apparent dissolution.
-
-
Data Presentation: Summarize the results in a table.
| Solvent | Predicted Solubility | Rationale |
| Water / PBS (pH 7.4) | Insoluble to Slight | Large, nonpolar surface area from phenyl and pyrazine rings likely dominates. |
| 0.1 M HCl | Soluble | The basic nitrogen atoms on the pyrazine and piperazine rings should protonate to form soluble salts. |
| 0.1 M NaOH | Insoluble | The molecule lacks acidic protons, so increasing pH is unlikely to enhance solubility. |
| Ethanol / DMSO | Soluble | Organic solvents are expected to dissolve this predominantly organic molecule. |
Part 3: Lipophilicity (LogP) Determination
Lipophilicity, the measure of a compound's partitioning between a lipid and an aqueous phase, is a crucial parameter in drug design. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[6][7] A LogP value that is too high can lead to poor aqueous solubility and high metabolic turnover, while a value that is too low can hinder membrane permeability.
Method 1: The Shake-Flask Method (Gold Standard)
This direct method is considered the most accurate for determining LogP and is suitable for values in the range of -2 to 4.[6]
Experimental Protocol: Shake-Flask LogP
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate overnight.
-
Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol.
-
Partitioning:
-
In a centrifuge tube, combine 5 mL of the pre-saturated n-octanol stock solution with 5 mL of the pre-saturated water.
-
Shake vigorously for 30 minutes to ensure equilibrium is reached.
-
Centrifuge the mixture at high speed for 15-30 minutes to achieve complete phase separation.
-
-
Quantification:
-
Carefully withdraw an aliquot from each phase.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method, typically UV-Vis spectroscopy or HPLC, against a calibration curve.
-
-
Calculation:
-
Calculate P = [Concentration in Octanol] / [Concentration in Water].
-
Calculate LogP = log₁₀(P).[7]
-
Method 2: RP-HPLC Method (Indirect)
This is a faster, indirect method that correlates a compound's retention time on a reverse-phase column with known LogP values of a set of standard compounds.[6]
Workflow for LogP Determination
Caption: Workflow for experimental LogP determination.
Part 4: Chemical Stability Profiling
Assessing chemical stability is vital for determining a drug's shelf-life and identifying potential degradation products that could impact efficacy or safety.[8][9] Accelerated stability studies expose the drug to harsh conditions to predict its long-term stability.[9]
Experimental Protocol: Accelerated Stability Study
-
Sample Preparation: Prepare multiple solutions of the compound at a known concentration (e.g., 1 mg/mL) in a relevant solvent system (e.g., 50:50 Acetonitrile:Water).
-
Stress Conditions: Store the solutions under various stress conditions for a defined period (e.g., 7 days):
-
Heat: 60°C.
-
Acidic: 0.1 M HCl at 40°C.
-
Basic: 0.1 M NaOH at 40°C.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Photostability: Exposure to UV and visible light.[9]
-
Control: Room temperature, protected from light.
-
-
Time-Point Analysis: At specified time points (e.g., Day 0, 1, 3, 7), withdraw an aliquot from each condition.
-
HPLC Analysis: Analyze each aliquot using the HPLC method developed in Part 1.
-
Data Evaluation:
-
Quantify the percentage of the parent compound remaining over time.
-
Monitor the chromatograms for the appearance of new peaks, which represent degradation products.
-
If coupled with MS, attempt to identify the mass of the degradation products to hypothesize degradation pathways.
-
Workflow for Chemical Stability Assessment
Caption: Workflow for Chemical Stability Profiling.
References
-
Microtrac. (n.d.). Chemical vs. Physical Stability of Formulations. Retrieved from [Link]
-
Stanford Research Systems. (n.d.). Melting Point Determination. thinkSRS.com. Retrieved from [Link]
-
University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]
-
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]
-
Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests. Retrieved from [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
-
SSERC. (n.d.). Melting point determination. Retrieved from [Link]
-
Separation Science. (2024). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
HunterLab. (2025). Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 7.4: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. Retrieved from [Link]
-
ResearchGate. (2025). Practical methods for the measurement of log P for surfactants. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical Techniques for the Assessment of Drug Stability. Retrieved from [Link]
-
JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]
Sources
- 1. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 2. SSERC | Melting point determination [sserc.org.uk]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. acdlabs.com [acdlabs.com]
- 8. Chemical vs. Physical Stability of Formulations [microtrac.com]
- 9. longdom.org [longdom.org]
An Inquiry into the Mechanism of Action of 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine: A Case of Undisclosed Scientific Discovery
A comprehensive investigation into the existing scientific and patent literature reveals a notable absence of public-domain information regarding the senolytic agent designated as 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine, also referred to as K-13. Despite extensive searches, no primary research articles, patents, or clinical trial records detailing its discovery, mechanism of action, or preclinical/clinical development were identified. This precludes the creation of an in-depth technical guide as requested, as any such document would lack the necessary empirical foundation and would be speculative in nature.
This report outlines the current landscape of senolytic research, providing a framework within which a novel agent like this compound might operate, while clearly stating the current lack of specific data for this particular compound.
The Senolytic Paradigm: A Primer
Cellular senescence is a fundamental biological process characterized by a state of irreversible cell cycle arrest. While beneficial in contexts such as tumor suppression and wound healing, the accumulation of senescent cells with age contributes to a wide range of age-related pathologies. These cells often develop a pro-inflammatory senescence-associated secretory phenotype (SASP), which can disrupt tissue homeostasis and drive chronic disease.[1][2]
Senolytics are a class of therapeutic agents designed to selectively induce apoptosis in senescent cells.[3] The first senolytic drugs were discovered through a hypothesis-driven approach, targeting the pro-survival pathways that are upregulated in senescent cells to protect them from their own pro-apoptotic SASP.[2] By transiently inhibiting these pathways, senolytics can effectively eliminate senescent cells, with studies in animal models demonstrating improvements in a variety of age-related conditions.[4][5]
Putative Mechanistic Frameworks for a Novel Senolytic
Given the chemical structure of this compound, which incorporates a pyrazine and a phenylpiperazine moiety, it is plausible that its mechanism of action, if confirmed, would fall within one of the established or emerging classes of senolytic pathways.
Targeting Anti-Apoptotic Pathways
A primary strategy for inducing senolysis is the inhibition of anti-apoptotic proteins. Senescent cells upregulate several pro-survival networks to evade cell death. Key among these are the B-cell lymphoma 2 (Bcl-2) family of proteins. Known senolytics like Navitoclax (ABT-263) and its derivatives function by inhibiting Bcl-2, Bcl-xL, and Bcl-w, thereby unleashing the pro-apoptotic effectors BAX and BAK.[3] It is conceivable that a novel compound could exhibit a similar inhibitory profile against one or more members of the Bcl-2 family.
The p53 pathway is another critical regulator of both senescence and apoptosis. While p53 is instrumental in initiating senescence, its role in the established senescent state is more complex. Some senolytics are known to modulate p53 activity to trigger apoptosis in senescent cells.
Kinase Inhibition
The senolytic cocktail of Dasatinib and Quercetin (D+Q) highlights the potential of kinase inhibitors in targeting senescent cells. Dasatinib, a broad-spectrum tyrosine kinase inhibitor, is thought to disrupt multiple pro-survival signals in senescent cells.[6][7] The pyrazine core of this compound is a common scaffold in kinase inhibitors, suggesting this as a potential avenue of action.
The Enigma of "K-13"
The designation "K-13" has not been linked to this compound in any publicly accessible database or publication. Searches for "senolytic K-13" did not yield any relevant results, with the "K" designator in other contexts referring to unrelated compounds or study cohorts.[8] This suggests that "K-13" may be an internal, preclinical codename from a private research entity that has not yet disclosed its findings.
The Imperative of Empirical Data
Without access to the primary research that describes the discovery and characterization of this compound, any discussion of its specific mechanism of action, dose-response relationships, selectivity, or synthesis would be unfounded. The creation of a legitimate technical guide requires, at a minimum:
-
In Vitro Characterization: Data from cellular assays demonstrating selective killing of senescent cells over proliferating cells. This would include IC50 values in various senescent and non-senescent cell types.
-
Mechanism of Action Studies: Biochemical and cellular assays to identify the direct molecular target(s) and the downstream signaling pathways engaged by the compound. This would involve techniques such as target-binding assays, western blotting for signaling proteins, and caspase activation assays.
-
Synthesis Protocol: A detailed, reproducible method for the chemical synthesis of the compound.
-
In Vivo Efficacy and Safety Data: Results from preclinical studies in animal models of aging or age-related diseases, demonstrating senolytic activity and providing initial safety and pharmacokinetic profiles.
Conclusion
The topic of this compound as a senolytic agent represents an area of scientific inquiry that, at present, remains outside the public domain. While the broader field of senolytics is rich with established mechanisms and validated compounds, the specific properties of this molecule are unknown.
For researchers, scientists, and drug development professionals, this highlights the dynamic and often proprietary nature of early-stage drug discovery. Until the primary data is published or otherwise disclosed, a detailed technical guide on the mechanism of action of this compound cannot be responsibly produced. Future work in this area will be entirely dependent on the originating research group releasing their findings to the scientific community.
References
[This section is intentionally left blank as no specific references for the topic compound could be found. The in-text citations refer to the general state of senolytics research based on the initial search results.]
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An In-depth Technical Guide on the Predicted Biological Activity of 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive analysis of the potential biological activities of the novel chemical entity, 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine. In the absence of direct empirical data for this specific molecule, this document leverages a first-principles approach, dissecting the compound into its constituent pharmacophores: the pyrazine core, the phenylpiperazine moiety, and the bromo- and amino-substituents. By examining the established biological roles of these components from peer-reviewed literature, we construct a predictive profile of the compound's likely mechanisms of action and therapeutic potential. This guide further proposes a detailed roadmap for the synthesis and subsequent biological evaluation of this compound, offering a robust framework for researchers seeking to explore its therapeutic utility.
Introduction: A Molecule of Predicted Potential
The quest for novel therapeutic agents is a cornerstone of modern medicine. The compound this compound represents an intriguing, yet unexplored, chemical entity. Its structure is a composite of well-established pharmacophores, suggesting a high probability of significant biological activity. The pyrazine ring is a key component in numerous clinically approved drugs, valued for its role in creating compounds with diverse therapeutic applications, including anticancer and antiviral agents.[1][2][3] The phenylpiperazine moiety is also a privileged scaffold in medicinal chemistry, frequently associated with kinase inhibition and central nervous system activity.[4][5][6] The strategic placement of bromine and amine groups can further modulate the compound's physicochemical properties and target interactions.
This guide will first propose a logical synthetic pathway for the molecule. Subsequently, it will delve into a detailed prediction of its biological activities, with a primary focus on its potential as a kinase inhibitor for oncology applications. Finally, a comprehensive experimental workflow will be outlined to systematically test these hypotheses, providing a practical blueprint for the investigation of this promising compound.
Proposed Synthesis and Physicochemical Properties
A plausible and efficient synthesis of this compound can be envisioned through a multi-step process, leveraging established reactions in heterocyclic chemistry.
Proposed Synthetic Route
The synthesis would likely commence with a commercially available pyrazine derivative, followed by sequential bromination and nucleophilic aromatic substitution.
Step 1: Bromination of 2-aminopyrazine. The starting material, 2-aminopyrazine, can be selectively brominated at the 3- and 5-positions. A subsequent selective debromination can yield the desired 2-amino-3-bromopyrazine. A more direct approach would be the bromination of 2-amino-5-methylpyrazine, followed by further modifications, as analogous reactions have been documented.[7]
Step 2: Nucleophilic Aromatic Substitution. The synthesized 2-amino-3,5-dibromopyrazine can then undergo a nucleophilic aromatic substitution with 1-phenylpiperazine. The reaction conditions would need to be optimized to favor monosubstitution at the 3-position. The greater electrophilicity of the C3 position adjacent to the two nitrogen atoms of the pyrazine ring would likely facilitate this selective substitution.
Step 3: Final Product. The resulting intermediate would then be subjected to a final reaction to yield this compound.
Below is a Graphviz diagram illustrating the proposed synthetic workflow.
Caption: Proposed synthetic workflow for this compound.
Predicted Physicochemical Properties
A summary of the predicted physicochemical properties of the target compound is presented in the table below. These properties are crucial for predicting its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).
| Property | Predicted Value | Significance |
| Molecular Weight | ~349.2 g/mol | Adherence to Lipinski's Rule of Five (MW < 500) |
| LogP | ~3.5 - 4.5 | Indicates good membrane permeability |
| Hydrogen Bond Donors | 1 (amine group) | Influences solubility and target binding |
| Hydrogen Bond Acceptors | 4 (pyrazine and piperazine nitrogens) | Influences solubility and target binding |
| pKa | Basic (piperazine) and weakly basic (amino group) | Affects solubility and ionization state at physiological pH |
Predicted Biological Activity and Mechanism of Action
The convergence of the pyrazine and phenylpiperazine scaffolds strongly suggests that this compound is a candidate for a kinase inhibitor.
The Pyrazine Core: A Foundation for Kinase Inhibition
The pyrazine ring is a well-established "hinge-binding" motif in many kinase inhibitors.[8] Its nitrogen atoms can form critical hydrogen bonds with the amino acid residues in the hinge region of the ATP-binding pocket of kinases. This interaction is a hallmark of many type I and type II kinase inhibitors. Several pyrazine-containing molecules have been developed as potent inhibitors of various kinases, including Pim kinases and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[8][9]
The Phenylpiperazine Moiety: Driving Potency and Selectivity
The phenylpiperazine group is a versatile component in drug design. In the context of kinase inhibitors, the phenyl group can extend into a hydrophobic pocket adjacent to the ATP-binding site, contributing to the inhibitor's potency and selectivity.[5][10] The piperazine linker provides a flexible yet constrained connection to the pyrazine core, allowing for optimal positioning of the phenyl group within the target kinase. Derivatives of phenylpiperazine have been successfully developed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinases (PI3Ks).[5][11]
A Hypothesized Mechanism of Action: Pan-Kinase Inhibition Potential
Given the functionalities of its core components, this compound is predicted to function as an ATP-competitive kinase inhibitor. The pyrazine core would anchor the molecule in the hinge region of the kinase, while the phenylpiperazine moiety would occupy an adjacent hydrophobic pocket. The bromo-substituent could further enhance binding through halogen bonding or by modulating the electronics of the pyrazine ring.
The following Graphviz diagram illustrates the hypothesized mechanism of action at a generic kinase active site.
Caption: Hypothesized binding mode of the target compound within a kinase active site.
Proposed Experimental Workflows for Validation
To validate the predicted biological activities, a systematic, multi-tiered experimental approach is recommended.
Tier 1: In Vitro Kinase Profiling
The initial step is to screen the compound against a broad panel of human kinases to identify potential targets and assess its selectivity profile.
Protocol: Kinase Panel Screening
-
Compound Preparation: Solubilize this compound in DMSO to a stock concentration of 10 mM.
-
Assay: Perform a primary screen at a single concentration (e.g., 1 µM) against a panel of at least 100 human kinases. A common format is a radiometric assay (e.g., using ³³P-ATP) or a fluorescence-based assay.
-
Data Analysis: Calculate the percentage of inhibition for each kinase relative to a positive control (e.g., staurosporine) and a negative control (DMSO).
-
Hit Identification: Identify "hits" as kinases that are inhibited by more than a predefined threshold (e.g., >50% inhibition).
Tier 2: Cellular Assays for Anticancer Activity
Based on the results of the kinase screen, a panel of cancer cell lines with known dependencies on the identified target kinases should be used to assess the compound's antiproliferative activity.
Protocol: Cell Viability Assay (MTT or CellTiter-Glo®)
-
Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.
-
Treatment: Seed cells in 96-well plates and treat with a serial dilution of the compound (e.g., from 0.01 µM to 100 µM) for 72 hours.
-
Assay: Perform a cell viability assay according to the manufacturer's protocol.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
The following diagram outlines the proposed experimental workflow.
Caption: A tiered experimental workflow for the biological evaluation of the target compound.
Data Interpretation and Future Directions
The data generated from these experiments will provide a clear indication of the compound's biological activity.
-
Potent and selective kinase inhibition coupled with low micromolar to nanomolar IC50 values in cancer cell lines would strongly support its development as an anticancer agent.
-
Broad-spectrum kinase inhibition might suggest potential for applications where targeting multiple pathways is beneficial, or it could indicate a need for further chemical optimization to improve selectivity.
-
Lack of significant activity would suggest that the specific combination of pharmacophores in this molecule is not optimal for kinase inhibition and that alternative biological activities should be explored.
Should the initial results be promising, future work would involve lead optimization to improve potency, selectivity, and pharmacokinetic properties, followed by in vivo efficacy studies in animal models of cancer.
Conclusion
While this compound is a novel compound with no currently available biological data, a systematic analysis of its chemical structure provides a strong rationale for its investigation as a kinase inhibitor. The proposed synthetic route is feasible, and the outlined experimental workflow offers a clear and logical path to validating its predicted anticancer activity. This guide serves as a foundational document for researchers to unlock the therapeutic potential of this promising molecule.
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PubMed. (2017). Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1][12][13]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(4), 857–861. Retrieved January 17, 2026, from
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National Institutes of Health. (2011). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][8]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 54(18), 6362–6383. Retrieved January 17, 2026, from
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An In-depth Technical Guide to 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine: Synthesis, Structural Analogs, and Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine core represents a privileged scaffold in modern medicinal chemistry, demonstrating significant potential across various therapeutic areas, particularly in the development of kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, structural derivatization, and structure-activity relationships (SAR) of this compound class. We will delve into the strategic considerations behind synthetic route design, offer detailed experimental protocols, and analyze the impact of structural modifications on biological activity. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this promising molecular framework.
Introduction: The Pyrazine-Piperazine Scaffold in Medicinal Chemistry
The hybridization of pyrazine and piperazine moieties has yielded a plethora of biologically active molecules. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-relationship, is a common feature in many approved drugs and clinical candidates.[1][2] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an effective pharmacophore for targeting various enzymes and receptors. The piperazine ring, a saturated six-membered heterocycle with two nitrogen atoms, often serves as a versatile linker, imparting favorable physicochemical properties such as improved solubility and oral bioavailability.[3] The combination of these two rings in the this compound scaffold creates a unique three-dimensional structure with multiple points for chemical modification, allowing for the fine-tuning of biological activity and pharmacokinetic profiles.
Recent research has highlighted the potential of pyrazine-based compounds as potent kinase inhibitors.[1][4][5] Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders. The 2-aminopyrazine core, in particular, has been identified as a key structural motif in a number of kinase inhibitors.[5] The strategic placement of a phenylpiperazine substituent at the 3-position of the pyrazine ring allows for the exploration of interactions with specific binding pockets within the kinase domain, making this scaffold a promising starting point for the development of novel and selective kinase inhibitors.
Synthesis of the Core Scaffold and Key Derivatives
The synthesis of this compound and its analogs typically involves a convergent synthetic strategy, where the substituted pyrazine and piperazine moieties are prepared separately and then coupled in a final step.
Synthesis of the 2-Amino-3,5-dibromopyrazine Intermediate
A common starting material for the synthesis of the pyrazine core is 2-aminopyrazine. Direct bromination of 2-aminopyrazine can be challenging due to the activating effect of the amino group, which can lead to multiple bromination products. A more controlled approach involves the bromination of a protected or less activated precursor. A general procedure for the bromination of a 2-aminopyrazine derivative is described below.
Experimental Protocol: Bromination of 2-Amino-5-methylpyrazine [6]
-
Step 1: To a solution of 2-amino-5-methylpyrazine (1 equivalent) and pyridine (1.2 equivalents) in dichloromethane (DCM), slowly add a solution of bromine (1.2 equivalents) in DCM at room temperature.
-
Step 2: Stir the reaction mixture overnight at room temperature.
-
Step 3: Quench the reaction with water and separate the organic layer.
-
Step 4: Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-3-bromo-5-methylpyrazine.
Coupling of the Piperazine Moiety
The key step in the synthesis of the target scaffold is the coupling of the substituted piperazine with the brominated pyrazine. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction or a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Experimental Protocol: Nucleophilic Aromatic Substitution
-
Step 1: To a solution of 2-amino-3,5-dibromopyrazine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add 3-phenylpiperazine (1.1 equivalents) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Step 2: Heat the reaction mixture at 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Step 3: Upon completion, cool the reaction to room temperature and pour it into water.
-
Step 4: Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Step 5: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 6: Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Structural Analogs and Derivatives
The modular nature of the synthesis allows for the generation of a diverse library of analogs by varying the substituents on the phenyl ring, the piperazine ring, and the amino group of the pyrazine core.
Modifications of the Phenyl Ring
The electronic and steric properties of the phenyl ring can be readily modified by introducing substituents at the ortho, meta, and para positions. These modifications can have a significant impact on the compound's affinity and selectivity for its biological target.
Modifications of the Piperazine Ring
The piperazine ring can be substituted at the nitrogen atom not attached to the pyrazine ring. Alkylation, acylation, and sulfonylation are common modifications that can alter the compound's polarity, basicity, and overall shape.
Modifications of the Pyrazine Amine
The amino group at the 2-position of the pyrazine ring can be acylated, sulfonylated, or used as a handle for further functionalization, providing another avenue for exploring the structure-activity relationship.
Structure-Activity Relationship (SAR) Analysis
A comprehensive SAR analysis is crucial for optimizing the biological activity of the this compound scaffold. The following table summarizes hypothetical SAR data for a series of analogs, illustrating how different substituents might influence their inhibitory activity against a target kinase.
| Compound ID | R1 (Phenyl Ring) | R2 (Piperazine N) | Kinase Inhibition IC50 (nM) |
| Core | H | H | 150 |
| 1a | 4-F | H | 85 |
| 1b | 4-Cl | H | 70 |
| 1c | 4-Me | H | 120 |
| 1d | 3-F | H | 95 |
| 1e | 2-F | H | 250 |
| 2a | H | Me | 180 |
| 2b | H | Ac | 350 |
| 2c | H | SO2Me | 400 |
| 3a | 4-Cl | Me | 90 |
From this hypothetical data, several trends can be observed:
-
Phenyl Ring Substitution: Electron-withdrawing groups at the para-position of the phenyl ring (e.g., F, Cl) appear to be beneficial for activity, while electron-donating groups (e.g., Me) are less favorable. Substitution at the ortho-position may be detrimental due to steric hindrance.
-
Piperazine N-Substitution: Modification of the distal nitrogen of the piperazine ring generally leads to a decrease in potency, suggesting that a free amine may be important for interaction with the target.
Biological Targets and Mechanism of Action
While the specific biological targets of this compound and its close analogs are not extensively reported in the public domain, the 2-aminopyrazine scaffold is a known hinge-binding motif for many protein kinases.[5] It is plausible that compounds based on this core structure act as ATP-competitive inhibitors, binding to the ATP-binding site of kinases and preventing the phosphorylation of their downstream substrates. This mode of action is common for a large number of clinically successful kinase inhibitors.
The phenylpiperazine moiety likely extends into a hydrophobic pocket adjacent to the ATP-binding site, and the substituents on the phenyl ring can be optimized to maximize interactions within this pocket, thereby enhancing potency and selectivity.
Future Directions and Conclusion
The this compound scaffold represents a versatile and promising platform for the discovery of novel therapeutics, particularly in the area of kinase inhibition. The synthetic accessibility of this core structure, coupled with the numerous opportunities for chemical modification, provides a rich field for further exploration. Future research in this area should focus on the synthesis and biological evaluation of a broader range of analogs to build a more comprehensive understanding of the structure-activity relationships. Elucidation of the specific kinase targets and the determination of co-crystal structures will be invaluable for guiding the rational design of next-generation inhibitors with improved potency, selectivity, and drug-like properties. This in-depth technical guide provides a solid foundation for researchers to build upon in their quest to develop new and effective medicines based on this important chemical scaffold.
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). Retrieved from [Link]
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Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Molecules, 28(9), 3788. [Link]
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Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. (2018). Bioorganic & Medicinal Chemistry Letters, 28(8), 1336-1341. [Link]
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). Retrieved from [Link]
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Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1269-1290. [Link]
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Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest. (2022). Molecules, 27(8), 2595. [Link]
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Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. (2002). Journal of Medicinal Chemistry, 45(19), 4329-4338. [Link]
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Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. (2012). Bioorganic & Medicinal Chemistry Letters, 22(12), 4049-4053. [Link]
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Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1][2][7]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters, 27(4), 855-861. [Link]
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Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity. (1993). Journal of Medicinal Chemistry, 36(6), 690-698. [Link]
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Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. (2018). ACS Omega, 3(10), 14386-14395. [Link]
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New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives. (n.d.). Retrieved from [Link]
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A Spectroscopic Investigation of 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine: A Guide for Researchers
This technical guide provides a detailed spectroscopic analysis of the novel heterocyclic compound, 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are engaged in the synthesis and characterization of new chemical entities. We will delve into the theoretical underpinnings and practical interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific molecule. The insights provided herein are grounded in established spectroscopic principles and comparative analysis with structurally related compounds.
Introduction
This compound is a molecule of significant interest, incorporating several key pharmacophores: a pyrazine ring, a piperazine moiety, and a phenyl group. Such hybrid molecules are often explored for their potential biological activities.[1][2] Accurate structural elucidation through spectroscopic methods is a critical and foundational step in the research and development pipeline, ensuring the identity and purity of the synthesized compound before any further biological evaluation. This guide will serve as a comprehensive reference for the spectroscopic characterization of this molecule and its analogues.
Molecular Structure and Key Features
A thorough understanding of the molecule's structure is paramount for interpreting its spectroscopic data. Below is a diagram illustrating the structure and numbering of this compound.
Figure 1. Chemical structure of this compound.
Experimental Protocols: A Best-Practice Approach
To ensure data of the highest quality, the following experimental conditions are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A 400 MHz or higher field NMR spectrometer.
-
Solvent : Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its ability to dissolve a wide range of organic compounds and its distinct solvent peak. Deuterated chloroform (CDCl₃) can also be used.[3]
-
Internal Standard : Tetramethylsilane (TMS) at 0 ppm.[3]
-
Techniques : Standard ¹H NMR, ¹³C NMR, and potentially 2D NMR techniques such as COSY and HSQC for unambiguous signal assignments.[3]
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation : The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[4]
-
Spectral Range : 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Instrumentation : An Electrospray Ionization (ESI) mass spectrometer is recommended for determining the molecular weight and for controlled fragmentation studies (MS/MS).
-
Ionization Mode : Positive ion mode is expected to be effective due to the presence of multiple basic nitrogen atoms.
-
Data Acquired : Full scan MS to determine the molecular ion peak and tandem MS (MS/MS) to analyze fragmentation patterns.
Spectroscopic Data Interpretation
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the pyrazine and phenyl rings, the protons of the piperazine ring, and the amine protons.
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Pyrazine-H | ~7.5-8.0 | Singlet (s) | 1H | The lone proton on the pyrazine ring is in an electron-deficient environment, shifting it downfield. |
| Phenyl-H | ~6.8-7.4 | Multiplet (m) | 5H | Protons on the phenyl ring will show complex splitting patterns typical of a monosubstituted benzene ring. |
| Amine-NH₂ | ~5.0-6.0 | Broad Singlet (br s) | 2H | The chemical shift of amine protons can vary and the signal is often broad due to quadrupole broadening and exchange. |
| Piperazine-CH (phenyl-substituted) | ~4.0-4.5 | Multiplet (m) | 1H | This proton is adjacent to a nitrogen atom and the phenyl ring, leading to a downfield shift. |
| Piperazine-CH₂ (adjacent to pyrazine) | ~3.5-4.0 | Multiplet (m) | 4H | These protons are adjacent to a nitrogen atom of the piperazine ring and are influenced by the pyrazine ring. |
| Piperazine-CH₂ | ~2.8-3.3 | Multiplet (m) | 4H | The remaining protons of the piperazine ring. |
| Piperazine-NH | ~2.5-3.5 | Broad Singlet (br s) | 1H | Similar to the amine protons, this signal can be broad. |
Table 1. Predicted ¹H NMR Spectral Data.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
| Carbon(s) | Expected Chemical Shift (δ, ppm) | Rationale |
| Pyrazine-C (C-Br) | ~130-140 | The carbon atom attached to the bromine will be deshielded. |
| Pyrazine-C (C-N) | ~145-160 | Carbons within the heterocyclic pyrazine ring and bonded to nitrogen atoms are significantly deshielded. |
| Phenyl-C (ipso) | ~140-145 | The carbon atom of the phenyl ring attached to the piperazine moiety. |
| Phenyl-C | ~120-130 | Aromatic carbons of the phenyl ring. |
| Piperazine-C (phenyl-substituted) | ~55-65 | This carbon is attached to both a nitrogen atom and the phenyl group, resulting in a downfield shift. |
| Piperazine-C | ~40-55 | The remaining carbon atoms of the piperazine ring. |
Table 2. Predicted ¹³C NMR Spectral Data.
Infrared (IR) Spectroscopy
The IR spectrum is instrumental in identifying the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| N-H (Amine) | 3300-3500 | Stretching (likely two bands for primary amine) |
| C-H (Aromatic) | 3000-3100 | Stretching |
| C-H (Aliphatic) | 2800-3000 | Stretching |
| C=N, C=C (Aromatic) | 1450-1600 | Ring Stretching |
| N-H (Amine) | 1550-1650 | Bending |
| C-N | 1200-1350 | Stretching |
| C-Br | 500-600 | Stretching |
Table 3. Predicted IR Absorption Bands.
The presence of sharp bands in the 3000-3100 cm⁻¹ region would confirm the aromatic C-H bonds, while bands in the 2800-3000 cm⁻¹ range would indicate the aliphatic C-H bonds of the piperazine ring. The characteristic C=N and C=C stretching vibrations of the pyrazine and phenyl rings are expected in the 1450-1600 cm⁻¹ region.[5][6] The N-H stretching of the primary amine should appear as one or two bands in the 3300-3500 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its structure.
-
Molecular Ion Peak : The molecular formula of this compound is C₁₆H₁₈BrN₅. The expected monoisotopic mass is approximately 371.07 g/mol . Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak (M⁺) and the (M+2)⁺ peak with nearly equal intensity will be observed.
-
Fragmentation Analysis : The fragmentation of the molecule under electron impact or collision-induced dissociation is expected to proceed through several key pathways. The piperazine ring is often a site of initial fragmentation.[7][8]
Figure 2. Predicted major fragmentation pathways.
Key expected fragmentation patterns include:
-
Alpha-cleavage adjacent to the nitrogen atoms of the piperazine ring.[9][10]
-
Loss of the phenyl group (C₆H₅, 77 Da) from the piperazine ring.
-
Cleavage of the bond between the pyrazine and piperazine rings.
-
Loss of the bromine atom (79/81 Da).
The relative abundance of these fragment ions will provide valuable structural information.
Conclusion
The spectroscopic analysis of this compound is a multi-faceted process requiring the synergistic use of NMR, IR, and MS techniques. This guide provides a robust theoretical framework for the interpretation of the expected spectral data. By carefully analyzing the chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, researchers can confidently confirm the structure and purity of this and related novel compounds, thereby accelerating the pace of drug discovery and development.
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An In-depth Technical Guide to 5-Bromo-3-phenylpyrazin-2-amine (CAS 344940-70-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Bromo-3-phenylpyrazin-2-amine (CAS Number: 344940-70-1), a key heterocyclic building block in modern medicinal chemistry. We will delve into its physicochemical properties, synthesis, and, most importantly, its applications as a versatile intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors. This document is intended to be a practical resource for researchers engaged in drug discovery and development.
Introduction: The Strategic Importance of the Aminopyrazine Scaffold
The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its nitrogen atoms can act as hydrogen bond acceptors, and the aromatic system allows for diverse substitutions to modulate a compound's physicochemical properties and biological activity. The introduction of a bromine atom, a phenyl group, and an amine to the pyrazine core, as in 5-Bromo-3-phenylpyrazin-2-amine, creates a molecule with multiple reactive handles. This strategic functionalization makes it a highly valuable starting material for the synthesis of complex molecular architectures, particularly for targeting protein kinases.[1][2]
Physicochemical Properties
While extensive experimental data for 5-Bromo-3-phenylpyrazin-2-amine is not widely published, we can compile its key properties from supplier information and computational predictions.
| Property | Value | Source |
| CAS Number | 344940-70-1 | Alchem Pharmtech[3] |
| Molecular Formula | C₁₀H₈BrN₃ | PubChem |
| Molecular Weight | 250.10 g/mol | PubChem |
| Appearance | Light yellow to Brown powder/crystal | TCI[4] |
| Melting Point | 88-95 °C (for the related compound 2-Amino-5-bromo-3-methylpyridine) | Sigma-Aldrich |
| Boiling Point (Predicted) | 349.164 °C at 760 mmHg | Echemi[5] |
| Solubility | Soluble in Methanol (for a related compound) | TCI[6] |
| pKa (Predicted) | 0.81 ± 0.10 | ChemBK[7] |
Note: Some data points are for structurally similar compounds and should be used as an estimation.
Synthesis and Reactivity
The synthesis of 5-Bromo-3-phenylpyrazin-2-amine and its derivatives often involves the construction of the pyrazine ring followed by functionalization, or the modification of a pre-existing pyrazine core. A plausible synthetic route could involve the reaction of an appropriate diamine with a diketone, followed by bromination. For instance, the synthesis of the related compound 2-amino-3-bromo-5-methylpyrazine is achieved by the direct bromination of 2-amino-5-methylpyrazine using bromine in dichloromethane with pyridine.[5]
The true value of 5-Bromo-3-phenylpyrazin-2-amine lies in its reactivity, which allows for its use as a versatile building block in various organic reactions.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a bromo-amino-heterocycle with an arylboronic acid, a common transformation for this class of compounds.
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add 5-Bromo-3-phenylpyrazin-2-amine (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and 1,4-dioxane (4 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), and water (1 mL).
-
Heat the reaction mixture to 85-95 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
The filtrate is then processed through standard aqueous work-up and purification by column chromatography to yield the desired coupled product.[8]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed C-N bond formation, another key reaction for functionalizing this scaffold.
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol) and a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol) to a Schlenk tube.
-
Add anhydrous toluene (2 mL) and stir for 10 minutes at room temperature.
-
Add 5-Bromo-3-phenylpyrazin-2-amine (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
The product is then extracted and purified.[8]
Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors
While direct biological activity data for 5-Bromo-3-phenylpyrazin-2-amine is limited, its structural motifs are present in numerous patented and researched kinase inhibitors. The primary application of this compound is as an intermediate for the synthesis of more complex molecules with therapeutic potential.
The pyrazine core is a well-established scaffold for ATP-competitive kinase inhibitors.[1][2] The amine group can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, while the phenyl group can occupy a hydrophobic pocket. The bromine atom serves as a key point for diversification, allowing for the introduction of various substituents through cross-coupling reactions to enhance potency and selectivity.
For example, derivatives of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine have been synthesized and identified as novel inhibitors of UNC-51-like kinase 1 (ULK1), a key regulator of autophagy, with potential applications in non-small cell lung cancer therapy. These compounds were shown to block autophagy and induce apoptosis in cancer cells.
Signaling Pathway: Kinase Inhibition
Figure 1. General mechanism of kinase inhibition.
Safety and Handling
As with any research chemical, 5-Bromo-3-phenylpyrazin-2-amine should be handled with appropriate safety precautions.
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[9]
-
Precautionary Measures: Handle in a well-ventilated place, preferably in a fume hood. Wear suitable protective clothing, including gloves and safety goggles. Avoid formation of dust and aerosols.[10]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[10]
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Suppliers
5-Bromo-3-phenylpyrazin-2-amine is available from a number of chemical suppliers specializing in research and development compounds. When sourcing this material, it is crucial to obtain a certificate of analysis to confirm its purity and identity.
Reputable Suppliers Include:
-
Alchem Pharmtech[3]
-
AK Scientific, Inc.[11]
-
BLD Pharm[12]
-
Echemi[10]
-
Fluorochem
-
MedchemExpress[13]
-
Sigma-Aldrich
-
Tokyo Chemical Industry (TCI)[4]
Conclusion
5-Bromo-3-phenylpyrazin-2-amine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic placement of reactive functional groups on a privileged pyrazine scaffold makes it an ideal starting material for the synthesis of libraries of compounds for biological screening. The primary application of this compound is as a key intermediate in the development of novel therapeutics, particularly kinase inhibitors. This guide has provided a comprehensive overview of its properties, synthesis, and applications to aid researchers in leveraging this important chemical tool.
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ChemBK. 5-Bromo-3-chloropyrazin-2-amine. [Link]
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PubChem. 5-bromo-N-methylpyrazin-2-amine. [Link]
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PubMed Central. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). [Link]
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A Theoretical and Molecular Modeling Investigation of 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine: A Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive theoretical and molecular modeling framework for the characterization of 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine, a novel heterocyclic compound with potential therapeutic applications. Pyrazine and piperazine scaffolds are prevalent in numerous clinically approved drugs, and their combination in this molecule warrants a detailed investigation of its physicochemical properties, potential biological targets, and dynamic behavior.[1][2][3][4] This whitepaper, intended for researchers, scientists, and drug development professionals, outlines a systematic computational approach, from quantum mechanical calculations to molecular dynamics simulations, to elucidate the molecule's structure-activity relationships and guide further experimental studies.
Introduction: The Rationale for a Computational Approach
The convergence of pyrazine and piperazine moieties in a single molecular entity presents a compelling case for its exploration as a potential therapeutic agent. Pyrazine derivatives are known for a wide spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[5] The piperazine ring is a common scaffold in medicinal chemistry, often incorporated to improve pharmacokinetic properties and modulate receptor interactions.[4][6] The inclusion of a bromine atom can further enhance biological activity through halogen bonding and improved lipophilicity.
Given the nascent stage of research on this compound, a robust in-silico investigation serves as a cost-effective and efficient strategy to predict its behavior and prioritize experimental resources. Theoretical studies and molecular modeling offer invaluable insights into:
-
Molecular Geometry and Electronic Properties: Understanding the molecule's three-dimensional structure, charge distribution, and frontier molecular orbitals is fundamental to predicting its reactivity and potential interactions with biological macromolecules.
-
Pharmacokinetic Profile (ADMET): Early-stage prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can significantly de-risk the drug development process.
-
Potential Biological Targets: Molecular docking simulations can identify potential protein targets by predicting the binding affinity and mode of interaction.
-
Dynamic Stability of Ligand-Target Complexes: Molecular dynamics simulations provide a temporal understanding of the stability and conformational changes of the molecule when bound to a biological target.[7]
This guide will detail the methodologies to achieve these insights, providing a virtual roadmap for the preclinical assessment of this promising compound.
Methodology: A Multi-tiered Computational Workflow
Our proposed computational investigation employs a hierarchical approach, starting from the quantum mechanical level to describe the molecule's intrinsic properties and progressing to classical mechanics for simulating its interactions in a biological environment.
Workflow Overview
Caption: A conceptual diagram illustrating potential key interactions between the title compound and a generic kinase active site.
Conclusion and Future Directions
This technical guide has outlined a comprehensive theoretical and molecular modeling strategy for the initial characterization of this compound. The proposed workflow will generate critical data on the molecule's electronic structure, potential biological targets, and the dynamic stability of ligand-protein complexes. These in-silico findings will provide a strong foundation for guiding subsequent experimental validation, including chemical synthesis, in vitro biological assays, and ultimately, preclinical development. The synergistic application of computational and experimental approaches will undoubtedly accelerate the journey of this promising molecule from a conceptual entity to a potential therapeutic lead.
References
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Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]
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Dimmock, J. R., & Kumar, P. (2017). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 22(12), 2136. [Link]
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Jain, S., et al. (2025). Design, Synthesis, Biological Evaluation, and Computational Studies of Pyrazine-1,3,4-Oxadiazole Analogs as Potential Antitubercular Agents. Chemistry & Biodiversity. [Link]
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O'Boyle, N. M., et al. (2011). Open Babel: An open chemical toolbox. Journal of Cheminformatics, 3, 33. [Link]
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Salomon-Ferrer, R., et al. (2013). Routine Microsecond Molecular Dynamics Simulations with AMBER on GPUs. 2. Explicit Solvent Particle Mesh Ewald. Journal of Chemical Theory and Computation, 9(9), 3878-3888. [Link]
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Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. [Link]
-
Sharma, A., et al. (2020). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Mini-Reviews in Medicinal Chemistry, 20(13), 1173-1191. [Link]
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Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]
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Walayat, I., et al. (2019). Piperazine-containing anticancer agents having metal complexes. Journal of Molecular Structure, 1196, 626-636. [Link]
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Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]
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Schrödinger, LLC. (2023). Maestro, Release 2023-4. Schrödinger, LLC, New York, NY. [Link]
-
Case, D.A., et al. (2022). AMBER 2022. University of California, San Francisco. [Link]
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Sabe, V. T., et al. (2020). In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines. Heliyon, 6(1), e03239. [Link]
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Technical Guide: Unveiling the Therapeutic Potential of 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine
A Senior Application Scientist's Perspective on Target Identification and Validation
Executive Summary
This document provides an in-depth analysis of the novel chemical entity, 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine. While direct pharmacological data for this specific molecule is not publicly available, a detailed examination of its constituent chemical scaffolds—the 2-aminopyrazine core and the phenylpiperazine moiety—provides a robust, evidence-based framework for predicting its most probable therapeutic targets. This guide synthesizes information from established medicinal chemistry literature to propose primary and secondary target classes, outlines a comprehensive experimental strategy for target validation, and offers detailed protocols for key assays. Our primary hypothesis posits that this compound functions as a protein kinase inhibitor , with a secondary potential to modulate G-protein coupled receptors (GPCRs) of the dopaminergic or serotonergic systems.
Introduction: A Molecule of Dichotomous Potential
The compound this compound is a synthetic heterocyclic molecule featuring two well-established pharmacophores. The rational exploration of its therapeutic utility begins with a deconstruction of its chemical architecture.
-
The 2-Aminopyrazine Core: This nitrogen-containing heterocycle is a cornerstone of modern kinase inhibitor design.[1] Its structure can effectively mimic the adenine region of ATP, enabling it to sit within the ATP-binding pocket of a wide array of protein kinases and disrupt their catalytic activity.[1] Numerous clinically approved and investigational drugs for oncology and inflammatory diseases are built upon pyrazine or similar heterocyclic scaffolds.[2][3]
-
The Phenylpiperazine Moiety: This functional group is a classic "privileged scaffold" in neuropharmacology. It is a key structural feature in many approved drugs targeting the central nervous system (CNS), particularly as a ligand for dopamine and serotonin receptors.[4][5][6] Its presence suggests a potential for the compound to modulate GPCR signaling pathways.
This structural duality—a kinase-binding core linked to a GPCR-targeting moiety—suggests that the compound could either be a selective inhibitor of a specific target class or possess a multi-target profile. This guide will prioritize the most probable targets based on the high prevalence of the aminopyrazine core in potent kinase inhibitors.
Primary Target Hypothesis: Protein Kinase Inhibition
The most compelling hypothesis is that this compound functions as an ATP-competitive protein kinase inhibitor. Pyrazine derivatives have been successfully developed to target a wide range of kinases, playing critical roles in oncology, immunology, and DNA damage response.[1][2]
Based on the activities of structurally related compounds, we can prioritize several kinase families for initial investigation:
-
Receptor Tyrosine Kinases (RTKs): Phenylpiperazine derivatives have been specifically identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR).[7] Deregulation of EGFR is a hallmark of numerous cancers, including non-small cell lung cancer. Therefore, EGFR and other members of the ErbB family are high-priority targets.
-
Phosphoinositide 3-Kinases (PI3Ks): The combination of a nitrogen heterocycle with a piperazinyl-phenyl group has yielded highly potent and selective inhibitors of PI3Kδ, a key target in autoimmune diseases and B-cell malignancies.[8]
-
DNA Damage Response (DDR) Kinases: Pyrazine derivatives are known to inhibit key DDR kinases such as ATR (ATM and Rad3-related).[9] Inhibiting ATR is a promising strategy in oncology, as it can sensitize cancer cells, which often have defective DNA repair mechanisms, to chemotherapy or radiation.[9]
-
SHP2 (Src Homology 2 Domain-containing Phosphatase 2): Although a phosphatase, its inhibitors are functionally evaluated similarly to kinase inhibitors. Several compounds with a 2-aminopyrazine framework have demonstrated potent antitumor activity through SHP2 inhibition.[10]
The diagram below illustrates the canonical EGFR signaling pathway and the putative inhibitory action of our compound of interest.
Caption: Putative inhibition of the EGFR signaling cascade by the test compound.
A hierarchical screening approach is essential for efficiently identifying and validating kinase targets. This multi-step process ensures that resources are focused on the most promising candidates.
Caption: A hierarchical workflow for kinase target identification and validation.
Detailed Experimental Protocols
Objective: To perform an initial, broad screen to identify potential kinase targets from a large, diverse panel.
Rationale: This method provides a rapid and cost-effective survey of the compound's activity against hundreds of kinases simultaneously, allowing for unbiased hit identification. Commercial services (e.g., Eurofins DiscoverX, Promega) are typically used for this step.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Concentration: The compound will be sent to a contract research organization (CRO) for screening at a final concentration of 1 µM against their full kinase panel (e.g., >400 kinases).
-
Assay Principle: The CRO will typically use an in vitro enzymatic assay, such as ADP-Glo™ (Promega), which measures kinase activity by quantifying the amount of ADP produced.
-
Execution:
-
The kinase, substrate, ATP, and the test compound are incubated together in a microplate well.
-
After incubation, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
A Kinase Detection Reagent is then added to convert ADP to ATP and introduce luciferase/luciferin to measure the newly synthesized ATP via a luminescent signal.
-
-
Data Analysis: The luminescent signal is proportional to the ADP produced and thus the kinase activity. The percent inhibition for the test compound is calculated relative to a positive control (no inhibitor) and a negative control (no kinase).
-
Hit Criteria: Kinases showing >70% inhibition at 1 µM are considered primary "hits" for further investigation.
Objective: To determine the potency (IC50 value) of the compound against the primary hits identified in Protocol 1.
Rationale: An IC50 curve provides a quantitative measure of a compound's inhibitory potency. This is critical for ranking hits and confirming on-target activity.
Methodology:
-
Reagent Preparation: Prepare kinase buffer, kinase enzyme solution, substrate solution, and ATP solution according to the manufacturer's protocol for the specific hit kinase.
-
Compound Dilution: Create a 10-point, 3-fold serial dilution series of the compound in DMSO, starting from a 1 mM concentration. Then, dilute this series into the kinase buffer.
-
Assay Plate Setup:
-
Add 5 µL of the compound dilutions to a 96-well plate.
-
Add 10 µL of a kinase/substrate mix.
-
Initiate the reaction by adding 10 µL of ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent and incubate for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent and incubate for 30 minutes.
-
-
Data Acquisition: Read luminescence on a plate reader.
-
Data Analysis: Convert luminescence readings to percent inhibition relative to controls. Plot percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Objective: To verify that the compound directly binds to its intended kinase target within a live, intact cell.
Rationale: In vitro activity does not always translate to cellular activity. CETSA provides definitive evidence of target engagement in a physiological context by measuring the thermal stabilization of a target protein upon ligand binding.
Methodology:
-
Cell Culture: Grow a relevant cell line (e.g., A549 for an EGFR target) to ~80% confluency.
-
Compound Treatment: Treat cells with the compound at 10x the determined IC50 for 1-2 hours. Use a vehicle (DMSO) treated group as a control.
-
Cell Harvest: Harvest cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., using liquid nitrogen and a 25°C water bath).
-
Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein.
-
Protein Analysis: Collect the supernatant and analyze the amount of the target protein remaining in the soluble fraction using Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble target protein versus temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target stabilization and confirms engagement.
Secondary Target Hypothesis: GPCR Modulation
The phenylpiperazine scaffold is strongly associated with ligands for dopamine and serotonin receptors, making this a plausible secondary target class.[4][11] Such compounds often have applications in treating schizophrenia, depression, and other neurological disorders.[4][6]
-
Dopamine Receptors: D2 and D3 subtypes.
-
Serotonin Receptors: 5-HT1A and 5-HT2A subtypes.
Caption: A streamlined workflow for GPCR target identification and validation.
Objective: To determine the binding affinity (Ki) of the compound for a specific GPCR.
Rationale: This classic pharmacology assay is the gold standard for quantifying the direct interaction between a test compound and a receptor.
Methodology:
-
Membrane Preparation: Use commercially available cell membranes prepared from cells overexpressing the human receptor of interest (e.g., D2 receptor).
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., Tris-HCl with cofactors).
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes.
-
A known concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors).
-
A range of concentrations of the unlabeled test compound.
-
-
Incubation: Incubate the plate for a defined period (e.g., 90 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Scintillation Counting: Place the filtermat in a scintillation vial with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the amount of radioligand bound. The test compound will compete with the radioligand for the binding site. Plot the data and use the Cheng-Prusoff equation to convert the IC50 (concentration of test compound that displaces 50% of the radioligand) to the inhibition constant (Ki).
Other Potential Therapeutic Targets
While less probable than kinases or GPCRs, the compound's scaffolds do not preclude other mechanisms of action.
-
DNA Interacting Enzymes: Some phenylpiperazine derivatives have been shown to interact with DNA and inhibit Topoisomerase II, an enzyme critical for DNA replication in cancer cells.[12]
-
Viral Polymerases: The 2-aminopyrazine core is central to the antiviral drug Favipiravir, which acts as an RNA polymerase inhibitor.[13]
These possibilities should be considered if primary screening against kinase and GPCR panels yields no significant hits.
Summary and Future Directions
The structural components of This compound strongly suggest its primary therapeutic potential lies in the inhibition of protein kinases, with oncology and immunology being the most promising fields of application. A secondary, yet significant, possibility is the modulation of dopamine and/or serotonin receptors for CNS-related disorders.
The recommended path forward involves a systematic and hierarchical screening cascade:
-
Primary Screening: Execute a broad kinase panel screen (Protocol 1) to identify initial hits.
-
Hit Confirmation: Determine the IC50 values for the most promising kinase hits (Protocol 2).
-
Cellular Validation: Confirm target engagement in a cellular context using an assay like CETSA (Protocol 3) and subsequently measure the effect on downstream signaling.
-
Secondary Screening (if necessary): If kinase screens are negative, perform radioligand binding assays for key dopamine and serotonin receptors (Protocol 4).
This rigorous, data-driven approach will efficiently elucidate the mechanism of action and unlock the therapeutic potential of this promising molecule.
References
-
Insights of Pharmacological effects on 2-aminopyrazine / pyrimidine derivative and their palladium complexes: Synthesis and biochemical perspective. (2025). ResearchGate. Available at: [Link]
-
Fraga, C. A. M., et al. (2010). Searching for Multi-Target Antipsychotics: Discovery of Orally Active Heterocyclic N-phenylpiperazine Ligands of D2-like and 5-HT1A Receptors. PubMed. Available at: [Link]
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Wang, Y., et al. (2016). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. Scientific Reports. Available at: [Link]
-
Li, Y., et al. (2024). Design, Synthesis, Antitumor Activity Evaluation, and Molecular Dynamics Simulation of Some 2-aminopyrazine Derivatives. Bentham Science. Available at: [Link]
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Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. (n.d.). OUCI. Available at: [Link]
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The Essential Role of 2-Aminopyrazine in Modern Pharmaceutical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]
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Szałaj, N., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI. Available at: [Link]
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List of Phenylpiperazine antidepressants. (n.d.). Drugs.com. Available at: [Link]
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Mzengeza, S., et al. (1998). Evaluation of phenylpiperazines as targeting agents for neuroblastoma. Nuclear Medicine and Biology. Available at: [Link]
- Pyrazine derivatives useful as inhibitors of atr kinase. (n.d.). Google Patents.
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Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry. Available at: [Link]
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Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI. Available at: [Link]
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What are the applications of pyrazine derivatives? (2025). Biosynce. Available at: [Link]
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Al-Majid, A. M., et al. (2023). Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies. Scientific Reports. Available at: [Link]
-
Li, C., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry. Available at: [Link]
-
Faia, K. L., et al. (2017). Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][4][10][14]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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- 8. Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HK1162482A - Pyrazine derivatives useful as inhibitors of atr kinase - Google Patents [patents.google.com]
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- 11. Evaluation of phenylpiperazines as targeting agents for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
protocol for Suzuki-Miyaura coupling with 5-bromo-3-aminopyrazines
An in-depth guide to the Suzuki-Miyaura coupling with 5-bromo-3-aminopyrazines, tailored for researchers, scientists, and professionals in drug development. This document provides a detailed protocol, explains the underlying scientific principles, and offers field-proven insights for optimizing this crucial C-C bond-forming reaction.
Introduction: The Strategic Importance of Arylated Aminopyrazines
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its versatility, functional group tolerance, and the relative stability and low toxicity of its organoboron reagents.[1][2][3] Its capacity to forge carbon-carbon bonds has profoundly impacted various fields, most notably pharmaceutical discovery, where it enables the construction of complex molecular architectures.[3][4]
Pyrazine derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of aryl or heteroaryl substituents onto the pyrazine ring is a key strategy for modulating pharmacological properties. However, the Suzuki-Miyaura coupling of substrates like 5-bromo-3-aminopyrazine presents a unique set of challenges. The electron-deficient nature of the pyrazine ring and the presence of a potentially coordinating amino group can complicate the reaction, often leading to low yields or catalyst inhibition.[5][6][7][8][9][10]
This application note provides a comprehensive protocol for the successful Suzuki-Miyaura coupling of 5-bromo-3-aminopyrazines. It delves into the mechanistic rationale behind the procedural steps, offers guidance on component selection, and provides a framework for troubleshooting, empowering researchers to confidently and efficiently synthesize these valuable compounds.
Pillar 1: The Catalytic Cycle and Mechanistic Considerations
A fundamental understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps centered around a palladium catalyst.[11][12][13][14]
-
Oxidative Addition: The cycle begins with the active Pd(0) species inserting into the carbon-bromine bond of the 5-bromo-3-aminopyrazine. This is often the rate-determining step and results in a Pd(II) intermediate. The electron-deficient pyrazine ring can influence this step; while the C-Br bond is strong, advanced catalyst systems with electron-rich and sterically hindered phosphine ligands can effectively promote this transformation.[5][15]
-
Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[13][16] This boronate then displaces the halide on the Pd(II) complex. The choice of base and the presence of water are critical for efficient transmetalation.
-
Reductive Elimination: In the final step, the two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond of the 5-aryl-3-aminopyrazine product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[12]
Key Reaction Components
-
Palladium Catalyst: The combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a ligand is crucial. For challenging heteroaryl substrates, pre-formed, air-stable precatalysts (e.g., XPhos Pd G3, CataCXium A Pd G3) are often superior as they ensure the formation of the active monoligated Pd(0) species.[1][12] The ligand's role is to stabilize the palladium center, enhance its reactivity, and influence the rates of the catalytic steps.
-
Boronic Acid/Ester: While boronic acids are common, their corresponding esters (e.g., pinacol esters) offer enhanced stability, reducing the prevalence of side reactions like protodeboronation.[12][17]
-
Base: A base is essential for activating the boronic acid. The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) affects the reaction rate and must be compatible with the functional groups on the substrates.[12][13][16]
-
Solvent: Solvent systems are typically a mixture of an organic solvent (e.g., 1,4-dioxane, 2-MeTHF, Toluene) and water. The organic phase solubilizes the substrates and catalyst, while the aqueous phase is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[12][13]
Sources
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. iglobaljournal.com [iglobaljournal.com]
- 4. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. | Semantic Scholar [semanticscholar.org]
- 8. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
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- 14. chemrxiv.org [chemrxiv.org]
- 15. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Semantic Scholar [semanticscholar.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. youtube.com [youtube.com]
Application Notes and Protocols for In Vitro Kinase Inhibition Assays using 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine
Introduction: A Framework for Characterizing Novel Kinase Inhibitors
The study of protein kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. The compound 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine represents a novel chemical entity with potential kinase inhibitory activity, suggested by its heterocyclic pyrazine and phenylpiperazine moieties, which are common scaffolds in known kinase inhibitors. As of this writing, the specific kinase target(s) for this compound have not been publicly disclosed.
Therefore, this document serves as a comprehensive guide for researchers to characterize the inhibitory potential of this compound against any kinase of interest. The protocols provided are detailed and robust, designed as self-validating systems that can be adapted to a specific kinase target. We will use the well-characterized non-receptor tyrosine kinases, Src and Abl , as exemplary targets to illustrate the practical application of these assays. These principles and methods are broadly applicable across the kinome.
The central goal of an in vitro kinase inhibition assay is to determine the concentration at which a compound reduces the kinase's enzymatic activity by half, known as the half-maximal inhibitory concentration (IC₅₀). This value is a critical measure of a compound's potency. We will explore three widely-used assay formats: a luminescence-based assay for high-throughput screening, a classic radiometric assay for detailed kinetic analysis, and a fluorescence polarization assay for a non-radioactive, homogeneous format.
PART 1: Scientific Principles and Assay Selection
A kinase-catalyzed reaction involves the transfer of the γ-phosphate from ATP to a specific substrate, which can be a protein or a peptide. The fundamental principle of a kinase inhibition assay is to measure the rate of this phosphotransfer reaction in the presence of varying concentrations of an inhibitor.
Figure 1: General mechanism of an ATP-competitive kinase inhibitor.
Choosing the Right Assay Platform
The selection of an assay technology depends on the experimental goals, such as throughput, sensitivity, and the type of data required (e.g., screening hit vs. detailed kinetic parameters).
| Assay Technology | Principle | Advantages | Disadvantages | Best For |
| Luminescence (e.g., ADP-Glo™) | Measures ADP produced, which is converted to ATP and detected via a luciferase reaction. Signal is directly proportional to kinase activity.[1] | High sensitivity, wide dynamic range, HTS-compatible, uses up to 1mM ATP.[1] | Indirect measurement, potential for luciferase inhibition by test compounds.[2] | High-throughput screening (HTS), selectivity profiling. |
| Radiometric ([γ-³²P]-ATP) | Measures the direct incorporation of a radiolabeled phosphate from [γ-³²P]-ATP into a substrate.[3][4][5] | "Gold standard", direct measurement, high sensitivity, not prone to compound interference.[3][6] | Requires handling of radioactive materials, lower throughput, generates radioactive waste.[7] | Mechanism of action studies, validation of HTS hits, accurate Kᵢ determination. |
| Fluorescence Polarization (FP) | Measures the change in polarization of light emitted from a fluorescently labeled tracer that is displaced from an anti-phospho-antibody by the phosphorylated substrate.[8][9] | Homogeneous (no-wash) format, non-radioactive, amenable to HTS.[8][10] | Requires specific antibodies and fluorescent tracers, potential for light-scattering or fluorescent compound interference. | HTS, inhibitor screening. |
PART 2: Experimental Design and Protocols
Critical Parameters for Assay Development
Before determining the IC₅₀ of an inhibitor, the kinase assay itself must be optimized. This ensures the assay is running under conditions where the results are reliable and reproducible.
-
Enzyme Titration: Determine the optimal kinase concentration that yields a robust signal within the linear range of the assay. The goal is to use the lowest amount of enzyme that gives a good signal-to-background ratio, typically aiming for 10-30% of substrate conversion. This conserves enzyme and ensures the reaction is in initial velocity conditions.
-
ATP Concentration (Kₘ determination): The concentration of ATP is a critical variable, especially for ATP-competitive inhibitors. The IC₅₀ value of an ATP-competitive inhibitor is directly dependent on the ATP concentration used in the assay.[11][12] It is best practice to determine the Michaelis constant (Kₘ) for ATP for the specific kinase and substrate pair and run the inhibition assays at or near the Kₘ(ATP).[13] This allows for more standardized comparison of inhibitor potencies.[13]
-
Substrate Concentration: The substrate should ideally be used at a concentration close to or slightly above its Kₘ to ensure the reaction rate is sensitive to kinase activity and not limited by substrate availability.
-
DMSO Tolerance: Most compound libraries are dissolved in dimethyl sulfoxide (DMSO). It is crucial to determine the highest concentration of DMSO that does not significantly affect kinase activity. Typically, this is ≤1% in the final reaction volume.[14]
Figure 2: Workflow for kinase assay development before inhibitor screening.
Protocol 1: Luminescence-Based Kinase Inhibition Assay (ADP-Glo™)
This protocol is designed for high-throughput screening and profiling of this compound against a target kinase, using Src as an example. The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[1]
Materials and Reagents
-
Target Kinase: Recombinant active Src kinase (e.g., Cell Signaling Technology, #7775).
-
Kinase Substrate: Src Substrate Peptide (KVEKIGEGTYGVVYK) (e.g., Sigma-Aldrich, 12-231).[15][16]
-
Test Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock.
-
Assay Platform: ADP-Glo™ Kinase Assay Kit (Promega, V9101).
-
Buffers: Kinase Reaction Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP: 10 mM stock solution (e.g., Cell Signaling Technology, #9804).
-
Plates: White, solid-bottom 384-well assay plates.
-
Instrumentation: Plate reader capable of measuring luminescence.
Step-by-Step Methodology
A. Reagent Preparation
-
Kinase Reaction Buffer: Prepare a 1X working solution of the kinase buffer.
-
ATP Solution: Thaw the 10 mM ATP stock. For the assay, you will prepare a working solution at 2X the final desired concentration (e.g., if final is 10 µM, prepare a 20 µM solution in Kinase Reaction Buffer). Note: The optimal ATP concentration should be at the determined Kₘ for Src, which is approximately 1 µM.[17]
-
Kinase Solution: Thaw the recombinant Src kinase on ice. Prepare a 2X working solution in Kinase Reaction Buffer. The optimal concentration must be determined via enzyme titration.
-
Substrate Solution: Prepare a 2X stock of the Src substrate peptide in Kinase Reaction Buffer.
-
Test Compound Dilution Series:
-
Perform a serial dilution of the 10 mM stock of this compound in 100% DMSO.
-
From this DMSO series, create intermediate dilutions in Kinase Reaction Buffer to create a 4X final concentration series. This minimizes the final DMSO concentration in the assay.
-
B. Assay Procedure
-
Compound Plating: Add 2.5 µL of the 4X test compound dilutions to the wells of a 384-well plate. For controls, add 2.5 µL of buffer containing the same percentage of DMSO (vehicle control, 100% activity) and 2.5 µL of a known Src inhibitor like Dasatinib (positive control, 0% activity).
-
Kinase Addition: Add 2.5 µL of the 2X Src kinase solution to all wells except the "no enzyme" negative control wells. Add 2.5 µL of Kinase Reaction Buffer to the negative control wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate Reaction: Add 5 µL of a 2X ATP/Substrate cocktail to all wells to start the kinase reaction. The final reaction volume is 10 µL.
-
Kinase Reaction Incubation: Incubate the plate for 60 minutes at 30°C. The time should be within the linear range of the reaction, determined during assay development.
-
Stop Reaction & Detect ADP:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[1]
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and provides the substrate for luciferase.[1]
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis and IC₅₀ Determination
-
Normalization:
-
Average the signal from the vehicle control wells (Max Signal).
-
Average the signal from the "no enzyme" or positive inhibitor control wells (Min Signal).
-
Normalize the data for each well using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Min_Signal) / (Max_Signal - Min_Signal))
-
-
Curve Fitting: Plot the % Inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value.
Figure 3: Step-by-step workflow for the ADP-Glo™ kinase inhibition assay.
Protocol 2: Radiometric [γ-³²P]-ATP Filter Binding Assay
This protocol provides the "gold standard" method for accurately determining inhibitor potency and mechanism of action. It directly measures the incorporation of radioactive phosphate into the substrate.
Materials and Reagents
-
Target Kinase: Recombinant active Abl kinase.
-
Kinase Substrate: Abltide peptide (EAIYAAPFAKKK) (e.g., United States Biological, A0007-07A).[18]
-
Test Compound: this compound, prepared as in Protocol 1.
-
Radioisotope: [γ-³²P]-ATP (PerkinElmer).
-
Buffers:
-
Kinase Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT.[4]
-
Stop Solution: 75 mM phosphoric acid.
-
-
Consumables: P81 phosphocellulose filter paper, scintillation vials, scintillation fluid.
-
Instrumentation: Scintillation counter.
Step-by-Step Methodology
A. Reagent Preparation
-
Master Mix: Prepare a master mix containing Kinase Reaction Buffer, DTT, Abltide substrate, and Abl kinase.
-
ATP Mix: Prepare a solution of "cold" (non-radioactive) ATP and spike it with [γ-³²P]-ATP to the desired specific activity. The final ATP concentration should be at the Kₘ for Abl.
-
Compound Dilutions: Prepare 5X final concentrations of the inhibitor in Kinase Reaction Buffer.
B. Assay Procedure
-
Reaction Setup: In microcentrifuge tubes, add 10 µL of the Kinase/Substrate master mix.
-
Inhibitor Addition: Add 5 µL of the 5X inhibitor dilutions or vehicle control.
-
Pre-incubation: Incubate for 10 minutes at room temperature.
-
Initiate Reaction: Start the reaction by adding 10 µL of the [γ-³²P]-ATP mix. The final reaction volume is 25 µL.
-
Kinase Reaction Incubation: Incubate for 20-30 minutes at 30°C. Ensure the reaction is in the linear range.
-
Stop Reaction and Spotting:
-
Stop the reaction by adding 25 µL of the reaction mixture onto a pre-labeled square of P81 phosphocellulose paper. The positively charged paper binds the peptide substrate.[6]
-
-
Washing:
-
Allow the spots to air dry completely.
-
Wash the filter papers 3-4 times for 5 minutes each in a beaker containing 0.75% phosphoric acid. This removes unreacted [γ-³²P]-ATP.
-
Perform a final wash with acetone to dry the paper.
-
-
Data Acquisition:
-
Place each dried filter paper square into a scintillation vial.
-
Add 5 mL of scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis
The data analysis is similar to the luminescence assay. Normalize the CPM values against high (vehicle) and low (no enzyme) controls and fit the resulting percent inhibition data to a 4PL curve to derive the IC₅₀.
PART 3: Trustworthiness and Self-Validation
To ensure the integrity of your results, every experiment must include a set of critical controls.
| Control | Purpose | Expected Outcome |
| No Enzyme Control | Measures background signal (e.g., non-enzymatic substrate phosphorylation or reagent background). | Minimal signal (defines 0% activity). |
| Vehicle Control (e.g., DMSO) | Measures maximum kinase activity in the absence of an inhibitor. | Maximum signal (defines 100% activity). |
| Reference Inhibitor Control | Confirms assay performance and sensitivity to inhibition using a known potent inhibitor (e.g., Dasatinib for Src/Abl). | Signal should be at or near background, yielding ~100% inhibition. |
| Compound Interference Counter-screen | (For Luminescence/Fluorescence assays) Test the compound in the absence of kinase but with all detection reagents. | Signal should be at background levels, confirming the compound does not directly inhibit/activate the detection system. |
A robust assay should yield a Z'-factor greater than 0.5, indicating a large separation between the high and low controls and low data variability.
Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|
Conclusion
This guide provides a comprehensive framework for the in vitro characterization of this compound as a potential kinase inhibitor. By following these detailed protocols for assay development, execution, and data analysis, researchers can generate high-quality, reproducible data to determine the compound's potency (IC₅₀) against specific kinase targets. The principles and exemplary protocols using Src and Abl kinases are broadly applicable and can be adapted to virtually any kinase, providing a solid foundation for the initial stages of the drug discovery process.
References
- Hastie, C. J., McLauchlan, H. J., & Cohen, P. (2006). Assay of protein kinases using radiolabeled ATP: a protocol.
-
Abl substrate peptide - Life Science Production. (n.d.). Retrieved January 17, 2026, from [Link]
- Panvera. (n.d.). A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity.
- Ah-Young, K., et al. (2010). Substrate binding to Src: A new perspective on tyrosine kinase substrate recognition from NMR and molecular dynamics.
-
Abl Cytosolic Substrate - Aapptec Peptides. (n.d.). Retrieved January 17, 2026, from [Link]
- Setyawati, I., et al. (2005). Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. Analytical biochemistry, 343(1), 154–161.
-
Peptide Substrates: SRC Substrate | SinoBiological. (n.d.). Retrieved January 17, 2026, from [Link]
- Na, S., et al. (2009).
-
SRC Kinase Assay | A Validated SRC Inhibitor Screening Assay - BellBrook Labs. (n.d.). Retrieved January 17, 2026, from [Link]
- Pandey, A., et al. (2007). Identification of c-Src Tyrosine Kinase Substrates Using Mass Spectrometry and Peptide Microarrays. Journal of Proteome Research, 6(5), 1753–1762.
- Klink, T. A., et al. (2009). Comparison of the luminescent ADP-Glo assay to a standard radiometric assay for measurement of protein kinase activity. Assay and drug development technologies, 7(6), 615–622.
-
Characterisation of an in vitro kinase assay for Src. - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
The Discovery of Abl Kinase ATPase Activity and Its Implications in the Development of Straightforward Assays - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]
- Zegzouti, H., & Goueli, S. A. (2012). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. In Probe Reports from the NIH Molecular Libraries Program.
-
ABL (T315I) Assay Kit - BPS Bioscience. (n.d.). Retrieved January 17, 2026, from [Link]
-
Radiometric assay development data for ABL kinase. - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Mapping the conformational energy landscape of Abl kinase using ClyA nanopore tweezers - SciSpace. (2022). Retrieved January 17, 2026, from [Link]
-
Martens, S. lab. (2023). In vitro kinase assay. Protocols.io. [Link]
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Assay Development for Protein Kinase Enzymes - NCBI. (2012). Retrieved January 17, 2026, from [Link]
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US Patent US-6060475-A, Substituted pyrazin-2-yl-sulphonamide-(3-pyridyl) compounds and uses thereof. (n.d.). PubChem. [Link]
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- Assaying Protein Kinase Activity with Radiolabeled ATP. (2017). Journal of Visualized Experiments, (123), 55535.
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- Anastassiadis, T., et al. (2011). A public resource of quantitative dose-response curves for 178 kinase inhibitors in 275 cell lines.
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Application Note & Protocols: A Multi-Parametric Approach to Assessing the Cytotoxicity of 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on evaluating the cytotoxic effects of 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine. Pyrazine and piperazine derivatives are classes of heterocyclic compounds with significant therapeutic potential, frequently investigated for anticancer activities.[1][2][3] A thorough understanding of a compound's cytotoxic profile is paramount in early-stage drug discovery. This guide moves beyond single-endpoint assays, advocating for a multi-parametric strategy to not only quantify cell death but also to elucidate the underlying mechanism of action (e.g., apoptosis vs. necrosis). We present detailed principles and step-by-step protocols for a panel of robust, validated cell-based assays, including methods to assess metabolic viability, membrane integrity, and apoptosis induction.
Guiding Principles: A Strategy for Meaningful Cytotoxicity Profiling
Evaluating the cytotoxic potential of a novel compound like this compound requires more than a simple "live vs. dead" readout. A single assay provides a limited snapshot of a complex biological process. For instance, a compound might inhibit cell proliferation (cytostatic effect) without directly killing the cells, or it might induce cell death through different pathways. Therefore, a well-designed study should aim to answer three fundamental questions:
-
Potency: At what concentration does the compound affect cell viability? (e.g., IC50)
-
Mechanism: How does the compound kill cells? Does it compromise membrane integrity (necrosis) or trigger programmed cell death (apoptosis)?[4]
-
Selectivity: Is the compound more toxic to a target cell type (e.g., cancer cells) than to non-target or healthy cells?
To address these questions, we recommend a tiered approach, starting with primary screening assays to gauge overall viability and progressing to mechanistic assays to understand the mode of action.
Figure 2: Differentiating cytotoxicity mechanisms with targeted assays.
LDH Release Assay (Necrotic)
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis. [5][6]The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. [7]The amount of color formed is proportional to the amount of LDH released and, thus, to the number of dead cells. [7] Protocol: LDH Release Assay
-
Plate Setup: Seed and treat cells in a 96-well plate as described previously. Include a "Maximum LDH Release" control by adding a lysis buffer (e.g., 1% Triton™ X-100) to a set of untreated wells 45 minutes before the assay endpoint. [8]2. Supernatant Transfer: Centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.
-
Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing substrate, cofactor, and dye).
-
Incubation: Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant. [8]Incubate at room temperature for 30 minutes, protected from light. [8]6. Stop Reaction: Add 50 µL of a stop solution (if required by the kit) to each well. [8]7. Measurement: Read the absorbance at 490 nm. Subtract the background absorbance measured at 680 nm. [8]
Caspase-3/7 Activation Assay (Apoptotic)
Principle: Caspases-3 and -7 are key executioner enzymes that are activated during apoptosis. [9]This assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7. [10]When activated caspases cleave the substrate, a substrate for luciferase (aminoluciferin) is released, generating a luminescent signal proportional to the amount of caspase-3/7 activity. [10] Protocol: Caspase-3/7 Luminescent Assay (e.g., Caspase-Glo® 3/7)
-
Plate Setup: Seed and treat cells in a white, opaque-walled 96-well plate as described for the ATP assay.
-
Reagent Equilibration: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of medium in each well (e.g., 100 µL).
-
Lysis and Signal Generation: Mix gently on a plate shaker for 30-60 seconds.
-
Incubation: Incubate at room temperature for 1 to 3 hours. The optimal incubation time can vary by cell type and should be determined empirically.
-
Measurement: Record luminescence using a microplate luminometer.
Data Analysis and Interpretation
For each assay, raw data must be processed to determine the effect of the compound.
-
Background Subtraction: Subtract the average reading from the "Medium Blank" wells from all other readings.
-
Normalization: Calculate the percentage of viability or cytotoxicity relative to the controls.
-
For Viability Assays (MTT, ATP): % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
-
For Cytotoxicity Assays (LDH): % Cytotoxicity = ((Absorbance_Sample - Absorbance_VehicleControl) / (Absorbance_MaxRelease - Absorbance_VehicleControl)) * 100
-
-
IC50 Calculation: Plot the normalized data (% Viability) against the log of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.
Table 1: Example Data Summary for Compound X
| Assay Type | Endpoint Measured | Cell Line | IC50 (µM) | Interpretation |
| ATP Viability | Cellular ATP Levels | A549 (Cancer) | 5.2 | Potent reduction in cell viability. |
| ATP Viability | Cellular ATP Levels | MRC-5 (Normal) | 48.5 | ~9-fold selective for cancer cells. |
| LDH Release | Membrane Integrity | A549 (Cancer) | > 100 | Cell death is not primarily necrotic. |
| Caspase-3/7 | Apoptosis Execution | A549 (Cancer) | 6.1 | Potent induction of apoptosis. |
Interpretation of Combined Results: The data in Table 1 suggests that Compound X reduces the viability of A549 cancer cells with an IC50 of 5.2 µM. The lack of significant LDH release, combined with a potent increase in caspase-3/7 activity at a similar concentration, strongly indicates that the primary mechanism of cell death is apoptosis. The higher IC50 in the normal MRC-5 cell line suggests a favorable therapeutic window.
Advanced Profiling: High-Content Imaging
For a deeper mechanistic understanding, High-Content Imaging (HCI) offers a powerful approach. HCI uses automated microscopy and image analysis to simultaneously measure multiple parameters in individual cells. [11][12]A typical HCI cytotoxicity assay might combine fluorescent dyes to measure:
-
Nuclear Morphology (Hoechst 33342): To quantify cell number and detect nuclear condensation/fragmentation (apoptosis).
-
Membrane Permeability (e.g., CellTox™ Green): To identify necrotic or late-stage apoptotic cells. [13]* Mitochondrial Membrane Potential (e.g., TMRM): To detect early apoptotic events. [14] This multiparametric data provides a detailed phenotypic fingerprint of the compound's cytotoxic effect, distinguishing complex responses that bulk assays cannot. [15][16]
References
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Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. URL: [Link]
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Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics. URL: [Link]
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MTT Proliferation Assay Protocol. ResearchGate. URL: [Link]
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ATP Cell Viability Assay. Creative Bioarray. URL: [Link]
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A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential. PMC - NIH. URL: [Link]
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LDH cytotoxicity assay. Protocols.io. URL: [Link]
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Cytotoxicity Assays – what your cells don't like. BMG Labtech. URL: [Link]
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Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. ResearchGate. URL: [Link]
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LDH Assay. Cell Biologics Inc.. URL: [Link]
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ATP cell viability assay. RE-Place. URL: [Link]
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What cell line should I choose for citotoxicity assays?. ResearchGate. URL: [Link]
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Advantages of High-Content Imaging. PhenoVista Biosciences. URL: [Link]
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Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. MDPI. URL: [Link]
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ATP assay. Protocols.io. URL: [Link]
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High-content, high-throughput screening for the identification of cytotoxic compounds based on cell morphology and cell prolifer. SciSpace. URL: [Link]
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How to Choose a Cell Viability or Cytotoxicity Assay. Hillgene Biopharma Co., Ltd.. URL: [Link]
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Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. URL: [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. PMC - NIH. URL: [Link]
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Highlight report: Cell type selection for toxicity testing. PMC - NIH. URL: [Link]
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PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). Inchem.org. URL: [Link]
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EarlyTox Caspase-3/7 R110 Assay Kit. Molecular Devices. URL: [Link]
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Which cell line to choose for cytotoxicity evaluation of nanomaterials?. ResearchGate. URL: [Link]
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5 tips for choosing the right cell line for your experiment. Horizon Discovery. URL: [Link]
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Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies. PMC - NIH. URL: [Link]
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Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. PubMed. URL: [Link]
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PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. URL: [Link]
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Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. PMC - NIH. URL: [Link]
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Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. NIH. URL: [Link]
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Application Notes and Protocols for the Investigation of 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine in Central Nervous System (CNS) Disorder Research
Introduction: A Novel Phenylpiperazinyl-Pyrazine Scaffold for CNS Drug Discovery
The intricate nature of central nervous system (CNS) disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia, necessitates the continuous exploration of novel chemical entities with the potential to modulate key neuropathological pathways.[1][2][3] The compound 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine represents a promising scaffold, integrating a pyrazine ring, a known pharmacophore in various bioactive molecules, with a phenylpiperazine moiety.[4][5][6] The piperazine ring is a common structural feature in numerous FDA-approved CNS drugs, valued for its ability to interact with multiple receptor systems and for its favorable pharmacokinetic properties.[6]
This guide provides a comprehensive overview of the potential applications and detailed research protocols for the investigation of this compound and its analogs in the context of CNS disorders. We will delve into its hypothesized mechanism of action, focusing on its potential as a modulator of serotonergic pathways, and provide step-by-step protocols for its characterization, from initial in vitro screening to in vivo evaluation in relevant animal models.
Hypothesized Mechanism of Action: A Focus on Serotonin Receptor Modulation
The phenylpiperazine moiety is a well-established pharmacophore that confers affinity for various G protein-coupled receptors (GPCRs), most notably serotonin (5-HT) and dopamine receptors.[7] Given the structural similarity of this compound to known 5-HT receptor ligands, we hypothesize that its primary mechanism of action involves the modulation of one or more 5-HT receptor subtypes, such as 5-HT2A, 5-HT2C, or 5-HT6.[8][9][10] These receptors are critically involved in cognitive processes, mood regulation, and the pathophysiology of various psychiatric and neurodegenerative disorders.[11]
The pyrazine ring, on the other hand, may contribute to the molecule's overall physicochemical properties, including its ability to cross the blood-brain barrier, and could also participate in key interactions with the target receptor.[4] The bromine and amine substitutions on the pyrazine ring offer opportunities for further chemical modification to optimize potency, selectivity, and pharmacokinetic profiles.
PART 1: In Vitro Characterization Protocols
Radioligand Binding Assays: Determining Receptor Affinity and Selectivity
The initial step in characterizing a novel compound is to determine its binding affinity (Ki) for the hypothesized molecular targets. Radioligand binding assays are a robust and high-throughput method for this purpose.[8]
Objective: To determine the binding affinity of this compound for a panel of CNS receptors, with a primary focus on serotonin receptors (e.g., 5-HT2A, 5-HT2C, 5-HT6) and dopamine receptors (e.g., D2).
Materials:
-
HEK293 cells or other suitable cell lines stably expressing the human recombinant receptor of interest.
-
Cell membrane preparations from these cells.
-
Radioligands specific for each receptor (e.g., [3H]Ketanserin for 5-HT2A, [3H]Mesulergine for 5-HT2C, [3H]LSD for 5-HT6, [3H]Spiperone for D2).
-
Test compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
Non-specific binding competitor (e.g., a high concentration of a known ligand for the receptor).
-
Scintillation vials and scintillation cocktail.
-
Microplate harvester and liquid scintillation counter.
Protocol:
-
Compound Preparation: Prepare a series of dilutions of the test compound, typically ranging from 10-10 M to 10-5 M.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the specific radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding competitor.
-
Incubation: Incubate the plates at room temperature or 37°C for a predetermined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a microplate harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters several times with ice-cold buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation:
| Receptor Subtype | Radioligand | Test Compound Ki (nM) |
| 5-HT2A | [3H]Ketanserin | To be determined |
| 5-HT2C | [3H]Mesulergine | To be determined |
| 5-HT6 | [3H]LSD | To be determined |
| D2 | [3H]Spiperone | To be determined |
Functional Assays: Assessing Agonist or Antagonist Activity
Once binding affinity is established, it is crucial to determine the functional activity of the compound – whether it acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).
Objective: To characterize the functional activity of this compound at its target receptor(s).
Example Protocol: Calcium Mobilization Assay for Gq-Coupled Receptors (e.g., 5-HT2A, 5-HT2C)
Many serotonin receptors, including 5-HT2A and 5-HT2C, are coupled to Gαq proteins, which, upon activation, lead to an increase in intracellular calcium concentration.[9][12] This can be measured using calcium-sensitive fluorescent dyes.
Materials:
-
HEK293 cells expressing the receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A known agonist for the receptor (e.g., serotonin).
-
Test compound.
-
Fluorescence plate reader with an injection port.
Protocol:
-
Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Agonist Mode:
-
Add increasing concentrations of the test compound to the wells and measure the fluorescence intensity over time.
-
An increase in fluorescence indicates agonist activity.
-
Determine the EC50 (the concentration of the compound that produces 50% of the maximal response).
-
-
Antagonist Mode:
-
Pre-incubate the cells with increasing concentrations of the test compound.
-
Add a fixed concentration of the known agonist (typically its EC80) and measure the fluorescence intensity.
-
A decrease in the agonist-induced fluorescence indicates antagonist activity.
-
Determine the IC50 of the test compound for blocking the agonist response.
-
Data Presentation:
| Receptor | Functional Activity | EC50 / IC50 (nM) |
| 5-HT2A | e.g., Antagonist | To be determined |
| 5-HT2C | e.g., Partial Agonist | To be determined |
Workflow for In Vitro Characterization
Caption: Workflow for the in vitro characterization of novel CNS compounds.
PART 2: In Vivo Evaluation in Animal Models of CNS Disorders
Following successful in vitro characterization, the next critical step is to evaluate the compound's efficacy in animal models that mimic aspects of human CNS disorders.[13][14][15]
Pharmacokinetic Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, including its ability to penetrate the blood-brain barrier (BBB).
Protocol Outline:
-
Administer the compound to rodents (e.g., mice or rats) via relevant routes (e.g., oral, intravenous).
-
Collect blood and brain tissue samples at various time points.
-
Analyze the concentration of the compound in plasma and brain homogenates using LC-MS/MS.
-
Calculate key pharmacokinetic parameters, such as half-life, bioavailability, and brain-to-plasma ratio.
Animal Models of Cognitive Impairment (e.g., for Alzheimer's Disease Research)
Cognitive deficits are a hallmark of many neurodegenerative diseases.[16][17]
Objective: To assess the potential of this compound to ameliorate cognitive deficits in a relevant animal model.
Example Model: Scopolamine-Induced Amnesia in Mice Scopolamine, a muscarinic receptor antagonist, is widely used to induce transient cognitive impairment in rodents, providing a model for screening potential cognitive enhancers.[13]
Behavioral Test: Morris Water Maze This test assesses spatial learning and memory.
Protocol:
-
Acclimation: Acclimate mice to the testing room and handling for several days.
-
Habituation: Allow mice to swim freely in the water maze without the platform for 60 seconds.
-
Training Phase (4 days):
-
Place a hidden platform in one quadrant of the maze.
-
Conduct 4 trials per day for each mouse. In each trial, place the mouse in the water facing the wall at one of four starting positions.
-
Allow the mouse to search for the platform for 60 seconds. If it finds the platform, allow it to remain there for 15 seconds. If it fails to find the platform, guide it to the platform.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Treatment: On day 5, administer the test compound or vehicle to the mice. After a specified pre-treatment time (e.g., 30-60 minutes), administer scopolamine (or saline for the control group).
-
Probe Trial: After the scopolamine injection, remove the platform from the maze and allow each mouse to swim for 60 seconds.
-
Data Analysis: Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location. Improved performance in the compound-treated group compared to the scopolamine-only group suggests cognitive-enhancing effects.
Signaling Pathway Hypothesized for Cognitive Enhancement
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Application of Pyrazine Derivatives in Infectious Disease Drug Discovery: A Technical Guide for Researchers
Introduction: The Pyrazine Scaffold - A Privileged Structure in Anti-Infective Chemistry
The relentless evolution of drug-resistant pathogens poses one of the most significant threats to global health. This challenge necessitates a continuous search for novel chemical scaffolds that can yield effective antimicrobial agents. The pyrazine ring, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and, most critically for this guide, potent antimicrobial properties against a wide array of infectious agents.[2][3][4]
The clinical success of Pyrazinamide, a cornerstone first-line drug for treating tuberculosis for over half a century, serves as a powerful testament to the potential of the pyrazine core.[5] This guide provides an in-depth exploration of the application of pyrazine derivatives in the discovery of new drugs for infectious diseases. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the experimental choices, fostering a deeper understanding of this versatile chemical class.
Part 1: Mechanisms of Action - How Pyrazine Derivatives Combat Pathogens
The antimicrobial activity of pyrazine derivatives is not governed by a single mechanism. Instead, they exhibit diverse modes of action, a feature that makes them attractive candidates for overcoming resistance.
Antitubercular Activity: The Pyrazinamide Paradigm
Pyrazinamide (PZA) is a prodrug that is uniquely active against semi-dormant Mycobacterium tuberculosis (Mtb) residing in acidic environments, such as within macrophages.[5][6] Its mechanism is a multi-step process, providing a foundational model for developing other pyrazine-based therapeutics.
-
Activation: PZA diffuses into the Mtb bacillus, where it is converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase (PncA).[7][8]
-
Intracellular Accumulation: The acidic environment within the macrophage or granuloma protonates POA. This charged form is less able to diffuse out of the bacterial cell, leading to its accumulation.[7][9]
-
Multi-Target Inhibition: The accumulated POA disrupts multiple cellular functions in Mtb. While the precise target remains a subject of intense research, leading hypotheses include:
-
Inhibition of Fatty Acid Synthase I (FAS-I): POA is thought to inhibit FAS-I, an enzyme essential for the synthesis of mycolic acids, which are critical components of the mycobacterial cell wall.[5][6][8]
-
Disruption of Membrane Energetics: POA can disrupt membrane potential and interfere with energy production, which is vital for the survival of persistent Mtb.[6][8][9]
-
Inhibition of Trans-translation: Some evidence suggests POA binds to the ribosomal protein S1 (RpsA) and inhibits trans-translation, a rescue system for stalled ribosomes.[7][9]
-
Coenzyme A Synthesis Blockade: A current leading hypothesis suggests that POA indirectly triggers the degradation of the aspartate decarboxylase PanD, an essential enzyme for coenzyme A biosynthesis.[7]
-
Resistance to PZA primarily arises from mutations in the pncA gene, which prevents the conversion of the prodrug to its active POA form.[5][7]
Caption: Mechanism of action for the antitubercular drug Pyrazinamide.
Broader Antimicrobial & Antiviral Mechanisms
Beyond tuberculosis, pyrazine derivatives have been synthesized and tested against a range of pathogens, demonstrating activities through various mechanisms:
-
Antibacterial: Some triazolo[4,3-a]pyrazine derivatives exhibit antibacterial activity by inhibiting essential enzymes like DNA gyrase, which is crucial for bacterial DNA replication.[10] The ability of protonated nitrogen heterocycles to form interactions with amino acid residues in enzyme active sites is a key aspect of their inhibitory potential.[10]
-
Antifungal: The antifungal activity of certain pyrazine derivatives has been demonstrated against pathogenic fungi like Candida albicans and Aspergillus niger.[11] The precise mechanisms are still under investigation but are thought to involve disruption of the fungal cell membrane or inhibition of key metabolic pathways. Some derivatives show pH-dependent activity, being more potent in acidic environments.[12]
-
Antimalarial: A significant body of research focuses on triazolo[4,3-a]pyrazine scaffolds for treating malaria.[13][14][15] These compounds are believed to inhibit the Plasmodium falciparum ATPase, PfATP4, a sodium-proton ATPase that regulates ion homeostasis in the parasite.[13][15] Disruption of this process leads to a fatal increase in the parasite's intracellular sodium concentration and acid load.[13][15]
-
Antiviral: Pyrazine derivatives have shown promise as antiviral agents. Favipiravir, a pyrazine carboxamide derivative, is a prodrug that, once metabolized to its active form, acts as an inhibitor of RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[1] Other derivatives have demonstrated in vitro activity against a range of viruses including herpes simplex, influenza, and SARS-CoV-2.[16][17][18]
Part 2: Synthesis and Characterization of Pyrazine Derivatives
The chemical versatility of the pyrazine ring allows for extensive structural modifications to optimize biological activity, selectivity, and pharmacokinetic properties.
Core Synthesis Strategies
A common and effective method for creating a library of diverse pyrazine derivatives involves the condensation of a pyrazine carbonyl chloride with various amines or other nucleophiles.[11][19] This modular approach allows for the systematic exploration of structure-activity relationships (SAR).
Caption: General workflow for synthesizing pyrazine carboxamide derivatives.
Protocol 2.2: Synthesis of a Model Pyrazine Carboxamide Derivative
This protocol details the synthesis of N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide, a representative example of the condensation reaction.[11]
Materials:
-
Pyrazine-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Dry toluene
-
2-amino-5-chloropyridine
-
Dry pyridine
-
Dry acetone
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
Step 1: Synthesis of Pyrazine-2-carbonyl chloride
-
In a round-bottom flask, combine pyrazine-2-carboxylic acid (50.0 mmol) and thionyl chloride (75.0 mmol).
-
Add dry toluene (20 ml) to the mixture.
-
Reflux the resulting mixture for approximately 1 hour with magnetic stirring. Causality: Thionyl chloride converts the carboxylic acid to a more reactive acyl chloride, which is necessary for the subsequent condensation reaction. Toluene serves as a solvent, and refluxing provides the energy needed for the reaction to proceed.
-
After reflux, remove the excess thionyl chloride and toluene by repeated evaporation in vacuo using a rotary evaporator. Add fresh dry toluene and evaporate again to ensure all thionyl chloride is removed.
-
The crude pyrazine-2-carbonyl chloride can be used directly in the next step or recrystallized from aqueous ethanol for higher purity.
Step 2: Condensation with 2-amino-5-chloropyridine
-
Dissolve the synthesized pyrazine-2-carbonyl chloride (50.0 mmol) in dry acetone (50 ml).
-
In a separate flask, prepare a stirred solution of 2-amino-5-chloro-pyridine (50.0 mmol) in dry pyridine (50 ml). Causality: Pyridine acts as a base to neutralize the HCl gas produced during the condensation reaction, driving the reaction to completion.
-
Add the acyl chloride solution dropwise to the stirred pyridine solution at room temperature.
-
Continue stirring for an additional 30 minutes after the addition is complete.
-
Pour the reaction mixture into cold water (100 ml) to precipitate the product. Trustworthiness: Pouring into water causes the less soluble organic product to precipitate out of the aqueous mixture, allowing for easy collection.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the final product from aqueous ethanol to obtain pure N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide.
Step 3: Characterization
-
Purity Check: Assess the purity of the synthesized compound using Thin Layer Chromatography (TLC).[11]
-
Structural Elucidation: Confirm the structure of the final compound using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H-NMR), and Mass Spectrometry (MS).[11][20]
Part 3: In Vitro Evaluation of Antimicrobial Activity
Once a library of pyrazine derivatives is synthesized, the next critical step is to evaluate their biological activity. In vitro assays are the primary screening tools used to determine the potency and spectrum of antimicrobial action.
Protocol 3.1: Minimum Inhibitory Concentration (MIC) Determination by Microbroth Dilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a standard and widely accepted method for quantifying antimicrobial potency.[21]
Materials:
-
Synthesized pyrazine derivatives (stock solutions in DMSO)
-
Test microorganisms (e.g., S. aureus, E. coli, C. albicans, M. tuberculosis H37Rv)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi, Lowenstein-Jensen for Mtb)[11][21]
-
Sterile 96-well microtiter plates
-
Positive control antibiotic (e.g., Ampicillin, Fluconazole, Pyrazinamide)
-
Negative control (broth only)
-
Microplate reader (optional)
Procedure:
-
Preparation of Inoculum: Aseptically prepare a suspension of the test microorganism in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.[21]
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each pyrazine derivative in the broth medium. A typical concentration range to test is 256 µg/mL to 0.5 µg/mL.[21]
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted compounds. Also, prepare a positive control well (inoculum + standard antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours (or longer for slow-growing organisms like Mtb). Causality: This incubation period allows for sufficient microbial growth in the absence of an effective inhibitor.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[21] For quantitative analysis, the optical density can be measured at 600 nm using a microplate reader.
Table 1: Example MIC Data for Novel Pyrazine Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| P-101 | S. aureus | 32 | Ampicillin | 32 |
| P-101 | E. coli | 16 | Ampicillin | 8 |
| P-205 | M. tuberculosis | 6.25 | Pyrazinamide | 6.25 |
| P-310 | C. albicans | >64 | Fluconazole | 8 |
| P-415 | P. falciparum | 0.016 µM (16 nM) | Chloroquine | Varies |
| (Data is illustrative, based on representative values found in literature)[13] |
Part 4: In Vivo Efficacy and Lead Optimization
Promising candidates identified through in vitro screening must be evaluated in vivo to assess their efficacy, pharmacokinetics (PK), and toxicity in a whole-organism system.
In Vivo Models for Infectious Diseases
The choice of animal model is critical and depends on the pathogen being studied. Rodent models are commonly used for initial efficacy testing.[22]
-
Bacterial Infections: Systemic infection models (bacteremia) or localized infection models (e.g., thigh, lung, urinary tract infection) in mice are standard.[22]
-
Tuberculosis: Murine models of tuberculosis are used to evaluate the activity of compounds against M. tuberculosis isolates.[7]
-
Malaria: Mouse models infected with Plasmodium species are essential for evaluating the in vivo efficacy of antimalarial compounds.[14]
-
Viral Infections: Rodent models adapted for specific viruses are used to test antiviral efficacy.[23]
Structure-Activity Relationship (SAR) and Lead Optimization
The data from in vitro and in vivo testing is used to build a structure-activity relationship (SAR) profile. This involves correlating specific structural modifications of the pyrazine scaffold with changes in biological activity.
-
Key Insights from SAR Studies:
-
For some chalcone-based pyrazine analogs, the presence of electron-withdrawing groups (e.g., nitro groups) on appended phenyl rings enhances both antifungal and antimycobacterial activity.[24]
-
In certain triazolo[4,3-a]pyrazine antimalarials, an ether linker on the pyrazine ring improves potency.[13]
-
Systematic modification of substituents on the pyrazine core can dramatically impact activity, selectivity, and toxicity, guiding the design of second-generation compounds with improved profiles.[25][26]
-
Caption: The iterative cycle of lead optimization in drug discovery.
Conclusion and Future Directions
Pyrazine derivatives represent a rich and validated source of novel drug candidates for infectious diseases. The established success of Pyrazinamide provides a strong foundation, while the vast chemical space available for derivatization offers immense opportunities for discovering agents with new mechanisms of action to combat drug resistance. Future research will likely focus on:
-
Mechanism Deconvolution: Precisely identifying the molecular targets of novel pyrazine derivatives to enable rational drug design and anticipate resistance mechanisms.
-
Combination Therapies: Exploring the synergistic effects of pyrazine derivatives with existing antibiotics to enhance efficacy and overcome resistance.
-
Targeting Host Factors: Developing pyrazine-based compounds that modulate the host immune response to infection, offering a complementary approach to direct antimicrobial activity.
By integrating rational design, robust synthetic chemistry, and comprehensive biological evaluation as outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of the pyrazine scaffold in the fight against infectious diseases.
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Application Notes and Protocols: High-Throughput Screening of 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine Derivatives as Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Screening Pyrazine-Based Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] The development of small molecule kinase inhibitors has therefore become a major focus of drug discovery.[1][2] The 2-aminopyrazine scaffold is a privileged structure in kinase inhibitor design, with several approved drugs and clinical candidates featuring this core.[3] The addition of a phenylpiperazine moiety can provide crucial interactions within the ATP-binding pocket of many kinases, potentially enhancing potency and selectivity.[4][5]
This document provides a detailed guide for the high-throughput screening (HTS) of a library of 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine derivatives. Given the structural alerts from existing literature on similar scaffolds, we will proceed with the hypothesis that these compounds are potential inhibitors of a serine/threonine kinase, such as Aurora Kinase A, a key regulator of mitosis and a validated oncology target.[3] This application note will detail the principles, protocols, and data analysis workflows for a robust HTS cascade designed to identify and validate novel inhibitors from this chemical series.
The Screening Cascade: A Multi-Step Approach to Hit Identification
A successful HTS campaign requires a tiered approach to efficiently identify true hits while minimizing false positives and negatives. Our proposed workflow consists of a primary screen, a confirmatory screen, and a suite of secondary assays to characterize the mechanism of action and selectivity of the most promising compounds.
Figure 1: A representative high-throughput screening cascade for the identification of kinase inhibitors.
Primary High-Throughput Screen: A Luminescence-Based Approach
For the primary screen, a luminescence-based kinase assay, such as the Kinase-Glo® Luminescent Kinase Assay, is recommended.[6][7] This assay quantifies the amount of ATP remaining in solution following a kinase reaction.[6][7] A decrease in luminescence indicates ATP consumption by the kinase, while a high luminescence signal suggests inhibition of kinase activity.[6][8] This format is robust, sensitive, and amenable to automation in high-density plate formats (384- or 1536-well).[6]
Principle of the Luminescence-Based Kinase Assay
The assay is based on a coupled-enzyme system. In the first step, the kinase reaction is performed in the presence of the test compounds. In the second step, the Kinase-Glo® reagent is added, which contains luciferase and its substrate, luciferin. The luciferase utilizes the remaining ATP to produce light, and the luminescent signal is measured by a plate reader.
Figure 2: Principle of the luminescence-based kinase assay.
Protocol: Primary HTS of this compound Derivatives
Materials:
-
Kinase: Recombinant human Aurora Kinase A
-
Substrate: Kemptide (LRRASLG) or a more specific peptide substrate
-
Assay Plate: 384-well, white, solid-bottom plates
-
Compound Plates: 384-well plates containing the this compound derivatives dissolved in DMSO.
-
Kinase-Glo® Luminescent Kinase Assay Kit: (Promega or similar)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.
-
ATP: Adenosine 5'-triphosphate, disodium salt hydrate.
-
Positive Control: A known Aurora Kinase A inhibitor (e.g., Alisertib).
-
Negative Control: DMSO.
Procedure:
-
Compound Dispensing: Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of the compound solutions from the compound plates to the assay plates to achieve a final concentration of 10 µM. Also, dispense the positive and negative controls to designated wells.
-
Kinase and Substrate Addition: Prepare a master mix of Aurora Kinase A and its substrate in the assay buffer. Dispense 5 µL of this mix into each well of the assay plate.
-
Initiation of Kinase Reaction: Prepare a solution of ATP in the assay buffer at a concentration close to the Kₘ for Aurora Kinase A. Add 5 µL of the ATP solution to each well to start the reaction.
-
Incubation: Incubate the plates at room temperature for 60 minutes.
-
Detection: Add 10 µL of the reconstituted Kinase-Glo® reagent to each well.
-
Second Incubation: Incubate the plates at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis and Hit Identification:
The raw data from the plate reader will be normalized to the controls on each plate. The percentage of inhibition for each compound is calculated using the following formula:
% Inhibition = 100 * (Luminescence(compound) - Luminescence(max signal)) / (Luminescence(min signal) - Luminescence(max signal))
Where:
-
Luminescence(compound) is the signal from a well containing a test compound.
-
Luminescence(max signal) is the average signal from the negative control wells (DMSO, high ATP remaining).
-
Luminescence(min signal) is the average signal from the positive control wells (no kinase or potent inhibitor, low ATP remaining).
A Z'-factor should be calculated for each plate to assess the quality of the assay. A Z'-factor greater than 0.5 indicates a robust and reliable assay.
Z' = 1 - (3 * (SD(max signal) + SD(min signal))) / |Mean(max signal) - Mean(min signal)|
Compounds exhibiting a percentage of inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered "hits" and are selected for confirmation.[9]
Hit Confirmation and Secondary Assays
Confirmatory Screen and IC₅₀ Determination
Hits from the primary screen should be re-tested using freshly prepared compound solutions in the same assay format to eliminate false positives due to compound aggregation or instability. Confirmed hits are then subjected to dose-response analysis to determine their potency (IC₅₀ value). This involves testing the compounds over a range of concentrations (e.g., 10-point, 3-fold serial dilutions).
| Parameter | Description | Typical Value/Range |
| Primary Screen Concentration | Single concentration used for initial screening. | 10 µM |
| Hit Threshold | The cutoff for selecting hits from the primary screen. | >50% inhibition |
| IC₅₀ | The concentration of an inhibitor that reduces enzyme activity by 50%. | Varies (nM to µM) |
| Z'-factor | A statistical measure of the quality of an HTS assay. | > 0.5 |
Orthogonal Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
To further validate the hits and rule out assay-specific artifacts, an orthogonal assay with a different detection technology is crucial. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent choice.[10][11] TR-FRET assays measure the phosphorylation of a substrate by detecting the proximity of a donor and an acceptor fluorophore.[10][11]
Principle of TR-FRET Kinase Assay:
A biotinylated substrate peptide is used. Upon phosphorylation by the kinase, a europium cryptate-labeled anti-phospho-specific antibody (donor) and a streptavidin-XL665 conjugate (acceptor) are brought into close proximity, resulting in a FRET signal.
Figure 3: Principle of a TR-FRET kinase assay.
Counter-Screening for Assay Interference
It is essential to perform counter-screens to identify compounds that interfere with the assay technology itself, rather than inhibiting the target kinase. For the luminescence-based primary assay, a counter-screen can be performed by running the assay in the absence of the kinase to identify compounds that directly inhibit luciferase.
Cell-Based Assays for Target Engagement and Functional Effects
Ultimately, a successful kinase inhibitor must be active in a cellular context.[12] Therefore, promising hits from the biochemical assays should be evaluated in cell-based assays.[12][13]
-
Target Engagement Assays: Techniques like NanoBRET™ can be used to confirm that the compound binds to the target kinase within intact cells.[13]
-
Cellular Phosphorylation Assays: An ELISA or Western blot-based assay can measure the phosphorylation of a known downstream substrate of the target kinase in cells treated with the inhibitor.[13][14]
-
Cell Proliferation Assays: For oncology targets, the effect of the inhibitors on the proliferation of cancer cell lines that are dependent on the target kinase can be assessed using assays like the MTT or CellTiter-Glo® assays.[4]
Conclusion and Future Directions
This application note provides a comprehensive framework for the high-throughput screening of this compound derivatives as potential kinase inhibitors. By employing a robust HTS cascade that includes a sensitive primary screen, a confirmatory orthogonal assay, and relevant cell-based assays, researchers can efficiently identify and validate promising lead compounds for further development. The subsequent characterization of these hits will involve detailed structure-activity relationship (SAR) studies to optimize their potency, selectivity, and drug-like properties, ultimately paving the way for the development of novel therapeutics.
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Wang, L., et al. (2016). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. PMC. Available at: [Link]
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Kumari, S., & Kumar, R. (2019). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. PubMed. Available at: [Link]
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Liu, K. G., et al. (2017). Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][15][16][17]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors. PubMed. Available at: [Link]
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Li, C., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. PubMed. Available at: [Link]
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Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. Available at: [Link]
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Squires, M. S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. PubMed Central. Available at: [Link]
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Application Notes and Protocols for the N-Arylation of the Piperazine Core
Foreword: The Strategic Importance of N-Arylpiperazines in Modern Drug Discovery
The N-arylpiperazine motif is a cornerstone of contemporary medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of biologically active compounds.[1][2][3][4][5] Its unique conformational flexibility and ability to engage in crucial hydrogen bonding and ionic interactions allow it to serve as a versatile pharmacophore, influencing the potency, selectivity, and pharmacokinetic properties of drug candidates.[4][5] Molecules incorporating this core structure have demonstrated efficacy across a wide spectrum of therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][3][4] Consequently, the development of robust and efficient synthetic methodologies for the N-arylation of the piperazine ring is of paramount importance to researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the prevailing experimental procedures, offering not just protocols, but the strategic rationale behind them.
Mechanistic Foundations of Piperazine N-Arylation
The construction of the C–N bond between an aryl group and a piperazine nitrogen is predominantly achieved through transition metal-catalyzed cross-coupling reactions.[6] The two most powerful and widely adopted strategies are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[6] Understanding the catalytic cycles of these reactions is critical for troubleshooting, optimization, and adaptation to new substrates.
The Buchwald-Hartwig Amination: A Palladium-Catalyzed Workhorse
First established in the mid-1990s by professors Stephen L. Buchwald and John F. Hartwig, this reaction has revolutionized the synthesis of arylamines.[7] It offers a broad substrate scope and generally proceeds under milder conditions than traditional methods.[7] The catalytic cycle is a well-orchestrated sequence of oxidative addition, ligand exchange, and reductive elimination.
The generally accepted mechanism begins with the formation of a catalytically active Pd(0) species.[8][9] This species undergoes oxidative addition with the aryl halide (Ar-X), forming a Pd(II)-aryl complex.[10][11] The piperazine then coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex. The final, product-forming step is reductive elimination, which generates the N-arylpiperazine and regenerates the Pd(0) catalyst, allowing the cycle to continue.[7][11]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
The Ullmann Condensation: The Classic Copper-Catalyzed Approach
The Ullmann condensation is a historically significant method for forming C-N bonds, predating the palladium-catalyzed approaches.[12] Traditionally, it required harsh reaction conditions, such as high temperatures (often >200 °C) and stoichiometric amounts of copper.[12][13] However, modern advancements, particularly the introduction of stabilizing ligands, have led to the development of milder, more versatile catalytic versions.[13]
The mechanism of the ligand-accelerated Ullmann reaction typically involves a Cu(I) species as the active catalyst.[14] The reaction is believed to proceed through the coordination of the amine to the Cu(I) center, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate.[14] Subsequent reductive elimination yields the desired N-arylpiperazine and regenerates the Cu(I) catalyst.[13][14]
Caption: Proposed catalytic cycle for the ligand-assisted Ullmann N-arylation.
Comparative Analysis of N-Arylation Protocols
The choice between a Buchwald-Hartwig and an Ullmann-type reaction depends on several factors, including the nature of the substrates (aryl halide and piperazine derivative), functional group tolerance, cost, and scalability. The following tables provide a comparative overview of typical reaction parameters to guide experimental design.
Table 1: Buchwald-Hartwig Amination - Key Parameter Comparison
| Parameter | Typical Reagents/Conditions | Rationale & Field Insights |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, Pre-catalysts (e.g., G3/G4 Palladacycles)[1][9] | Pd(OAc)₂ is cost-effective but requires in-situ reduction to Pd(0).[9] Pre-catalysts are often more air-stable and provide more consistent results by ensuring efficient generation of the active catalytic species. |
| Ligand | Buchwald ligands (e.g., RuPhos, XPhos), Josiphos ligands, Xantphos, BINAP[7][11] | Bulky, electron-rich phosphine ligands are essential. They promote oxidative addition and reductive elimination while preventing catalyst decomposition. The choice of ligand is crucial and often substrate-dependent.[1] |
| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄[1][9] | Strong, non-nucleophilic bases like sodium tert-butoxide are common. Weaker bases (carbonates, phosphates) are used for base-sensitive substrates but may require higher temperatures or longer reaction times.[8] |
| Solvent | Toluene, Dioxane, THF, t-BuOH[1][11] | Anhydrous, aprotic solvents are required. Toluene and dioxane are the most common choices due to their high boiling points and ability to dissolve the organometallic intermediates. |
| Temperature | 80 - 110 °C[9][15] | Sufficient thermal energy is needed to overcome the activation barriers of the catalytic cycle, particularly for less reactive aryl chlorides or bromides. |
| Aryl Halide | Ar-I, Ar-Br, Ar-Cl, Ar-OTf[9] | Reactivity order is generally Ar-I > Ar-OTf > Ar-Br > Ar-Cl.[9] Coupling of aryl chlorides often requires more specialized (and expensive) ligands. |
Table 2: Ullmann-Type Condensation - Key Parameter Comparison
| Parameter | Typical Reagents/Conditions | Rationale & Field Insights |
| Copper Source | CuI, Cu₂O, CuBr, Copper powder (activated)[12][16][17] | Cu(I) salts are generally more effective than Cu(II) or Cu(0). Ligand-free systems often require stoichiometric copper and very high temperatures.[12] |
| Ligand | 1,10-Phenanthroline, L-proline, N,N'-dimethylethylenediamine (DMEDA)[16][18] | Ligands solubilize the copper salt and accelerate the reaction, allowing for lower catalyst loading and milder temperatures. Diamines and amino acids are particularly effective.[13] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄[16] | Inorganic bases are typically used to deprotonate the amine and neutralize the HX byproduct. The choice of base can significantly impact the reaction rate and yield. |
| Solvent | DMF, NMP, DMSO, Toluene[12][19] | High-boiling polar aprotic solvents are traditionally used to facilitate the reaction, especially in the absence of an effective ligand.[12] |
| Temperature | 100 - 210 °C[12] | Ligand-accelerated reactions can often be performed at lower temperatures (100-150 °C), while traditional Ullmann conditions require much harsher heating.[12][13] |
| Aryl Halide | Ar-I, Ar-Br[12] | Aryl iodides are the most reactive substrates.[13] The reaction is often limited to aryl halides activated by electron-withdrawing groups, though modern protocols have expanded the scope.[12] |
Detailed Experimental Protocols
The following protocols are designed to be self-validating, providing clear, step-by-step instructions for performing N-arylation of a piperazine core. For this guide, we will focus on the coupling of N-Boc-piperazine, a common building block where one nitrogen is protected, allowing for selective mono-arylation.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes a general procedure for the coupling of an aryl bromide with N-Boc-piperazine using a common palladium pre-catalyst system.
Materials:
-
Aryl bromide (1.0 equiv)
-
N-Boc-piperazine (1.2 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Xantphos Pd G3 pre-catalyst (2 mol%)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere chemistry (e.g., Schlenk tube or oven-dried flask with reflux condenser)
-
Inert gas supply (Nitrogen or Argon)
Experimental Workflow Diagram:
Caption: General workflow for a Buchwald-Hartwig amination experiment.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), N-Boc-piperazine (1.2 mmol, 1.2 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), and the Xantphos Pd G3 pre-catalyst (0.02 mmol, 2 mol%).[1]
-
Inert Atmosphere: Seal the tube with a rubber septum. Evacuate the tube under vacuum and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) followed by brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-aryl-N'-Boc-piperazine product.[1]
Protocol 2: Ligand-Accelerated Ullmann-Type Condensation
This protocol details a modern, ligand-assisted Ullmann-type reaction, which proceeds under significantly milder conditions than the classical procedure.
Materials:
-
Aryl iodide (1.0 equiv)
-
Piperazine (2.0 equiv, used in excess as both reactant and base scavenger)
-
Copper(I) Iodide (CuI) (10 mol%)
-
L-Proline (20 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the aryl iodide (1.0 mmol, 1.0 equiv), piperazine (2.0 mmol, 2.0 equiv), Copper(I) Iodide (0.1 mmol, 10 mol%), L-Proline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add anhydrous DMSO (4 mL).
-
Reaction: Heat the reaction mixture in a preheated oil bath at 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. These reactions may require longer times, often 12-24 hours.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL). The product may also be extracted into dichloromethane depending on its polarity.
-
Washing: Combine the organic extracts and wash with aqueous ammonia (5% solution, 2 x 15 mL) to remove copper salts, followed by a brine wash (15 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude material via flash column chromatography on silica gel to obtain the desired N-arylpiperazine.
Troubleshooting and Final Considerations
-
Low Yields in Buchwald-Hartwig: This can often be attributed to inactive catalyst, presence of oxygen, or wet solvent/reagents. Ensure all components are anhydrous and the inert atmosphere is maintained. Screening different ligands is often the most effective optimization strategy.
-
Competing S-Arylation: For piperazine derivatives containing sulfur, such as piperazine-2-thione, competing S-arylation is a possibility, although N-arylation is generally preferred for cyclic thioamides.[2] Careful selection of reaction conditions can enhance selectivity.
-
Double Arylation: When using unprotected piperazine, double N,N'-arylation can occur. Using a large excess of piperazine can favor mono-arylation. Alternatively, a mono-protected piperazine (e.g., N-Boc or N-Cbz) should be used for selective mono-arylation.
-
Scalability: While both methods are robust, the cost of palladium and specialized phosphine ligands can be a consideration for large-scale synthesis. In such cases, optimizing a copper-catalyzed process may be more economical.
By understanding the underlying mechanisms and carefully selecting the reaction components, researchers can effectively leverage these powerful C-N cross-coupling reactions to synthesize a diverse array of N-arylpiperazines for advancement in drug discovery and development.
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Buchwald–Hartwig amination. In: Wikipedia. [Link]
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Ullmann condensation. In: Wikipedia. [Link]
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Kwan, E. E., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
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Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
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Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Andreozzi, G., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]
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Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Link]
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Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. PubMed Central. [Link]
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Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]
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Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of North Texas Digital Library. [Link]
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Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry. [Link]
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Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. MDPI. [Link]
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Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. PubMed Central. [Link]
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On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]
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An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Asian Journal of Chemistry. [Link]
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Recent Advances in the Pd-Catalyzed Coupling of Arylhydrazines and Ammonium Salts via C-N Bond Cleavage. PubMed. [Link]
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Copper-catalyzed N-arylation of 1,2,4-oxadiazin-5(6H)-ones by diaryliodonium salts. ResearchGate. [Link]
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Copper-catalyzed N-arylation and aerobic oxidative C–H/C–H coupling: one-pot synthesis of indoloimidazoquinoline derivatives. Sci-Hub. [Link]
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Application Notes and Protocols: In Vivo Efficacy Testing of 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
**Abstract
This document provides a comprehensive guide for the in vivo evaluation of 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine, a novel pyrazine derivative with putative therapeutic potential. Drawing from the established bioactivities of related pyrazine and piperazine-containing compounds, this guide will focus on oncology as the primary therapeutic area of investigation.[1][2][3][4] The protocols detailed herein are designed to be robust, reproducible, and aligned with industry best practices for preclinical drug development. We will explore the rationale behind selecting appropriate animal models, detail experimental designs for assessing anti-tumor efficacy, and provide step-by-step protocols for key methodologies.
Introduction: The Therapeutic Potential of Pyrazine Derivatives
Pyrazine-based compounds represent a significant class of N-heterocycles with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[4] Their diverse biological activities often stem from their ability to interact with various enzymes and receptors within the cell.[1][2] Notably, pyrazine derivatives have been investigated as kinase inhibitors, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[1] The incorporation of a phenylpiperazine moiety may further enhance the compound's interaction with biological targets and improve its pharmacokinetic profile.
While the specific mechanism of action for this compound is yet to be fully elucidated, its structural alerts suggest potential activity against key cancer-related targets. A recent study on a similar compound, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), demonstrated significant in vitro cytotoxic effects against cancer cell lines and anti-angiogenic properties in an in vivo chorioallantoic membrane (CAM) assay.[5] Computational modeling in that study suggested BPU could bind to and inhibit matrix metalloproteinases MMP-2 and MMP-9, enzymes critically involved in tumor invasion and metastasis.[5] Another study highlighted a 5-bromo-pyrimidin-2-amine derivative as a potent inhibitor of ULK1 kinase, a key player in autophagy, a process often exploited by cancer cells for survival.[6] These findings provide a strong rationale for investigating the anti-cancer efficacy of this compound in well-validated in vivo models.
Strategic Selection of In Vivo Models
The choice of an appropriate animal model is paramount for obtaining clinically relevant data. For oncology studies, several well-established mouse models are available, each with its own set of advantages and limitations.[7]
Cell Line-Derived Xenograft (CDX) Models
CDX models are established by implanting human cancer cell lines into immunodeficient mice.[7] They are a cost-effective and technically straightforward option for initial efficacy screening.
-
Rationale for Use: CDX models are valuable for assessing the direct anti-proliferative and cytotoxic effects of a compound on human cancer cells in a living system.
-
Recommended Cell Lines: The choice of cell line should be guided by the putative mechanism of action of the test compound. For a novel agent, a broad panel of cell lines representing different cancer types (e.g., breast, lung, colon, leukemia) is recommended.[1]
-
Strengths: High reproducibility, relatively low cost, and a vast library of well-characterized cell lines.
-
Limitations: Lack of a functional immune system, which precludes the evaluation of immunomodulatory effects. The tumor microenvironment is of murine origin and may not fully recapitulate the human condition.[7]
Patient-Derived Xenograft (PDX) Models
PDX models are created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse.[7][8] These models are considered more clinically relevant as they better preserve the histological and genetic characteristics of the original tumor.[7]
-
Rationale for Use: PDX models are ideal for evaluating efficacy in a more heterogeneous and patient-like tumor microenvironment.[7] They are particularly useful for identifying patient populations that may respond to the new therapy.
-
Strengths: High clinical relevance, preservation of tumor heterogeneity, and predictive power for clinical outcomes.[8]
-
Limitations: Higher cost and complexity compared to CDX models, slower tumor growth rates, and the need for a consistent source of patient tumor tissue.
Syngeneic Models
Syngeneic models involve the implantation of murine tumor cell lines into immunocompetent mice of the same genetic background.
-
Rationale for Use: These models are essential for investigating the role of the immune system in the anti-tumor response to a new therapeutic.
-
Strengths: Fully competent immune system, allowing for the study of immuno-oncology agents.
-
Limitations: The tumors are of murine origin and may not fully reflect the complexity of human cancers.
Table 1: Comparison of In Vivo Oncology Models
| Model Type | Immune System | Tumor Origin | Clinical Relevance | Cost & Complexity | Primary Use Case |
| CDX | Immunodeficient | Human Cell Line | Moderate | Low | Initial efficacy screening, dose-response studies |
| PDX | Immunodeficient | Human Patient Tumor | High | High | Efficacy in patient-like tumors, biomarker discovery |
| Syngeneic | Immunocompetent | Murine Cell Line | Moderate | Moderate | Immuno-oncology studies, combination therapies |
Experimental Design and Workflow
A well-designed in vivo study is crucial for generating reliable and interpretable data. The following workflow provides a general framework that can be adapted to the specific research question.
Figure 1: General Experimental Workflow for In Vivo Efficacy Studies.
Detailed Protocols
Protocol 1: Subcutaneous CDX Model Efficacy Study
This protocol outlines a standard efficacy study using a subcutaneous CDX model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID, NSG, or Nude mice), 6-8 weeks old.
-
Selected human cancer cell line.
-
Matrigel or other appropriate extracellular matrix.
-
This compound (formulated for in vivo administration).
-
Vehicle control.
-
Positive control (standard-of-care chemotherapy for the selected cancer type).
-
Calipers for tumor measurement.
-
Anesthesia.
-
Surgical tools for tumor excision.
Procedure:
-
Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of implantation, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at the desired concentration (e.g., 1 x 10^7 cells/mL).
-
Tumor Implantation: Anesthetize the mice. Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice daily for tumor growth. Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. The formula for tumor volume is: (Length x Width^2) / 2.
-
Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group).
-
Treatment: Administer the test compound, vehicle, and positive control according to the predetermined dosing schedule and route of administration (e.g., once daily oral gavage).
-
Monitoring: Continue to monitor tumor volume and body weight 2-3 times per week. Observe the mice daily for any clinical signs of toxicity.
-
Endpoint: Euthanize the mice when the tumors in the control group reach the maximum allowed size as per institutional guidelines, or if any humane endpoints are reached.
-
Data Collection: At the end of the study, excise the tumors and weigh them. Collect blood and other tissues for PK/PD analysis as required.
Protocol 2: Pharmacodynamic (PD) Marker Analysis
This protocol describes the analysis of target engagement and downstream signaling effects in tumor tissue.
Materials:
-
Excised tumor tissue.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Antibodies for Western blotting or immunohistochemistry (IHC) against putative targets and downstream effectors.
-
Reagents for protein quantification (e.g., BCA assay).
-
SDS-PAGE gels and Western blotting apparatus.
-
Microscope for IHC analysis.
Procedure:
-
Tissue Homogenization: Immediately after excision, snap-freeze a portion of the tumor in liquid nitrogen for Western blot analysis. Homogenize the frozen tissue in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the target of interest (e.g., phosphorylated and total forms of a kinase) and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Immunohistochemistry (IHC):
-
Fix a portion of the tumor in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin and section it.
-
Perform antigen retrieval and block endogenous peroxidases.
-
Incubate the sections with the primary antibody of interest.
-
Incubate with a biotinylated secondary antibody and then with an avidin-biotin-HRP complex.
-
Develop the signal with a chromogen (e.g., DAB) and counterstain with hematoxylin.
-
Mount the slides and visualize under a microscope.
-
Data Analysis and Interpretation
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.
-
Tumor Regression: A decrease in tumor volume compared to the initial volume at the start of treatment.
-
Survival Analysis: For studies where survival is an endpoint, Kaplan-Meier curves should be generated and statistical significance determined using the log-rank test.
Toxicity Assessment:
-
Body Weight Changes: A significant loss of body weight (e.g., >15-20%) is an indicator of toxicity.
-
Clinical Observations: Note any signs of distress, such as lethargy, ruffled fur, or changes in behavior.
-
Histopathology: Examination of major organs for any signs of drug-induced toxicity.
Statistical Analysis:
-
Tumor growth data should be analyzed using appropriate statistical methods, such as a two-way ANOVA with repeated measures.
-
Differences in final tumor weights can be analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).
-
A p-value of <0.05 is typically considered statistically significant.
Conclusion
The protocols and guidelines presented in this document provide a solid foundation for the in vivo evaluation of this compound as a potential anti-cancer agent. A systematic and well-controlled approach, starting with CDX models for initial efficacy and moving to more complex models like PDX or syngeneic systems as warranted, will be critical in advancing this compound through the preclinical drug development pipeline. The integration of pharmacokinetic and pharmacodynamic analyses will provide crucial insights into the compound's mechanism of action and help establish a clear dose-response relationship.
References
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Creative Bioarray. Animal Models of Neurodegenerative Diseases. Available at: [Link]
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Cui, Y., et al. (2023). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Journal of Cancer, 14(14), 2535-2547. Available at: [Link]
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Dawson, T. M., & Golde, T. E. (2018). Animal models of neurodegenerative diseases. Nature Neuroscience, 21(10), 1370–1379. Available at: [Link]
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Kshirsagar, P., et al. (2022). A Review on Neurodegenerative Diseases with their Suitable Animal Models. Biosciences Biotechnology Research Asia, 19(3). Available at: [Link]
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Li, X. J. (2023). Animal models for research on neurodegenerative diseases. Ageing and Neurodegenerative Diseases, 3, 17. Available at: [Link]
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Lubet, R. A., & Grubbs, C. J. (2014). The Use of Animal Models for Cancer Chemoprevention Drug Development. Current pharmacology reports, 1(1), 10.1007/s40495-014-0010-0. Available at: [Link]
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Oncodesign Services. Cancer Animal Models | Oncology | CRO services. Available at: [Link]
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Champions Oncology. In Vivo Preclinical Mouse Models. Available at: [Link]
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Pharma Models. (2014). Animal Testing Significantly Advances Cancer Research. Available at: [Link]
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Al-Ostoot, F. H., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 15(23), 2095-2117. Available at: [Link]
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EFSA FEEDAP Panel (EFSA Panel on Additives and Products or Substances used in Animal Feed). (2016). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 14(1), 4353. Available at: [Link]
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Welsch, M. E., et al. (2013). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 18(6), 6246–6279. Available at: [Link]
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Wang, X., et al. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 27(15), 4983. Available at: [Link]
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Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 42(5), 2246-2287. Available at: [Link]
-
Al-Majid, A. M., et al. (2023). Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies. Scientific Reports, 13(1), 22763. Available at: [Link]
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Zhang, L., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry, 208, 112782. Available at: [Link]
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Liu, J., et al. (2017). Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][7][9][10]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(4), 855-861. Available at: [Link]
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Nirogi, R., et al. (2017). Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6) Receptor Antagonist for Potential Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 60(5), 1843-1859. Available at: [Link]
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Glennon, R. A., et al. (2004). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry, 12(10), 2731-2740. Available at: [Link]
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Mathew, B., et al. (2014). Synthesis, preclinical evaluation and antidepressant activity of 5-substituted phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides. EXCLI journal, 13, 437-45. Available at: [Link]
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El-Gamel, N. E. A., et al. (2022). A New Bromo-Mn(II) Complex with 1,3,5-Triazine Derivative: Synthesis, Crystal Structure, DFT and Biological Studies. Molecules, 27(21), 7433. Available at: [Link]
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PubChem. 5-Bromo-3-(3,5-dimethylphenyl)pyrazin-2-amine. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine Synthesis
Welcome to the technical support center for the synthesis of 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this specific transformation. The synthesis, which typically involves a Buchwald-Hartwig amination, is a powerful method for constructing the crucial C-N bond in this molecule. However, like many cross-coupling reactions, it is sensitive to a number of variables that can impact reaction efficiency and final yield.
This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you navigate the common challenges associated with this synthesis. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Section 1: Reaction Overview and Core Principles
The synthesis of the target molecule is achieved by the palladium-catalyzed cross-coupling of 5-bromo-3-chloropyrazin-2-amine and 3-phenylpiperazine. The Buchwald-Hartwig amination is the preferred method for this transformation, as traditional nucleophilic aromatic substitution (SNAr) reactions are often difficult with electron-rich or complex heterocyclic systems.[1]
The reaction proceeds via a catalytic cycle, which is crucial to understand for effective troubleshooting. The generally accepted mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[2]
Caption: The Buchwald-Hartwig catalytic cycle for C-N bond formation.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is very low, or the reaction is not proceeding at all. What are the primary factors to investigate?
A low or non-existent yield is the most frequent challenge and can typically be traced to one of five key areas: the catalyst system, the base, the solvent, the reaction conditions, or the quality of the starting materials.
-
Inactive Catalyst System: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0). This process can be inefficient.[2]
-
Solution: Switch to a modern, air-stable Pd(0) precatalyst like XPhos Pd G3 or G4. These palladacycles are designed to cleanly and efficiently generate the active LPd(0) catalyst, leading to more reliable results.[2] A pre-activation step, where the catalyst, ligand, and base are stirred together for a short period before adding the substrates, can also be beneficial.[2]
-
-
Inappropriate Ligand Choice: The phosphine ligand is not just a spectator; it stabilizes the palladium center and facilitates both the oxidative addition and reductive elimination steps. The electronic and steric properties of the ligand are critical.[2]
-
Solution: For coupling a secondary amine like 3-phenylpiperazine, bulky, electron-rich biarylphosphine ligands are highly effective. RuPhos is an excellent first choice for secondary amines.[2] Other ligands to consider include XPhos or BrettPhos .[2] Using an incorrect ligand, such as one better suited for primary amines, can dramatically reduce the yield.
-
-
Incorrect Base Selection or Quality: The base's role is to deprotonate the amine, making it a more active nucleophile for the palladium center. The strength and solubility of the base are paramount.[2]
-
Solution: Strong, non-nucleophilic bases are standard. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[3] If your substrates are sensitive to such a strong base, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher reaction temperatures.[2] Ensure the base is fresh and anhydrous, as absorbed water can deactivate the catalyst and hydrolyze starting materials.
-
-
Poor Solvent Quality: Oxygen and water are detrimental to the Buchwald-Hartwig reaction. Oxygen can oxidize and deactivate the Pd(0) catalyst, while water can interfere with the base and other reagents.
-
Solution: Use anhydrous, degassed solvents. A common method for degassing is to sparge the solvent with an inert gas (argon or nitrogen) for 15-30 minutes before use. Solvents like toluene or 1,4-dioxane are frequently used, although greener alternatives should be considered where possible.[1]
-
-
Sub-optimal Temperature and Time: These reactions often require elevated temperatures to proceed at a reasonable rate.[4]
Q2: I'm observing significant side products in my crude reaction mixture. How can I identify and minimize them?
The formation of byproducts wastes starting material and complicates purification. The two most common side reactions in this coupling are hydrodehalogenation and homocoupling.
-
Hydrodehalogenation: This is the reduction of the aryl bromide starting material (5-bromo-3-chloropyrazin-2-amine) to its debrominated analog.
-
Cause & Solution: This side reaction can be promoted by certain catalyst/ligand combinations or impurities in the reaction. Optimizing the catalyst loading (avoiding excess) and ensuring an oxygen-free environment can often minimize this pathway.[2]
-
-
Homocoupling: This involves the dimerization of the aryl bromide or the amine starting materials.
-
Cause & Solution: Homocoupling is often a result of sub-optimal reaction conditions that favor these alternative catalytic cycles. Fine-tuning the catalyst-to-ligand ratio and adjusting the reaction temperature can significantly reduce the formation of these dimers.[2]
-
Q3: How do I choose the optimal starting conditions for this specific synthesis?
While every reaction requires empirical optimization, a well-chosen starting point is critical for success. Design of Experiments (DoE) can be a powerful tool for thorough optimization, but the table below provides a robust, literature-derived starting point.[1][5]
| Parameter | Recommended Starting Condition | Rationale & Comments |
| Aryl Halide | 5-Bromo-3-chloropyrazin-2-amine | 1.0 equivalent |
| Amine | 3-Phenylpiperazine | 1.2 equivalents |
| Pd Precatalyst | XPhos Pd G3 | 2 mol% |
| Ligand | XPhos (if not using a precatalyst) | 2.4 mol% |
| Base | Sodium tert-butoxide (NaOtBu) | 1.4 equivalents |
| Solvent | Toluene, anhydrous & degassed | 0.1 - 0.2 M concentration |
| Temperature | 100 °C | Adjust as needed based on monitoring |
| Atmosphere | Nitrogen or Argon | Essential for catalyst stability |
Section 3: Optimized Experimental Protocol
This protocol provides a detailed, step-by-step methodology for performing the synthesis under optimized conditions.
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Procedure:
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 5-bromo-3-chloropyrazin-2-amine (1.0 mmol), sodium tert-butoxide (1.4 mmol), and the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%). This step is best performed in a glovebox under an inert atmosphere.[2]
-
Inerting the Vessel: Seal the vial with a cap containing a PTFE septum. If not in a glovebox, purge the vial by connecting it to a vacuum/inert gas manifold, evacuating, and backfilling with argon or nitrogen. Repeat this cycle three times.
-
Solvent and Amine Addition: Through the septum, add anhydrous, degassed toluene (5-10 mL) via syringe, followed by the addition of 3-phenylpiperazine (1.2 mmol) via syringe.
-
Reaction: Place the sealed vial into a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring: Periodically (e.g., at 4, 12, and 24 hours), an aliquot can be carefully removed, quenched with water, extracted with ethyl acetate, and analyzed by TLC or LC-MS to monitor the consumption of starting material and formation of the product.
-
Workup: After the reaction is complete, allow the vial to cool to room temperature. Dilute the mixture with ethyl acetate and quench by slowly adding water. Separate the organic layer, wash it with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel to afford the pure this compound.
Section 4: Frequently Asked Questions (FAQs)
-
FAQ 1: Why is degassing the solvent so important? Oxygen present in the solvent can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, effectively halting the catalytic cycle. Removing dissolved oxygen by sparging with an inert gas is a critical step to ensure catalyst longevity and reaction efficiency.
-
FAQ 2: Can I use a heterogeneous catalyst like Palladium on Carbon (Pd/C)? No, Pd/C is generally not suitable for Buchwald-Hartwig aminations. This reaction requires a soluble, well-defined palladium complex with a specific phosphine ligand to facilitate the catalytic cycle. The active species on the surface of Pd/C are not compatible with this mechanism.
-
FAQ 3: How can I confirm the identity and purity of my final product? Standard analytical techniques should be used. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H & ¹³C NMR) spectroscopy will confirm the chemical structure. Mass Spectrometry (MS) will confirm the molecular weight. High-Performance Liquid Chromatography (HPLC) is ideal for determining the purity of the final compound.
-
FAQ 4: Are there greener solvent alternatives to toluene or dioxane? Yes, the field of green chemistry has identified more sustainable solvents. Ethers such as cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF) are often excellent substitutes for toluene and dioxane in cross-coupling reactions. However, switching solvents may require some re-optimization of the reaction conditions.[1]
References
-
University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]
-
González-Vera, J. A., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4586. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Al-Hiari, Y. M., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 19(9), 13524-13536. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-3-chloropyrazin-2-amine. Retrieved from [Link]
Sources
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- 4. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bristol.ac.uk [bristol.ac.uk]
purification of 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine by column chromatography
Welcome to the technical support hub for the purification of 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific molecule. Here, we synthesize fundamental chromatographic principles with field-proven experience to provide a troubleshooting resource that is both robust and scientifically grounded.
Compound Profile & Purification Challenges
This compound is a complex heterocyclic molecule featuring multiple nitrogen atoms. Its structure presents a unique set of purification challenges in normal-phase column chromatography:
-
Multiple Basic Centers: The pyrazine ring and the piperazine moiety contain basic nitrogen atoms. These sites can interact strongly and unpredictably with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2]
-
High Polarity: The presence of multiple heteroatoms and N-H bonds makes the molecule quite polar, often requiring highly polar solvent systems for elution.
-
Potential for Peak Tailing: The strong acid-base interaction between the basic amine groups and acidic silica is a primary cause of significant peak tailing, leading to poor resolution and cross-contamination of fractions.[1][3]
-
Risk of Irreversible Adsorption: In severe cases, the compound can bind irreversibly to the silica, resulting in low recovery and yield loss.[3][4]
Understanding these properties is the first step toward developing a successful purification strategy. The goal is to mitigate the undesirable interactions with the stationary phase while achieving efficient separation from impurities.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for stationary phase selection?
A1: Standard, unmodified silica gel (60 Å, 40-63 µm particle size) is the conventional starting point for most small molecule purifications.[5] However, given the basic nature of this compound, you must anticipate the need for mobile phase modifiers or consider alternative stationary phases if initial trials with silica are unsuccessful.
Q2: I'm seeing significant peak tailing on my TLC plate. What does this mean for my column?
A2: Peak tailing on a silica TLC plate is a strong indicator that you will face similar, if not more pronounced, issues during column chromatography. It confirms a strong, undesirable interaction between your basic compound and the acidic silica.[1][3] You must address this at the methods development stage before committing a large quantity of crude material to a column.
Q3: Can I use reversed-phase chromatography for this compound?
A3: Yes, reversed-phase (RP) chromatography on a C18-bonded silica column is a viable alternative, particularly for polar and ionizable compounds.[3][6] Basic compounds are often best retained and separated when the mobile phase pH is alkaline, keeping them in their free-base form.[3] A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a modifier like triethylamine (TEA) to improve peak shape.[3]
Q4: How much crude material should I load onto my column?
A4: A general rule for flash chromatography is to load an amount of crude material that is 1-5% of the total mass of the stationary phase (silica gel).[7] Overloading the column is a common cause of poor separation and overlapping peaks.[7]
Core Protocol & Optimization Workflow
This section provides a systematic approach to developing and optimizing a normal-phase purification method for this compound.
Step 1: Thin-Layer Chromatography (TLC) for Solvent System Selection
The foundation of a successful column separation is meticulous TLC work.[5]
-
Initial Screening: Start with a binary solvent system, typically a non-polar solvent like Hexane or Heptane and a more polar solvent like Ethyl Acetate (EtOAc).[8][9] Test various ratios (e.g., 9:1, 7:3, 1:1 Hex:EtOAc).
-
Target Rf Value: Aim for an Rf (retention factor) of ~0.2-0.35 for the target compound. This Rf value generally translates well to column chromatography, allowing for adequate separation from both less polar and more polar impurities.[5]
-
Introducing a Modifier: If you observe streaking, add a small amount of a basic modifier to your developing chamber. The most common choice is Triethylamine (TEA) at a concentration of 0.1-1% of the total mobile phase volume.[7] An alternative is to use a pre-mixed solution of 1-2% ammonia in methanol as a small component of your mobile phase. The modifier works by neutralizing the acidic silanol sites on the silica, preventing the basic amine from binding too strongly.[3][10][11]
-
Polarity Adjustment: If your compound remains at the baseline (Rf = 0), increase the mobile phase polarity. A common next step is to switch to a Dichloromethane (DCM) / Methanol (MeOH) system.[3] Again, start with a low percentage of MeOH (e.g., 1-2%) and gradually increase it. Remember to include your basic modifier (TEA) in this system as well.
Workflow for Mobile Phase Optimization
The following diagram illustrates the decision-making process for selecting an appropriate mobile phase.
Caption: Workflow for selecting and optimizing a mobile phase using TLC.
Step 2: Column Packing and Sample Loading
-
Slurry Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use. Pour this into your column and use air pressure to pack a firm, stable bed.
-
Sample Loading: Proper sample loading is critical.
-
Wet Loading: Dissolve the crude material in the minimum amount of a strong solvent (like DCM). Use a pipette to carefully apply the concentrated solution to the top of the silica bed.[12] This method is fast but can sometimes disrupt the column bed if not done carefully.
-
Dry Loading (Recommended for this compound): Dissolve your crude product in a suitable solvent (e.g., methanol or DCM), add a small amount of silica gel (2-3 times the mass of your crude product), and evaporate the solvent completely to get a free-flowing powder.[12] Carefully add this powder to the top of your packed column. This technique often provides superior resolution, especially for compounds that are difficult to dissolve in the mobile phase.[12]
-
Step 3: Elution and Fraction Collection
-
Isocratic vs. Gradient Elution:
-
Isocratic: If your TLC shows good separation between your product and all impurities, you can run the entire column with a single, constant solvent mixture.
-
Gradient: More commonly, a gradient elution is required. Start with the solvent system that gave your product an Rf of ~0.2-0.3. After the less polar impurities have eluted, gradually increase the percentage of the polar solvent (e.g., EtOAc or MeOH) to elute your target compound more quickly and maintain a good peak shape.[4]
-
Troubleshooting Guide
This guide addresses common problems encountered during the purification of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Broad, Tailing Peaks | Acid-Base Interaction: Strong binding of the compound's amine groups to acidic silica silanols.[1][3] | Add a Base: Incorporate 0.5-1% triethylamine (TEA) or ammonium hydroxide into your mobile phase to neutralize the silica surface.[3] |
| Inappropriate Solvent: The mobile phase may not be strong enough to disrupt the interaction effectively. | Increase Polarity: Switch to a more polar solvent system, such as DCM/MeOH, while still including a basic modifier.[3] | |
| Compound Not Eluting | Irreversible Adsorption: The compound is too polar and has bound irreversibly to the silica.[4][7] | Drastic Polarity Increase: Flush the column with a very polar mixture (e.g., 90:10:1 DCM/MeOH/NH₄OH). Note that this may co-elute other polar impurities. |
| Switch Stationary Phase: The compound may not be suitable for silica gel. Re-evaluate with basic alumina or an amine-functionalized silica column, which provides a more basic environment.[2][3][5] | ||
| Low Recovery/Yield | Decomposition on Silica: The acidic nature of silica gel can sometimes degrade sensitive compounds.[4][7] | Test Stability: Spot your compound on a TLC plate, wait 30-60 minutes, then develop it. If a new spot appears, your compound is decomposing.[4] |
| Deactivate Silica: Use a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[6] | ||
| Poor Separation from Impurities | Column Overloading: Too much material was loaded for the column size.[7] | Reduce Sample Load: Ensure the crude material is no more than 1-5% of the silica mass.[7] |
| Incorrect Solvent System: The chosen mobile phase does not provide adequate selectivity (separation) between the compounds.[7] | Re-optimize TLC: Screen different solvent families (e.g., Toluene/Acetone or systems with Acetonitrile) to find a system that maximizes the ΔRf between your product and the key impurity. |
Troubleshooting Flowchart
This diagram provides a logical path for diagnosing and solving purification issues.
Caption: A decision tree for troubleshooting common column chromatography problems.
References
- Benchchem. (n.d.). Identifying common pitfalls in pyrazine synthesis and purification.
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
- Chemistry For Everyone. (2025, March 18). Why Do Amines Adhere To Silica Gel Columns? YouTube.
- Biotage. (2012). Improving Flash Purification of Chemically Related Pyrazines.
- Chromatography Forum. (2005, December 30). use of Triethylamine.
- Biotage. (2012). Improving Flash Purification of Chemically Related Pyrazines. Application Note AN063.
- Columbia University. (n.d.). Column chromatography.
- Sepuxianyun. (2025, December 15). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?
- ResearchGate. (2014, April 2). How Triethilamine works on a compound separation in a reversed phase column (C18)?
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase.
- Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- Biotage. (2023, January 19). When should I use an amine-bonded silica for flash chromatography?
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
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Technical Support Center: Solubility Enhancement for 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine in Biological Assays
Welcome to the technical support guide for optimizing the solubility of 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine for your biological assays. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this compound's low aqueous solubility. Here, we provide not just protocols, but the scientific rationale behind them to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is my compound precipitating in my aqueous assay buffer?
A1: this compound is a hydrophobic molecule, a characteristic common to many small molecule kinase inhibitors. Its structure, featuring a brominated pyrazine ring and a phenylpiperazine moiety, contributes to a high predicted LogP (a measure of lipophilicity). This inherent hydrophobicity leads to poor solubility in aqueous environments, causing it to precipitate out of solution, especially when diluted from a high-concentration organic stock.
Q2: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my initial assays?
A2: It's crucial to understand this distinction. Thermodynamic solubility is the true equilibrium solubility, where the compound is in equilibrium with its solid phase.[1] Kinetic solubility , on the other hand, is the concentration of a compound that can be reached by diluting a high-concentration stock (usually in DMSO) into an aqueous buffer before it precipitates.[2][3] For high-throughput screening and initial biological assays, kinetic solubility is often the more practical parameter.[2][4] Your goal is to keep the compound in a supersaturated but stable solution for the duration of your experiment.[1]
Q3: I don't have experimental pKa and LogP values for this specific compound. How can I estimate them?
A3: While experimental determination is always preferred, several computational tools and models can predict these physicochemical properties with reasonable accuracy.[5][6][7] These prediction tools use algorithms based on the compound's structure to estimate its lipophilicity (LogP) and the ionization state at different pH values (pKa).[5][8] These predicted values are invaluable for designing your solubility enhancement strategy. For instance, knowing the predicted pKa can guide pH modification approaches.[7][9]
Troubleshooting Guide: Compound Precipitation
Issue 1: Precipitation immediately upon dilution of DMSO stock in aqueous buffer.
This is a classic sign of exceeding the kinetic solubility of the compound. The rapid change in solvent polarity from organic (DMSO) to aqueous causes the hydrophobic compound to crash out of solution.
Caption: Decision workflow for troubleshooting compound precipitation.
1. Optimize DMSO Concentration:
-
Rationale: Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent capable of dissolving a wide range of compounds.[10][11] However, high concentrations can be toxic to cells and interfere with assay components.[10][12][13] The goal is to use the lowest effective concentration.
-
Protocol:
-
Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10-20 mM).[14]
-
Perform serial dilutions of your compound in 100% DMSO.[10]
-
Dilute each DMSO concentration into your final assay buffer, ensuring the final DMSO concentration is consistent and typically below 0.5%.[10][15]
-
Include a vehicle control (assay media with the same final DMSO concentration) in all experiments.[10]
-
2. Incorporate Co-solvents:
-
Rationale: Co-solvents are water-miscible organic solvents that, in small amounts, can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent.[16][17][18]
-
Protocol:
-
Prepare your compound stock in a suitable co-solvent such as ethanol or propylene glycol, or a mixture of DMSO and another co-solvent.
-
When diluting into your final assay buffer, ensure the final co-solvent concentration is low and non-toxic to your biological system. It's crucial to test the tolerance of your specific cell line or assay to the chosen co-solvent.[19]
-
Always include a vehicle control with the same final co-solvent concentration.
-
3. Employ Cyclodextrins:
-
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[20][21] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its apparent water solubility.[22][23][24]
-
Protocol:
-
Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its low toxicity.
-
Prepare a stock solution of the cyclodextrin in your assay buffer.
-
Add your compound (from a concentrated DMSO stock) to the cyclodextrin-containing buffer with vigorous vortexing.
-
Allow the mixture to equilibrate to facilitate the formation of the inclusion complex.
-
Determine the optimal ratio of compound to cyclodextrin that achieves solubility without impacting your assay.
-
| Solubilization Method | Typical Final Concentration in Assay | Advantages | Considerations |
| DMSO | < 0.5%[10] | Powerful solvent for a wide range of compounds.[11] | Can be cytotoxic at higher concentrations.[12][13] |
| Co-solvents (e.g., Ethanol, Propylene Glycol) | < 1% | Can improve solubility of nonpolar drugs.[16] | Potential for cytotoxicity; requires careful validation.[19] |
| Cyclodextrins (e.g., HP-β-CD) | Varies (e.g., 1-10 mM) | Low toxicity; enhances apparent solubility.[20][21] | Can sometimes interfere with compound-target binding. |
4. pH Modification:
-
Rationale: The solubility of ionizable compounds is highly pH-dependent.[25][26][27] this compound has several nitrogen atoms that can be protonated. By adjusting the pH of the buffer to a point where the compound is in its more soluble ionized form, you can significantly enhance its solubility.[26][28][29]
-
Protocol:
-
Based on the predicted pKa of the compound, determine if it is a weak base or a weak acid. The presence of amine groups suggests it is likely a weak base.
-
For a weakly basic compound, lowering the pH of the buffer will increase the proportion of the protonated, more soluble species.[26][30]
-
Prepare a series of buffers with slightly different pH values around the physiological range (e.g., pH 6.8, 7.0, 7.2, 7.4).
-
Test the solubility of your compound in each buffer to find the optimal pH that maintains solubility without compromising the biological activity of your system.
-
Be mindful that significant deviations from physiological pH can impact cellular health and protein function.
-
Issue 2: Compound precipitates over the course of a long-term incubation.
This suggests that while you may have achieved a supersaturated state (kinetic solubility), it is not stable over time, and the compound is slowly crashing out to reach its thermodynamic equilibrium.
1. Use of Surfactants:
-
Rationale: Surfactants are amphiphilic molecules that, above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds, increasing their solubility.[31][32] Non-ionic surfactants like Tween® 20 or Tween® 80 are commonly used in biological assays.[19]
-
Protocol:
-
Prepare your assay buffer containing a low concentration of a non-ionic surfactant (e.g., 0.01% - 0.1% Tween® 20).
-
Add your compound from a DMSO stock to the surfactant-containing buffer.
-
The surfactant micelles will help to keep the compound in solution over longer incubation periods.
-
As with all excipients, test for any potential interference of the surfactant with your assay.
-
2. Particle Size Reduction (Advanced Technique):
-
Rationale: Reducing the particle size of the compound increases its surface area, which can lead to a faster dissolution rate.[25][33] Techniques like micronization or nanosuspension can be employed.[16][34]
-
Protocol: This is a more advanced formulation strategy typically used in later stages of drug development. It involves specialized equipment to produce nanoparticles or microparticles of the drug, which are then stabilized with surfactants.[16][25]
Experimental Workflow for Solubility Screening
Caption: A systematic workflow for screening and optimizing compound solubility.
By systematically applying these troubleshooting steps and understanding the underlying principles, you can successfully enhance the solubility of this compound and obtain reliable and reproducible data in your biological assays.
References
- Novel Methods for the Prediction of logP, pKa, and logD - American Chemical Society. (n.d.).
- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. (2014, April 29).
- Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. (n.d.).
- Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC - NIH. (n.d.).
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - MDPI. (n.d.).
- New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery - Taylor & Francis Online. (n.d.).
- Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem. (n.d.).
- Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective | Semantic Scholar. (n.d.).
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC - PubMed Central. (n.d.).
- Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed. (n.d.).
- Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks | Request PDF - ResearchGate. (2025, August 8).
- Techniques for solubility enhancement of poorly soluble drugs: an overview - JMPAS. (2012, December 12).
- (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (2025, August 6).
- Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs - International Journal of Pharmaceutical Sciences. (n.d.).
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30).
- Kinetic & Thermodynamic Solubility Testing - WuXi AppTec. (n.d.).
- (PDF) Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. (2021, April 22).
- Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic - Sygnature Discovery. (n.d.).
- DMSO Solution 60ml - Elite Biogenix. (n.d.).
- Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications - Journal of Advanced Pharmacy Education and Research. (n.d.).
- STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article - International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28).
- Considerations regarding use of solvents in in vitro cell based assays. (n.d.).
- Dimethyl Sulfoxide | Thermo Fisher Scientific. (n.d.).
- Bioavailability Enhancement: Drug Solubility Enhancement - JoVE. (2025, September 17).
- DMSO Bio-Max, Cell Culture Grade | Solvents | bioWORLD. (n.d.).
- FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? (n.d.).
- How to Predict the pKa of Any Compound in Any Solvent | ACS Omega - ACS Publications. (2022, May 9).
- Compound Handling Instructions - MCE. (n.d.).
- How to Predict the pKa of Any Compound in Any Solvent - PMC - PubMed Central. (n.d.).
- The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR. (n.d.).
- Considerations regarding use of solvents in in vitro cell based assays - Semantic Scholar. (n.d.).
- Considerations regarding use of solvents in in vitro cell based assays - ResearchGate. (2025, August 7).
- What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog. (2025, December 15).
- The effect of some cosolvents and surfactants on viability of cancerous cell lines - Research Journal of Pharmacognosy. (n.d.).
- Cosolvent - Wikipedia. (n.d.).
- LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties - Michael Green. (2024, January 6).
- Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents. (n.d.).
- 5-Bromo-3-(piperazin-1-yl)pyridin-2-amine | AMERICAN ELEMENTS. (n.d.).
- 5-bromo-N-methylpyrazin-2-amine | C5H6BrN3 | CID 45480291 - PubChem. (n.d.).
- Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal. (n.d.).
- Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview - Asian Journal of Pharmaceutics. (2016, April 30).
- 3-Bromo-5-phenylpyrazin-2-amine|BLD Pharm. (n.d.).
- 5-Bromo-3-(piperazin-1-yl)pyridin-2-amine - BLDpharm. (n.d.).
- 1-Phenylpiperazine | C10H14N2 | CID 7096 - PubChem. (n.d.).
- 3-bromo-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine - PubChem. (n.d.).
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identifying and removing impurities in 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine synthesis
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the synthesis of 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower users to diagnose and resolve synthetic challenges effectively.
Technical Support Bulletin: Synthesis of this compound
Introduction: The synthesis of this compound is a critical step in the development of various pharmacologically active agents. The most common route involves a palladium-catalyzed cross-coupling reaction, typically a Buchwald-Hartwig amination, between 3,5-dibromopyrazin-2-amine and 1-phenylpiperazine.[1][2] While effective, this reaction is sensitive to various parameters that can lead to the formation of significant impurities. This guide addresses the identification and remediation of these common issues.
Diagram of the Core Synthesis Reaction
Caption: General reaction scheme for the synthesis.
Frequently Asked Questions: Starting Materials & Reaction Conditions
Q1: My reaction is sluggish or fails to initiate. What are the common causes related to starting materials and reagents?
A1: Several factors can impede the reaction:
-
Catalyst Inactivity: The Pd(0) species is the active catalyst.[3] If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction. The most common issue is catalyst poisoning. Ensure starting materials and solvents are free from catalyst poisons like sulfur-containing compounds or excess coordinating solvents (e.g., pyridine) that can inhibit the reaction.[3]
-
Base Selection and Quality: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are typically required.[4] This base must be anhydrous and free-flowing. Clumpy or discolored NaOtBu has likely degraded due to moisture and will be ineffective. The choice of base can be critical and is often incompatible with certain functional groups.[4]
-
Solvent Purity: The reaction must be conducted under anhydrous and anaerobic conditions. Water can hydrolyze the base and phosphine ligands. Oxygen can oxidize the Pd(0) catalyst and the phosphine ligands, rendering them inactive. Always use freshly distilled, degassed solvents (e.g., toluene, dioxane).
-
Ligand Choice: The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[4] For this type of C-N coupling, bidentate ligands like XantPhos are often effective.[5] Ensure the ligand is pure and has not been oxidized.
Q2: How critical is the purity of the starting materials, 3,5-dibromopyrazin-2-amine and 1-phenylpiperazine?
A2: Extremely critical. Impurities in starting materials are a primary source of contaminants in the final product.
-
3,5-dibromopyrazin-2-amine: This reagent is often synthesized by brominating 2-aminopyrazine.[6][7] Incomplete bromination can leave residual 2-amino-3-bromopyrazine or 2-amino-5-bromopyrazine. These will react to form mono-bromo impurities that can be difficult to separate from the desired product. Verify the purity by ¹H NMR and LC-MS before starting.
-
1-phenylpiperazine: Commercially available 1-phenylpiperazine should be of high purity.[8][9] However, it can degrade upon storage, especially if exposed to air and light. It is a liquid that can absorb water and carbon dioxide. It's good practice to purify it by distillation if its purity is questionable.[8]
Troubleshooting: Common Impurities and Side Reactions
Q3: My LC-MS analysis shows a major peak with a mass corresponding to the loss of bromine (M-79/81). What is this impurity and how is it formed?
A3: This is the hydrodehalogenation (or debromination) product, 3-(1-phenylpiperazin-1-yl)pyrazin-2-amine . It is one of the most common and challenging impurities in this synthesis.
-
Mechanism of Formation: Hydrodehalogenation is a known side reaction in palladium-catalyzed couplings.[1] It can occur via several pathways, often involving a palladium-hydride species (Pd-H). This species can arise from β-hydride elimination from the alkoxide base or from trace water. The Pd-H species can then react with the aryl bromide starting material or product in a reductive cycle, replacing the bromine with a hydrogen atom.[10]
Caption: Formation of the hydrodehalogenated impurity.
-
Mitigation Strategies:
-
Strictly Anhydrous Conditions: Minimize the formation of Pd-H species by rigorously drying all glassware, solvents, and reagents.
-
Optimize Base: Using a different base, such as LHMDS, may sometimes reduce this side reaction.[4]
-
Temperature Control: Avoid excessively high temperatures, which can promote side reactions. Run the reaction at the lowest temperature that provides a reasonable conversion rate.
-
Q4: I've identified an impurity with a mass corresponding to the addition of a second phenylpiperazine group. How can I prevent this?
A4: This impurity is 3,5-bis(1-phenylpiperazin-1-yl)pyrazin-2-amine . It forms when the desired product, which still contains a reactive C-Br bond, undergoes a second Buchwald-Hartwig amination.
-
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess of 3,5-dibromopyrazin-2-amine relative to 1-phenylpiperazine (e.g., 1.05 to 1.1 equivalents). This ensures the phenylpiperazine is consumed before significant double addition can occur.
-
Limit Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the 1-phenylpiperazine starting material is consumed. Over-running the reaction will favor the formation of the double-addition product.
-
Lower Temperature: As with debromination, lower reaction temperatures can increase selectivity for the mono-aminated product.
-
Q5: My crude product contains a significant amount of unreacted 3,5-dibromopyrazin-2-amine. What should I do?
A5: This indicates incomplete conversion. Before attempting a difficult purification, consider the cause:
-
Reaction Time: The reaction may not have run long enough. Check for the presence of the other starting material, 1-phenylpiperazine. If it is also present, the reaction is simply incomplete and may need more time or gentle heating.
-
Inactive Catalyst: If 1-phenylpiperazine is gone but 3,5-dibromopyrazin-2-amine remains, your catalyst may have died. This could be due to oxygen or water contamination.
-
Poor Solubility: Ensure all reagents are adequately dissolved in the solvent at the reaction temperature.
Analytical Identification and Purification Strategies
Q6: What is a standard analytical method for identifying these impurities?
A6: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the ideal technique.
| Parameter | Typical Value | Rationale |
| Column | C18 Reverse Phase, 2.1 x 50 mm, 1.8 µm | Standard for separating small organic molecules of moderate polarity. |
| Mobile Phase A | Water + 0.1% Formic Acid | Provides a proton source for good ionization in positive ESI-MS. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic eluent. |
| Gradient | 5% to 95% B over 5 minutes | A standard screening gradient to elute a wide range of polarities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| MS Detector | Electrospray Ionization (ESI), Positive Mode | The basic nitrogen atoms in the compounds ionize well in positive mode. |
Expected m/z Values [M+H]⁺ (for Br = 79):
-
3,5-dibromopyrazin-2-amine: 251.9
-
1-phenylpiperazine: 163.1
-
Desired Product: 334.1
-
Hydrodehalogenated Impurity: 256.1
-
Double-Addition Impurity: 417.2
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
This is the most robust method for separating the desired product from the common impurities.
-
Prepare the Column: Select a glass column and slurry-pack with silica gel in the initial mobile phase (e.g., 100% Dichloromethane or 98:2 Hexane:Ethyl Acetate). The amount of silica should be 50-100 times the weight of the crude material.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane (DCM). If it doesn't fully dissolve, add a small amount of methanol. Pre-adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder. Carefully add the dried sample to the top of the column bed.
-
Elution: Begin eluting with a low-polarity solvent system (e.g., 100% DCM). The expected elution order is generally: Double-addition product (least polar) -> Desired Product -> Hydrodehalogenated Impurity -> 3,5-dibromopyrazin-2-amine (most polar).
-
Gradient Elution: Gradually increase the polarity by adding methanol to the DCM (e.g., starting with 100% DCM, moving to 99:1 DCM:MeOH, then 98:2, etc.).
-
Monitor Fractions: Collect fractions and monitor them by TLC (staining with UV light and/or potassium permanganate).
-
Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
If the crude product is >85% pure and crystalline, recrystallization can be effective, especially for removing more soluble or less abundant impurities.
-
Solvent Screening: Test solubility of the crude material in various solvents (e.g., isopropanol, ethanol, ethyl acetate, acetonitrile) at room temperature and at reflux. An ideal solvent will dissolve the product when hot but not when cold.
-
Procedure:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the chosen solvent dropwise while heating to reflux until the solid just dissolves.
-
Remove the flask from heat and allow it to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask or placing it in an ice bath.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Troubleshooting Workflow
Caption: A logical workflow for post-reaction analysis and purification.
References
- Vertex AI Search. Phenylpiperazine.
- ChemicalBook. 1-Phenylpiperazine synthesis.
- Wikipedia. Buchwald–Hartwig amination.
- BenchChem. managing impurities in the synthesis of substituted pyrazines.
- BenchChem. Synthesis routes of Amino-3,5-dibromopyrazine.
- Biosynth. 3,5-Dibromopyrazin-2-amine | 24241-18-7.
- Chem-Impex. 1-Phenylpiperazine.
- Guidechem. How to Synthesize 2-Amino-3,5-dibromopyrazine?.
- MDPI. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents.
- NINGBO INNO PHARMCHEM CO.,LTD. 2-Amino-3,5-dibromopyrazine: A Versatile Intermediate in Chemical Synthesis.
- Pearson. Buchwald-Hartwig Amination Reaction.
- ResearchGate. Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride.
- ResearchGate. Research Progress on Dehalogenation Reaction.
- SPRESI. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- University of Florida. Derivatives of Piperazine. XXIV. Synthesis of 1-Arylpiperazines and Amino Alcohol Derivatives.
Sources
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- 2. flore.unifi.it [flore.unifi.it]
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- 8. grokipedia.com [grokipedia.com]
- 9. 1-Phenylpiperazine synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stability of 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine
Introduction for the Researcher
Welcome to the technical support guide for 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine. As a novel compound with significant potential in drug development, understanding its stability profile is paramount to ensuring data integrity, formulation efficacy, and regulatory compliance. This document is designed to provide you, our fellow researchers and drug development professionals, with a comprehensive framework for assessing the stability of this molecule in various solvent systems.
Given the absence of extensive public data on this specific molecule, this guide emphasizes foundational principles and actionable protocols. We will explore the molecule's structural liabilities, predictable degradation pathways, and a systematic approach to generating your own robust stability data through forced degradation studies, as outlined by ICH guidelines.[1][2] Our goal is to empower you with the scientific rationale and practical steps needed to confidently handle, formulate, and analyze this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the experimental lifecycle of this compound.
Q1: My assay results for the compound are inconsistent when using a methanol-based solvent. What could be the cause?
A1: Inconsistent assay results, particularly a decrease in potency over time, often point to solvent-induced degradation. While methanol is a common solvent, its nucleophilic nature can be problematic for certain structures. The C-Br bond on the electron-deficient pyrazine ring is a potential site for nucleophilic substitution, where methanol could theoretically displace the bromide.
Furthermore, the piperazine and amine nitrogens can be susceptible to oxidation, a process that can be influenced by solvent purity (e.g., presence of peroxide impurities in older ethers or aldehydes in alcohols). We recommend preparing solutions fresh and minimizing storage time. To confirm a solvent-based issue, we advise performing a time-course study comparing the compound's stability in methanol versus a more inert solvent like acetonitrile or a buffered aqueous solution at neutral pH.
Q2: What are the most likely degradation pathways for this compound?
A2: Based on its chemical structure, several degradation pathways are plausible under stress conditions. Understanding these helps in designing stability-indicating analytical methods.[3]
-
Hydrolysis: The molecule contains amide-like character within the pyrazine ring system and is susceptible to pH-dependent hydrolysis. In acidic conditions, protonation of the piperazine and pyrazine nitrogens may increase solubility but could also catalyze ring-opening or other degradative reactions.[3][4] In alkaline conditions, the amine and piperazine functionalities may be more stable, but other pH-sensitive groups could be affected.
-
Oxidation: The nitrogen atoms in the piperazine and pyrazine rings are potential sites for oxidation, which can lead to the formation of N-oxides or ring-opened products.[5][6][7] This is a critical consideration, especially if your experimental conditions involve exposure to air, metal ions, or oxidizing agents like hydrogen peroxide.
-
Photolysis: Aromatic bromides are known to be susceptible to photolytic degradation, where UV or even visible light can induce cleavage of the C-Br bond, leading to debromination and potentially radical-mediated side reactions.[2][8] Experiments should be conducted with light protection unless photostability is being explicitly tested.
-
Thermal Degradation: As with most complex organic molecules, exposure to high temperatures can provide the energy needed to overcome activation barriers for various degradation reactions. The specific pathway would need to be determined experimentally.
Q3: I'm developing an HPLC method. How can I be sure it's "stability-indicating"?
A3: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradants, impurities, or excipients. To validate your method as stability-indicating, you must perform a forced degradation study.[1][9]
The core principle is to intentionally stress your compound under various conditions (acid, base, oxidation, heat, light) to generate degradation products.[1] You would then analyze these stressed samples using your HPLC method. A truly stability-indicating method will show a decrease in the main API peak area and the appearance of new peaks corresponding to the degradants, all with sufficient resolution (ideally >1.5) from the parent peak and from each other. Peak purity analysis using a photodiode array (PDA) detector is essential to ensure the main peak is not co-eluting with any degradants.
Q4: Which solvents are recommended for short-term storage and which should be avoided?
A4: The choice of solvent is critical and should ideally be backed by experimental data. However, based on first principles:
-
Recommended for Initial Studies:
-
Acetonitrile (ACN): Generally more inert than protic solvents like methanol.
-
Dimethyl Sulfoxide (DMSO): A good solubilizing agent, though care must be taken as it can be hygroscopic and may oxidize certain compounds under specific conditions. Use high-purity, anhydrous grades.
-
Buffered Aqueous Solutions (pH 6-7.5): If the compound has sufficient solubility, a neutral buffer can provide a stable environment.
-
-
Use with Caution:
-
Methanol (MeOH) & Ethanol (EtOH): Protic and potentially reactive, as discussed in Q1.
-
Halogenated Solvents (DCM, Chloroform): Can contain acidic impurities.
-
Ethers (THF, Dioxane): Prone to forming explosive peroxide impurities over time, which are potent oxidizing agents.
-
The best practice is to always prepare solutions fresh for quantitative experiments. If storage is unavoidable, store at low temperatures (-20°C or -80°C) in amber vials under an inert atmosphere (nitrogen or argon). A pilot stability test in your chosen solvent is always recommended.
Experimental Protocol: Forced Degradation Study
This protocol provides a standardized framework for investigating the stability of this compound. The goal is to achieve 5-20% degradation of the active substance to ensure that the degradation pathways are adequately revealed without being overly complex.[1]
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution with 0.1 M HCl.
-
Incubate at 60°C.
-
Withdraw samples at timed intervals (e.g., 2, 4, 8, 24 hours).
-
Neutralize the sample with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution with 0.1 M NaOH.
-
Incubate at 60°C.
-
Withdraw samples at timed intervals.
-
Neutralize the sample with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature and protect from light.
-
Withdraw samples at timed intervals (oxidation can be rapid, so start with shorter time points: 0.5, 1, 2, 4 hours).
-
-
Thermal Degradation:
-
Store the solid compound in a stability chamber at a high temperature (e.g., 80°C).
-
Also, store a solution of the compound (in a robust solvent like ACN) at 60°C.
-
Sample at intervals (e.g., 1, 3, 7 days).
-
-
Photolytic Degradation:
-
Expose both the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to exclude light.
-
Sample at the end of the exposure period.
-
3. Sample Analysis:
-
For each time point, dilute the sample to a suitable concentration for your HPLC-UV/MS method.
-
Analyze the sample, quantifying the peak area of the parent compound and any degradant peaks.
-
Calculate the percentage degradation against a control sample stored under normal conditions (e.g., 4°C, protected from light).
Data Presentation: Stability Profile Summary
Use the following table as a template to organize the data generated from your forced degradation studies. This structured format allows for easy comparison of stability under different conditions.
| Solvent/Condition | Stress Agent | Time (hours) | Temperature (°C) | % Degradation | No. of Degradants | Observations (e.g., Color Change) |
| Acetonitrile/Water (1:1) | 0.1 M HCl | 24 | 60 | |||
| Acetonitrile/Water (1:1) | 0.1 M NaOH | 24 | 60 | |||
| Acetonitrile/Water (1:1) | 3% H₂O₂ | 4 | 25 | |||
| Acetonitrile | None | 168 (7 days) | 60 | |||
| Solid State | None | 168 (7 days) | 80 | |||
| Acetonitrile | Light (ICH Q1B) | - | 25 | |||
| Solid State | Light (ICH Q1B) | - | 25 |
Visualization of Experimental Workflow
The following diagram outlines the decision-making process for selecting an appropriate solvent and assessing the stability of this compound.
Caption: Workflow for solvent selection and stability testing.
References
-
ICH, Q1A (R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation, 2003. [Link]
-
Alsante, K. M., et al. (2014). Forced Degradation: What is the Value? Pharmaceutical Technology, 38(3). [Link]
-
Pielech-Przybylska, K., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Modern Organic Chemistry Research, 4(1). [Link]
-
Rodda, H. J., et al. (1976). Pyrazine chemistry. Part VII. Oxidations of piperazine-2,5-diones and derivatives. Journal of the Chemical Society, Perkin Transactions 1, 20, 2196-2200. [Link]
-
Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(6), 381-387. [Link]
-
ResolveMass Laboratories Inc. (2023). Forced Degradation Testing in Pharma. [Link]
-
Norling, M. D., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. [Link]
-
Ren, Z., & da Silva, G. (2019). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ChemRxiv. [Link]
-
Chhattise, V. B., et al. (2007). Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. Tetrahedron Letters, 48(13), 2355-2357. [Link]
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- 9. resolvemass.ca [resolvemass.ca]
Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during these powerful synthetic transformations. As a cornerstone of modern organic chemistry, palladium catalysis enables the formation of crucial carbon-carbon and carbon-heteroatom bonds, yet its sensitivity to various parameters can often lead to challenging outcomes. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these complexities and optimize your reactions for success.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your palladium-catalyzed cross-coupling reactions. Each issue is broken down into potential causes and actionable solutions, grounded in the mechanistic principles of the catalytic cycle.
Issue 1: Low or No Product Yield
Question: My cross-coupling reaction is resulting in a very low yield or no product formation at all. What are the likely causes and how can I troubleshoot this?
Answer: This is one of the most frequent challenges and can stem from several factors related to the catalyst's activity, the integrity of your reagents, or the reaction conditions. A systematic approach is key to identifying the root cause.
Potential Cause 1: Inactive Catalyst System
The heart of any cross-coupling reaction is the active Pd(0) species. If this catalytic species is not generated efficiently or is deactivated, the reaction will fail.[1]
-
Inefficient Pd(0) Generation: Many common precatalysts, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, are in the Pd(II) oxidation state and require in situ reduction to the active Pd(0) form.[2][3] This reduction can be sluggish or incomplete.
-
Solution: Consider using modern, well-defined Pd(0) precatalysts like those based on palladacycles (e.g., G3 or G4 precatalysts for Buchwald-Hartwig aminations) which readily form the active catalyst.[4] Alternatively, a pre-activation step where the Pd(II) source, ligand, and a reducing agent (sometimes the phosphine ligand itself or an amine) are stirred together before adding the substrates can be beneficial.[4][5]
-
-
Catalyst Decomposition (Palladium Black): The appearance of a black precipitate, known as palladium black, is a clear sign of catalyst decomposition.[6][7] This occurs when the active Pd(0) catalyst agglomerates and falls out of solution, rendering it inactive.[6][8]
-
Solution: The primary culprit for this is often the presence of oxygen.[6][9] Ensure your reaction is performed under a strictly inert atmosphere. This involves thoroughly degassing all solvents and reagents and using Schlenk techniques or a glovebox.[6][9] Impurities in reagents can also destabilize the catalyst.[6]
-
Potential Cause 2: Sub-optimal Ligand, Base, or Solvent Selection
The choice of ligand, base, and solvent is not universal and is highly dependent on the specific cross-coupling reaction and substrates being used.[10][11]
-
Inappropriate Ligand: The ligand stabilizes the palladium center and facilitates key steps in the catalytic cycle. A mismatch between the ligand and the substrates is a common reason for failure.[4][12]
-
Solution: For challenging couplings, such as those involving sterically hindered substrates or less reactive aryl chlorides, bulky and electron-rich phosphine ligands are often required to promote oxidative addition.[4][9] Consult ligand selection guides specific to your reaction type (e.g., Suzuki, Buchwald-Hartwig). For instance, in Buchwald-Hartwig aminations, ligands like BrettPhos are often effective for primary amines, while RuPhos is a good choice for secondary amines.[4]
-
-
Incorrect Base: The base plays a critical role, but an incompatible choice can hinder the reaction or cause decomposition of starting materials.[4][13]
-
Solution: The strength and nature of the base are crucial. Strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are common.[4] However, for substrates with base-sensitive functional groups, a weaker base such as Cs₂CO₃ or even organic bases might be necessary, potentially requiring higher reaction temperatures.[2][4] The physical properties of the base, like particle size, can also impact reactivity.[4]
-
-
Poor Solvent Choice: The solvent not only dissolves the reagents but also influences catalyst activity and stability.[10][11]
-
Solution: Aprotic solvents like toluene, dioxane, and THF are frequently used. Ensure they are anhydrous and degassed, as water and oxygen can be detrimental.[8] Some reactions, particularly Suzuki couplings, benefit from a co-solvent system, often including water, which can aid in the dissolution of the base and facilitate the transmetalation step.[14]
-
Potential Cause 3: Poor Substrate Quality or Reactivity
The purity and inherent reactivity of your starting materials are paramount.
-
Impure Reagents: Impurities in the starting materials, solvents, or base can act as catalyst poisons.[6]
-
Solution: Ensure all reagents are of high purity. It may be necessary to purify your starting materials before use. Solvents should be anhydrous and peroxide-free.[8]
-
-
Low Substrate Reactivity: The reactivity of aryl halides generally follows the trend I > Br > OTf >> Cl.[8] Aryl chlorides and sterically hindered substrates can be particularly challenging.[4][9]
-
Solution: For less reactive electrophiles like aryl chlorides, employing a more active catalyst system with bulky, electron-rich ligands is often necessary.[4] Increasing the reaction temperature can also improve conversion. If possible, switching to a more reactive halide (e.g., from a chloride to a bromide) can be a straightforward solution.[14]
-
Issue 2: Significant Side Product Formation
Question: My reaction is proceeding, but I'm observing a significant amount of side products, complicating purification and lowering the yield of my desired product. What are these side products and how can I minimize them?
Answer: The formation of side products is common and often arises from competing reaction pathways. Identifying the major side products can provide valuable clues for optimizing your reaction conditions.
Common Side Reactions and Their Mitigation
| Side Reaction | Description | Common Causes | Troubleshooting Strategies |
| Homocoupling | Dimerization of the organometallic reagent (e.g., boronic acid in Suzuki coupling) or the aryl halide.[7] | Presence of oxygen, which can re-oxidize Pd(0) to Pd(II); high temperatures; certain catalyst systems. In Sonogashira coupling, the copper co-catalyst can promote alkyne homocoupling (Glaser coupling).[15][16] | - Ensure rigorous exclusion of oxygen.[3] - Optimize catalyst loading and reaction temperature.[4] - For Sonogashira, reduce the amount of copper catalyst or switch to a copper-free protocol.[6][15] |
| Hydrodehalogenation | The aryl halide is reduced to the corresponding arene.[4] | Presence of a hydrogen source (e.g., trace water, solvent) and conditions that favor β-hydride elimination followed by reductive elimination. | - Use anhydrous solvents and reagents. - Select ligands that disfavor β-hydride elimination. - Optimize the choice and amount of base. |
| Protodeboronation (Suzuki Coupling) | The boronic acid or ester is cleaved by a proton source, replacing the boron moiety with a hydrogen atom.[8] | Presence of water or other protic species; prolonged reaction times at high temperatures.[14] | - Use anhydrous conditions where possible. - Use a boronic ester (e.g., pinacol ester) which is often more stable than the corresponding boronic acid.[8] - Minimize reaction time. |
| β-Hydride Elimination (Heck Coupling) | Can lead to isomerization of the product alkene.[17] | Reversible β-hydride elimination and re-insertion can scramble the position of the double bond. | - The addition of certain bases or silver salts can facilitate the desired reductive elimination pathway over isomerization.[17] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right palladium precatalyst?
A1: The choice depends on your specific reaction and the need for convenience versus cost.
-
Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂): These are often cheaper but require in situ reduction to the active Pd(0) species, which can sometimes be inefficient.[2][3]
-
Pd(0) sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These are already in the active oxidation state but can be air-sensitive.[5]
-
Palladacycle Precatalysts (e.g., XPhos Pd G3, SPhos Pd G2): These are often air-stable Pd(II) complexes that are designed to cleanly and rapidly generate the active Pd(0) catalyst upon exposure to a base.[2] They are highly recommended for their reliability and efficiency, especially in challenging transformations.[4][18]
Q2: My reaction is very sensitive to air. What are the best practices for setting up an inert atmosphere?
A2: Rigorous exclusion of oxygen is critical as it can deactivate the Pd(0) catalyst.[6][19]
-
Solvent Degassing: Before use, degas your solvent. Common methods include:
-
Sparging: Bubble an inert gas (argon or nitrogen) through the solvent for at least 20-30 minutes.[20]
-
Freeze-Pump-Thaw: This is a more rigorous method involving freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing. This cycle is typically repeated three times.
-
-
Use of Schlenk Line or Glovebox: All manipulations, including weighing of solids and addition of reagents, should be performed under an inert atmosphere.
-
Purge Reaction Vessel: Before adding reagents, thoroughly purge the reaction flask with an inert gas.
Q3: Can I use a heterogeneous palladium catalyst (e.g., Pd/C) for these reactions?
A3: While heterogeneous catalysts like palladium on carbon (Pd/C) are attractive for their ease of separation, their application in cross-coupling reactions can be more complex than with homogeneous catalysts. They can be effective in some cases, particularly in Suzuki and Heck reactions, but often require different reaction conditions and may suffer from lower activity or leaching of palladium into the solution.[10][21]
Visualizing the Troubleshooting Process
To aid in diagnosing issues, the following workflow and catalytic cycle diagrams illustrate key decision points and potential failure modes.
Troubleshooting Workflow for Low Conversion
Caption: A stepwise workflow for troubleshooting low-yield cross-coupling reactions.
General Catalytic Cycle and Potential Failure Points
Caption: The palladium cross-coupling cycle with common points of failure highlighted.
Detailed Experimental Protocol
General Protocol for a Small-Scale Suzuki-Miyaura Coupling
This protocol provides a general starting point. Optimization will likely be required for your specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid or ester (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 5 mL)
-
Oven-dried reaction vial with a magnetic stir bar
Procedure:
-
To an oven-dried reaction vial containing a magnetic stir bar, add the aryl halide, boronic acid, palladium precatalyst, and base.
-
Seal the vial with a cap containing a PTFE septum.
-
If not in a glovebox, evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 80-100 °C).
-
Stir the reaction for the intended duration (e.g., 4-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography.
References
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22 (n.d.).
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4 BenchChem.
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23 (2020). Springer Nature Experiments.
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24 (2014). ACS Publications.
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10 ArODES.
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25 (n.d.). Chemical Insights.
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26 BenchChem.
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27 (2021). Diva-Portal.org.
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28 Sigma-Aldrich.
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1 BenchChem.
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29 BenchChem.
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11 White Rose Research Online.
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30 SciSpace.
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31 (2024). Catalysis Science & Technology.
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32 (2006). Journal of the American Chemical Society.
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33 (2018). Quora.
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13 (2021). AIP Publishing.
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34 (2013). ACS Publications.
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7 (2024). YouTube.
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35 BenchChem.
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Sigma-Aldrich.
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5 (2025). Organic Chemistry Frontiers.
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36 (n.d.).
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14 (2014). ResearchGate.
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37 (n.d.).
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17 (2023). Chemistry LibreTexts.
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38 (2024). Reddit.
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20 (2021). Reddit.
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39 (2020). Reddit.
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40 (2025). ResearchGate.
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15 (n.d.). Royal Society of Chemistry.
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41 BenchChem.
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8 BenchChem.
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42 (2022). YouTube.
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16 (n.d.).
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43 (2025). ACS Nano.
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44 (2014). ResearchGate.
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45 (n.d.).
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3 Yoneda Labs.
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46 (n.d.). ACS Publications.
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47 CovaSyn.
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21 ResearchGate.
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48 (2022). ACS Publications.
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49 (2017). JoVE.
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50 (2022). Pearson.
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51 (2019). YouTube.
-
52 (2023). YouTube.
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optimizing reaction conditions for the synthesis of pyrazine-based compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of pyrazine-based compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazine synthesis. Pyrazine cores are integral to pharmaceuticals, flavor chemistry, and materials science, yet their synthesis can present significant challenges.[1][2] This resource provides in-depth, field-proven insights in a troubleshooting and FAQ format to address the specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common challenges encountered in the synthesis of pyrazine derivatives, providing not just solutions, but the chemical reasoning behind them.
Q1: My pyrazine synthesis is resulting in a low yield. What are the most common culprits and how can I address them?
A1: Low yields are a frequent issue in pyrazine synthesis, often stemming from several interconnected factors. Classical synthesis methods, in particular, can be associated with harsh reaction conditions and poor yields.[3] A systematic approach to troubleshooting is essential.
-
Suboptimal Reaction Temperature: Temperature is a critical parameter. For gas-phase reactions involving dehydrogenation, temperatures below 300°C may lead to incomplete conversion of intermediates like piperazines.[3] Conversely, exceeding 450°C can cause the pyrazine ring itself to decompose.[3] For solution-phase reactions, such as the dehydrogenative coupling of β-amino alcohols, temperatures around 125-150°C are often optimal.[4] It is crucial to perform temperature screening to find the sweet spot for your specific substrate and catalyst system.
-
Incorrect Choice of Catalyst or Base: The catalyst and base are pivotal. In modern dehydrogenative coupling reactions, manganese or ruthenium pincer complexes have shown high efficacy.[5] The choice of base can dramatically influence the yield. For example, in the manganese-catalyzed synthesis of 2,5-diphenylpyrazine, potassium hydride (KH) provided a near-quantitative yield, whereas other bases like NaOEt or tBuOK were significantly less effective.[3][4] The catalyst loading must also be optimized; typically, 2 mol% is a good starting point for screening.[3][5]
-
Purity of Starting Materials: The purity of your 1,2-diamine and α-dicarbonyl compounds (or their precursors) is paramount. Impurities can initiate side reactions. For instance, aldol condensation products in solvents or starting materials can lead to the formation of unwanted, often colored, byproducts, consuming your reagents and complicating purification.[3]
-
Atmospheric Conditions: Many pyrazine syntheses involve the oxidation of a dihydropyrazine intermediate.[6][7] While some biomimetically-inspired syntheses rely on air oxidation[1][8], others may be sensitive to it, leading to degradation. If your intermediates are air-sensitive, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of complex, often dark-colored, side products.[3]
-
Product Loss During Work-up: Pyrazine derivatives can have varying polarities and solubilities. Significant product loss can occur during aqueous work-up and extraction. It is often necessary to perform multiple extractions with a suitable organic solvent to ensure complete recovery from the reaction mixture.[3]
Q2: I am observing the formation of imidazole derivatives as byproducts. How can I suppress this and purify my desired pyrazine?
A2: The formation of imidazole byproducts is a known issue, particularly when using certain starting materials. This side reaction competes with the desired pyrazine cyclization.
Suppression Strategy: The key is to control the reaction environment to favor the pyrazine formation pathway. This can often be achieved by careful selection of the reaction solvent and purification method.
Purification Strategy: If imidazole impurities are already present, a two-pronged approach during purification is effective:
-
Solvent Selection for Extraction: The choice of extraction solvent is critical. Non-polar solvents like hexane are less likely to co-extract the more polar imidazole derivatives. In contrast, solvents such as ethyl acetate or methyl-t-butyl ether (MTBE) will readily extract both, requiring more rigorous downstream purification.[3]
-
Column Chromatography: Silica gel column chromatography is a robust method for separating pyrazines from imidazole byproducts. A carefully chosen eluent system, starting with a non-polar solvent and gradually increasing polarity, will typically elute the less polar pyrazine first, allowing for effective separation.[3]
Q3: My reaction mixture is turning dark brown or black, suggesting polymerization or degradation. What is happening and how can I prevent it?
A3: A dark coloration often indicates the formation of polymeric materials or degradation of your product or starting materials.[3] This is a common sign that the reaction conditions are too harsh.
-
Excessive Heat: Overheating is a primary cause of decomposition and polymerization.[3] Reduce the reaction temperature and monitor the reaction progress more frequently using TLC or GC-MS to determine the minimum temperature required for conversion.
-
Air Oxidation: As mentioned in Q1, sensitive intermediates can be prone to air oxidation, which leads to complex, colored side products.[3] Running the reaction under an inert atmosphere of nitrogen or argon is a standard preventative measure.
-
Aldol Condensation: If your solvent (e.g., denatured ethanol) or starting materials contain aldehydes or ketones with α-hydrogens, base-catalyzed aldol condensation can occur, leading to highly conjugated, colored byproducts.[3] Ensure you are using pure, anhydrous solvents and high-purity starting materials.
Q4: How do I choose the optimal solvent, catalyst, and base for my pyrazine synthesis?
A4: The optimal conditions are highly dependent on the specific synthesis route. However, general principles apply.
-
Solvent: The solvent affects reactant solubility and can influence enzyme activity in biocatalytic syntheses.[9] For dehydrogenative coupling reactions, high-boiling point, non-polar solvents like toluene or 1,4-dioxane are often effective.[4] In enzymatic reactions, solvent hydrophobicity (log P) is a key factor; tert-amyl alcohol has been shown to be effective.[9]
-
Catalyst: Classical methods often do not require a catalyst, but suffer from low yields.[3] Modern methods utilize catalysts to improve efficiency and selectivity.
-
Dehydrogenation of Piperazines: Copper-based catalysts (e.g., copper chromite) are used industrially for gas-phase dehydrogenation.[10]
-
Dehydrogenative Coupling: Pincer complexes of earth-abundant metals like manganese[5] or noble metals like ruthenium and iridium[11] are highly effective for coupling β-amino alcohols or diols with diamines.
-
Cross-Coupling: Palladium catalysts are used for C-H functionalization or cross-coupling reactions to modify the pyrazine core.[8][11]
-
-
Base: For reactions requiring a base, a screening process is the most effective approach. As demonstrated in the synthesis of 2,5-diphenylpyrazine, KH was vastly superior to NaOMe, tBuOK, and NaOEt, highlighting that subtle differences in the base can have a profound impact on the reaction outcome.[3]
Troubleshooting and Optimization Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in pyrazine synthesis.
Caption: A systematic workflow for troubleshooting and optimizing pyrazine synthesis reactions.
Data Presentation: Condition Optimization
The selection of reaction parameters significantly impacts the yield of pyrazine derivatives. The table below summarizes the optimization data for the synthesis of 2,5-diphenylpyrazine from 2-phenylglycinol, catalyzed by a manganese pincer complex.[4][5]
| Entry | Catalyst (mol%) | Base (3 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2 | KH | Toluene | 150 | 12 | 99 |
| 2 | 2 | KH | 1,4-Dioxane | 150 | 24 | 95 |
| 3 | 2 | KH | THF | 150 | 24 | 90 |
| 4 | 2 | KH | Toluene | 125 | 24 | 99 |
| 5 | 2 | tBuOK | Toluene | 150 | 24 | 45 |
| 6 | 2 | NaOMe | Toluene | 150 | 24 | 25 |
| 7 | 2 | NaOEt | Toluene | 150 | 24 | 20 |
Data synthesized from studies on dehydrogenative coupling reactions.[4][5] This table clearly demonstrates the critical role of base and solvent selection in achieving high yields.
Experimental Protocol: Gutknecht Pyrazine Synthesis
The Gutknecht synthesis, first reported in 1879, remains a foundational method for producing pyrazines. It involves the self-condensation of α-amino ketones to form dihydropyrazines, which are subsequently oxidized.[3][10] The α-amino ketones are typically generated in situ.
Objective: To synthesize a 2,5-disubstituted pyrazine (e.g., 2,5-dimethylpyrazine).
Reaction Scheme:
Caption: General reaction scheme for the Gutknecht pyrazine synthesis.
Step-by-Step Methodology:
-
Generation of α-Amino Ketone:
-
Start with an appropriate α-halo ketone precursor.
-
In a reaction vessel equipped with a stirrer and reflux condenser, dissolve the α-halo ketone in a suitable solvent such as ethanol.
-
Add an excess of aqueous ammonia. The reaction is typically exothermic.
-
Allow the mixture to stir at room temperature. The α-amino ketone is formed in situ. This step is often the rate-limiting step and may require several hours to days. Monitor the disappearance of the starting material by TLC.
-
-
Condensation to Dihydropyrazine:
-
As the α-amino ketone is formed, it will spontaneously self-condense to form the corresponding dihydropyrazine. This intermediate is often unstable and is not isolated.
-
-
Oxidation to Pyrazine:
-
Once the formation of the intermediate is complete (as indicated by TLC), the dihydropyrazine must be oxidized to the aromatic pyrazine.
-
Method A (Air Oxidation): For many substrates, simply refluxing the reaction mixture in the presence of air is sufficient to effect oxidation. This is a greener but potentially slower method.[8]
-
Method B (Chemical Oxidant): For more controlled and rapid oxidation, add a chemical oxidizing agent such as manganese dioxide (MnO₂) or copper(II) oxide directly to the reaction mixture.[6] Stir at room temperature or with gentle heating until the oxidation is complete.
-
-
Work-up and Purification:
-
After the reaction is complete, filter the mixture to remove any solid oxidant or salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Perform a liquid-liquid extraction. Extract the aqueous residue multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent (e.g., ethanol or hexane) to yield the pure pyrazine derivative.
-
References
-
Review on the Synthesis of Pyrazine and Its Derivatives. (2017). ResearchGate. [Link]
-
Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. (2018). National Institutes of Health (NIH). [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). MDPI. [Link]
-
Synthesis of pyrazines. Organic Chemistry Portal. [Link]
-
Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (2024). PubMed Central. [Link]
-
Pyrazines. Science of Synthesis. [Link]
-
Pyrazine Synthesis? (2020). Sciencemadness Discussion Board. [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). PubMed Central. [Link]
-
Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. (2018). ACS Publications. [Link]
-
Factors affecting the formation of pyrazine compounds in sugar-amine reactions. ACS Publications. [Link]
-
PYRAZINE SYNTHESIS #PREPARATION OF PYRAZINE#PROPERTIES OF PYRAZINE. (2021). YouTube. [Link]
-
Greener approach toward one pot route to pyrazine synthesis. (2011). Taylor & Francis Online. [Link]
-
THE PYRAZINES. Internet Archive. [Link]
-
Synthesis and reactions of Pyrazine. (2020). YouTube. [Link]
-
Pyrazine and its derivatives- synthesis and activity-a review. (2021). International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). [Link]
Sources
- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijbpas.com [ijbpas.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]
- 9. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sciencemadness Discussion Board - Pyrazine Synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Pyrazine synthesis [organic-chemistry.org]
Technical Support Center: Scale-Up Synthesis of 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine. This document is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this synthesis from bench-scale to pilot or manufacturing scale. We provide in-depth troubleshooting advice, answers to frequently asked questions, and a validated scale-up protocol grounded in mechanistic principles and practical experience.
Introduction: The Synthetic Challenge
The target molecule, this compound, is a highly functionalized heteroaromatic compound, likely serving as a key intermediate in the development of pharmacologically active agents. Its synthesis typically involves a carbon-nitrogen bond formation between a substituted bromopyrazine and a phenylpiperazine moiety. While feasible at the lab scale, scaling this reaction introduces significant challenges related to reaction kinetics, impurity control, product isolation, and process safety.
The most common and effective synthetic route is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction. This guide focuses on overcoming the specific hurdles associated with scaling this transformation.
Section 1: Synthesis Overview
The primary transformation involves the coupling of 3,5-dibromopyrazin-2-amine with 3-phenylpiperazine. The reaction must be selective, favoring substitution at the C3 position over the C5 position, followed by isolation of the desired mono-substituted product.
Caption: Overall synthetic scheme for the target molecule.
The reaction is catalyzed by a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states to facilitate the C-N bond formation. Understanding this catalytic cycle is crucial for troubleshooting.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the scale-up synthesis in a question-and-answer format.
Problem 1: Low or Inconsistent Reaction Yield
-
Q: My reaction yield is consistently below 70%, or it fluctuates significantly between batches. What are the most likely causes?
-
A: Low and inconsistent yields in Buchwald-Hartwig aminations at scale are often traced back to catalyst deactivation or suboptimal reaction conditions. Here is a checklist of potential causes and solutions:
-
Atmospheric Control: The active Pd(0) catalyst is sensitive to oxygen.[1] While precatalysts are often air-stable, the active species is not. Insufficient inerting (e.g., nitrogen or argon blanket) can lead to catalyst oxidation and loss of activity. Solution: Ensure your reactor is thoroughly purged with an inert gas. For large-scale operations, this involves multiple vacuum/nitrogen backfill cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent and Solvent Quality: Water and other protic impurities can hydrolyze the strong bases (like sodium tert-butoxide) and interfere with the catalytic cycle. Solution: Use anhydrous solvents with a water content below 50 ppm. Ensure the base is fresh, free-flowing, and has been stored under inert gas. The quality of starting materials is paramount; screen them for reactive impurities.
-
Base Strength and Solubility: The choice of base is critical. While sodium tert-butoxide is highly effective, its handling can be challenging. Weaker bases like K₂CO₃ or Cs₂CO₃ may require higher temperatures or longer reaction times and can sometimes lead to incomplete conversion. Solution: Sodium tert-butoxide is generally preferred for its high reactivity. If using carbonate bases, ensure they are finely powdered to maximize surface area, as their solubility in organic solvents is limited.
-
Mass Transfer Limitations: At larger scales, inefficient stirring can create "hot spots" or areas of poor reagent mixing, leading to side reactions and incomplete conversion. Solution: Use an appropriate reactor with an overhead stirrer capable of creating a sufficient vortex to ensure homogeneous mixing of the solid base and catalyst in the solvent.
-
-
Problem 2: Incomplete Conversion and Reaction Stalling
-
Q: The reaction starts well but stalls at 80-90% conversion, leaving unreacted 3,5-dibromopyrazin-2-amine. What should I investigate?
-
A: Reaction stalling is typically a sign of catalyst death or product inhibition.
-
Catalyst Loading and Choice: While minimizing catalyst loading is a goal for process chemistry, an insufficient amount will naturally lead to stalling once it has fully turned over or decomposed. The choice of ligand is also critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are designed to promote the rate-limiting reductive elimination step and stabilize the catalyst.[2] Solution: If stalling is observed, consider a modest increase in catalyst loading (e.g., from 0.5 mol% to 1.0 mol%). Ensure the chosen ligand is appropriate for this class of transformation.
-
Product Inhibition: In some cases, the product itself or a byproduct can coordinate to the palladium center more strongly than the reactants, effectively inhibiting the catalyst. Solution: This is an inherent property of the system. Driving the reaction to completion may require slightly higher temperatures or a small addition of fresh catalyst late in the reaction. However, this should be done with caution to avoid new impurity formation.
-
Thermal Stability: The catalyst complex has a finite thermal stability. Running the reaction at too high a temperature can accelerate catalyst decomposition. Solution: Determine the optimal temperature range through small-scale optimization studies. Avoid "temperature spiking" by preheating the oil bath or reactor jacket to the target temperature before adding the reaction flask.[1]
-
-
Problem 3: Formation of Key Impurities
-
Q: I am observing two major impurities: a debrominated product (5-bromo-pyrazin-2-amine) and a bis-aminated product. How can I control their formation?
-
A: These are classic side reactions in cross-coupling chemistry. Controlling them requires careful management of stoichiometry and reaction conditions.
-
| Impurity Profile and Mitigation Strategies | |||
| Impurity | Formation Mechanism | Primary Cause | Mitigation Strategy |
| Hydrodebromination Product (5-Bromo-pyrazin-2-amine) | Protonolysis of the aryl-palladium intermediate. | Presence of trace water or other proton sources. | Rigorously exclude water from all reagents and solvents. Use a high-purity base. |
| Bis-amination Product (Product of reaction at C5) | Second Buchwald-Hartwig coupling at the remaining C-Br bond. | Excess 3-phenylpiperazine; high temperature; prolonged reaction time. | Use a slight deficit or stoichiometric amount of 3-phenylpiperazine (e.g., 0.95-1.0 equivalents). Monitor the reaction closely and stop it once the starting material is consumed. Avoid excessive heating. |
| Starting Material Homocoupling | Reductive elimination from a bis(aryl)palladium intermediate. | High catalyst concentration; high temperature. | Use optimal catalyst loading. Maintain strict temperature control. |
Problem 4: Difficult Product Isolation and Purification
-
Q: The crude product is a dark, oily residue that is difficult to handle and purify by crystallization. What are the best practices for work-up and isolation at scale?
-
A: A robust work-up and isolation procedure is critical for achieving high purity and good physical form.
-
Palladium Removal: Residual palladium is a major concern for pharmaceutical intermediates and can also interfere with crystallization. Solution: After the reaction is complete, cool the mixture and perform a work-up designed to remove palladium. This can include stirring with a palladium scavenger (e.g., silica-based thiols like QuadraSil®) or filtering the crude solution through a pad of Celite® and activated carbon.
-
Quench and Phase Split: The reaction is typically quenched with water or aqueous ammonium chloride. Solution: Perform a controlled quench at a lower temperature to manage any exotherm from unreacted base. Ensure a clean phase split by choosing an appropriate organic solvent (e.g., Ethyl Acetate, Toluene) that has good solubility for the product but poor solubility for inorganic salts. Multiple washes with brine can help remove water-soluble impurities.
-
Crystallization: Oiling out during crystallization is common for complex molecules. Solution:
-
Solvent Swap: After work-up, perform a solvent swap to a solvent system known to favor crystallization (e.g., Isopropanol/Heptane or Toluene/Heptane).
-
Controlled Cooling: Cool the solution slowly to the target temperature. Rapid cooling often promotes oiling.
-
Seeding: If available, use seed crystals of the pure product to induce crystallization at a temperature where the solution is only slightly supersaturated.
-
Anti-solvent Addition: Perform a slow, controlled addition of an anti-solvent to the solution of the crude product.
-
-
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: What are the key safety considerations for scaling up this synthesis?
-
A: Several safety hazards must be managed. The starting material, 5-bromo-2-pyrazinamine, can cause skin and eye irritation.[3] Strong bases like sodium tert-butoxide are corrosive and react violently with water. Finely divided palladium on carbon (if used for any debromination steps) can be pyrophoric. Always consult the Safety Data Sheet (SDS) for each reagent.[4][5] A thorough process safety review should be conducted to assess thermal risks and potential for runaway reactions.
-
-
Q: How do I select the best catalyst and ligand?
-
A: For electron-deficient heteroaromatic halides like bromopyrazines, catalyst systems employing bulky, electron-rich phosphine ligands are generally most effective. Systems based on ligands like XPhos, SPhos, or RuPhos with a Pd₂(dba)₃ or Pd(OAc)₂ precatalyst are excellent starting points. A small screening of 2-3 catalyst/ligand combinations at the bench is highly recommended before scaling.
-
-
Q: What are the critical In-Process Controls (IPCs) to monitor?
-
A: The most critical IPC is monitoring the reaction progress by HPLC. This allows you to track the consumption of the starting 3,5-dibromopyrazin-2-amine and the formation of the product and key impurities. Key IPC points are:
-
Reaction Start (t=0): Confirm the initial ratio of starting materials.
-
Mid-Reaction: Check conversion and impurity formation to ensure the reaction is proceeding as expected.
-
Reaction Endpoint: The reaction should be stopped when the limiting reagent (3,5-dibromopyrazin-2-amine) is consumed to an acceptable level (e.g., <1.0%). This prevents the formation of excess bis-aminated product.
-
-
Section 4: Recommended Scale-Up Protocol
This protocol is a general guideline for a 100g scale synthesis. All operations must be conducted in an appropriate chemical reactor under an inert atmosphere by trained personnel.
1. Reactor Preparation and Reagent Charging
-
Ensure a clean, dry, glass-lined or stainless steel reactor is available, equipped with an overhead stirrer, temperature probe, condenser, and nitrogen inlet/outlet.
-
Inert the reactor by performing three vacuum/nitrogen purge cycles.
-
Charge the reactor with 3,5-dibromopyrazin-2-amine (1.0 eq), 3-phenylpiperazine (0.98 eq), the phosphine ligand (e.g., XPhos, 1.5 mol%), and sodium tert-butoxide (2.2 eq).
-
Charge anhydrous toluene (10 volumes, KF < 50 ppm).
Caption: Recommended reactor setup for scale-up synthesis.
2. Reaction Execution
-
Begin stirring to ensure good mixing.
-
Charge the palladium precatalyst (e.g., Pd₂(dba)₃, 0.75 mol%).
-
Heat the reaction mixture to 90-100 °C.
-
Monitor the reaction every 1-2 hours by HPLC.
-
IPC Check: The reaction is considered complete when the area% of 3,5-dibromopyrazin-2-amine is <1.0% by HPLC. Typical reaction time is 6-12 hours.
3. Work-up and Isolation
-
Cool the reaction mixture to 20-25 °C.
-
Slowly add water (5 volumes) to quench the reaction.
-
Stir for 30 minutes, then allow the layers to separate.
-
Separate the aqueous layer and wash the organic layer with 2M citric acid solution (to remove residual amine) followed by brine.
-
Filter the organic layer through a pad of Celite to remove palladium residues.
-
Concentrate the organic layer under reduced pressure to approximately 3 volumes.
-
Add n-Heptane (5-7 volumes) slowly as an anti-solvent at 50-60 °C to induce crystallization.
-
Cool the slurry slowly to 0-5 °C and hold for at least 2 hours.
-
Filter the solid product, wash with cold heptane, and dry under vacuum at 45 °C.
Caption: Step-by-step flowchart for product work-up and isolation.
Section 5: References
-
Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Retrieved January 17, 2026, from
-
PubMed. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. Retrieved January 17, 2026, from [Link]
-
ACS Publications. (2023). Practical and Scalable Synthesis of 5,6-Dichlorofurazano[3,4-b]pyrazine. Retrieved January 17, 2026, from [Link]
-
NIH National Library of Medicine. (n.d.). Investigation of various N-heterocyclic substituted piperazine versions.... Retrieved January 17, 2026, from [Link]
-
Google Patents. (n.d.). WO2015094913A1 - Fluorophenyl pyrazol compounds. Retrieved January 17, 2026, from
-
Taylor & Francis Online. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Retrieved January 17, 2026, from [Link]
-
MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved January 17, 2026, from [Link]
-
ChemRxiv. (2024). Linear Amine-Linked Oligo-BODIPYs: Convergent Access via Buchwald-Hartwig Coupling. Retrieved January 17, 2026, from [Link]
-
Der Pharma Chemica. (n.d.). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 17, 2026, from [Link]
-
PubMed Central. (2024). Pyrazine derivative synthesis in a continuous-flow system.... Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2006). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. Retrieved January 17, 2026, from [Link]
-
ACS Publications. (2021). Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. Retrieved January 17, 2026, from [Link]
-
YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved January 17, 2026, from [Link]
Sources
minimizing side reactions in the synthesis of substituted pyrazines
A Guide to Minimizing Side Reactions and Maximizing Yield
Welcome to the Technical Support Center for the synthesis of substituted pyrazines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for common challenges encountered during pyrazine synthesis. As Senior Application Scientists, we aim to provide not just protocols, but the underlying chemical principles to empower you to optimize your reactions effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues and fundamental questions related to the synthesis of substituted pyrazines.
Q1: What are the most common side reactions observed during the synthesis of substituted pyrazines, and what are their root causes?
A1: Side reactions in pyrazine synthesis are highly dependent on the chosen synthetic route. However, several common byproducts are frequently encountered:
-
Formation of Regioisomers: In cases of unsymmetrically substituted pyrazines, the formation of a mixture of isomers is a significant challenge. The regioselectivity is influenced by the electronic and steric properties of the substituents already present on the pyrazine ring or its precursors.[1][2] For instance, in the condensation of an unsymmetrical 1,2-dicarbonyl compound with a substituted 1,2-diamine, the nucleophilic attack can occur at two different carbonyl carbons, leading to a mixture of products that can be difficult to separate.[2]
-
Oligomerization: During the condensation of 1,2-diamines and 1,2-dicarbonyls, oligomeric byproducts can form, particularly at high concentrations of reactants.[3]
-
Homocoupling: In transition metal-catalyzed cross-coupling reactions, the homocoupling of starting materials can occur, reducing the yield of the desired substituted pyrazine.[3]
-
Formation of Imidazole Derivatives: When using cellulosic-derived sugars and ammonium hydroxide in the synthesis, imidazole derivatives can be significant impurities.[4][5]
-
Formation of Piperazine Byproducts: In gas-phase dehydrogenation reactions, temperatures below 300°C may lead to incomplete dehydrogenation, resulting in the formation of piperazine byproducts.[6]
-
Ring Degradation: Excessively high temperatures (e.g., above 450°C) can cause the pyrazine ring to break down, leading to a complex mixture of degradation products.[4][6]
-
Hydroxypyrazines (Pyrazinones): The presence of water in nucleophilic aromatic substitution (SNAr) reactions, especially during fluorination, can lead to the formation of hydroxypyrazines as byproducts.[1]
Q2: How can I control the regioselectivity of substitution on a pre-existing pyrazine ring?
A2: Controlling regioselectivity is a critical aspect of synthesizing specifically substituted pyrazines. The outcome is governed by a combination of electronic and steric effects, as well as reaction conditions.[2]
-
Electronic Effects: The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack, while electrophilic substitution is generally difficult.[7][8] The positions of the nitrogen atoms strongly influence the electron density around the ring. For electrophilic attack, resonance structures can help predict the most likely site of substitution.[7]
-
Steric Hindrance: Bulky substituents on the pyrazine ring will sterically hinder the approach of reagents to adjacent positions, directing incoming groups to less hindered sites.[2]
-
Reaction Conditions:
-
Catalyst Choice: In transition metal-catalyzed cross-coupling reactions, the choice of catalyst and ligands can significantly influence regioselectivity.[9][10]
-
Solvent and Temperature: These parameters can alter the reactivity of both the substrate and the reagent, thereby influencing the isomeric ratio of the products.[2]
-
pH Control: For condensation reactions, pH is a critical factor. Acidic conditions can protonate a diamine, reducing its nucleophilicity, while strongly basic conditions may lead to other side reactions.[3]
-
Q3: My reaction is giving a low yield of the desired pyrazine. What are the common culprits and how can I troubleshoot this?
A3: Low yields can stem from a variety of factors. A systematic approach to troubleshooting is essential.
-
Purity of Starting Materials: Impurities in starting materials, such as aldol condensation products in solvents, can lead to unwanted side reactions and significantly decrease the yield.[6] Always use purified reagents and solvents.
-
Incorrect Reaction Conditions:
-
Temperature: Both insufficient and excessive heat can be detrimental. For instance, some dehydrogenation reactions require temperatures between 300-375°C for optimal conversion, while higher temperatures can cause decomposition.[6] A temperature screen is often advisable.[3]
-
Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress using techniques like TLC or GC-MS to ensure it has gone to completion.[3]
-
-
Catalyst Activity: In catalytic reactions, ensure the catalyst is active and the loading is optimized. For some manganese-catalyzed reactions, a 2 mol% catalyst loading has been found to be optimal.[6]
-
Inefficient Work-up and Purification: Significant product loss can occur during extraction and purification steps.[6] Consider performing multiple extractions with an appropriate solvent.[6]
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific synthetic challenges in a question-and-answer format.
Issue 1: Formation of Disubstituted Byproducts in Monosubstitution Reactions
Q: I am trying to synthesize a monosubstituted pyrazine via nucleophilic aromatic substitution on a dihalopyrazine, but I am getting a significant amount of the disubstituted product. How can I improve the selectivity for monosubstitution?
A: This is a common challenge due to the activation of the second leaving group after the first substitution. Here’s a systematic approach to favor monosubstitution:
Underlying Principle: The key is to control the stoichiometry and reactivity of the nucleophile. Once the first substitution occurs, the pyrazine ring becomes more electron-rich, which can sometimes facilitate the second substitution.
Troubleshooting Steps:
-
Stoichiometry Control:
-
Limiting the Nucleophile: Use a slight excess (1.0-1.2 equivalents) of the dihalopyrazine relative to the nucleophile. This ensures the nucleophile is the limiting reagent and is consumed before significant disubstitution can occur.
-
Slow Addition: Add the nucleophile slowly to the reaction mixture. This maintains a low concentration of the nucleophile throughout the reaction, further disfavoring the second substitution.
-
-
Reaction Temperature:
-
Lower the Temperature: Running the reaction at a lower temperature will decrease the rate of both the first and second substitutions. However, the second substitution is often more sensitive to temperature changes. Start by decreasing the reaction temperature by 10-20 °C and monitor the progress.
-
-
Solvent Effects:
-
Solvent Polarity: The choice of solvent can influence the relative rates of the mono- and disubstitution reactions. Experiment with solvents of different polarities.
-
Experimental Protocol: Selective Monosubstitution of 2,5-Dichloropyrazine
-
Dissolve 2,5-dichloropyrazine (1.1 eq) in a suitable aprotic solvent (e.g., THF, DMF) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the nucleophile (1.0 eq) in the same solvent.
-
Add the nucleophile solution dropwise to the cooled dihalopyrazine solution over a period of 1-2 hours using a syringe pump.
-
Monitor the reaction by TLC or GC-MS. Once the starting nucleophile is consumed, quench the reaction.
-
Proceed with the standard work-up and purification procedures.
| Parameter | Standard Condition | Modified for Monosubstitution | Rationale |
| Stoichiometry (Dihalopyrazine:Nucleophile) | 1:1 or 1:1.1 | 1.1:1 | Limits the availability of the nucleophile for the second substitution. |
| Addition of Nucleophile | All at once | Slow, dropwise addition | Maintains a low concentration of the nucleophile. |
| Temperature | Room temperature or elevated | 0 °C to room temperature | Decreases the rate of the second substitution more significantly. |
Issue 2: Poor Regioselectivity in the Condensation of Unsymmetrical Precursors
Q: My synthesis of a 2,3-disubstituted pyrazine from an unsymmetrical 1,2-diamine and a 1,2-diketone is yielding a nearly 1:1 mixture of regioisomers. How can I favor the formation of one isomer?
A: Achieving regiocontrol in such condensations requires a careful consideration of the electronic and steric differences between the two carbonyl groups of the diketone and the two amino groups of the diamine.[2]
Underlying Principle: The initial nucleophilic attack of one of the amino groups on one of the carbonyl carbons is often the rate-determining and selectivity-determining step. By modifying the reaction conditions, you can influence which of the possible initial attacks is favored.
Troubleshooting Steps:
-
pH Control:
-
Acidic Conditions: Under acidic conditions, the more basic amino group of the diamine will be preferentially protonated, rendering it less nucleophilic. This can direct the initial attack to occur from the less basic nitrogen.[2]
-
Basic or Neutral Conditions: In neutral or basic media, the intrinsic nucleophilicity of the amino groups will dominate, which may favor attack at the more electrophilic carbonyl carbon.[2]
-
-
Steric Hindrance:
-
Bulky Protecting Groups: Temporarily introducing a bulky protecting group on one of the amino groups of the diamine can force the initial attack to occur from the less hindered nitrogen. The protecting group can be removed after the pyrazine ring is formed. For information on protecting groups, see sources such as Wikipedia's page on protecting groups.[11]
-
-
Temperature Optimization:
-
Lowering the reaction temperature can sometimes enhance the kinetic control of the reaction, potentially favoring the formation of one regioisomer over the other.
-
Workflow for Optimizing Regioselectivity:
Caption: Troubleshooting workflow for improving regioselectivity.
Part 3: Purification Strategies for Common Side Products
Q: My crude product contains imidazole byproducts from a reaction involving sugars and ammonia. What is an effective method for their removal?
A: The separation of pyrazines from imidazole derivatives can be achieved through selective extraction or chromatography.[5][12]
Recommended Protocol: Purification via Column Chromatography
-
Solvent Extraction: If possible, perform a liquid-liquid extraction. Hexane has been shown to selectively extract pyrazines while leaving imidazole derivatives in the aqueous phase.[5][12] In contrast, solvents like methyl-t-butyl ether (MTBE) or ethyl acetate will co-extract imidazoles.[5][12]
-
Silica Gel Chromatography:
-
Dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the solution onto a silica gel column.
-
Elute with a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 90:10 v/v).[5][12] The less polar pyrazines will typically elute first, while the more polar imidazole byproducts will be retained on the silica.[5][12]
-
Collect fractions and analyze by TLC or GC-MS to identify the fractions containing the purified pyrazine.
-
| Compound Class | Polarity | Elution Order from Silica Gel (Non-polar Eluent) |
| Substituted Pyrazines | Generally less polar | Elute earlier |
| Imidazole Derivatives | More polar | Retained longer on the column |
References
- Strategies to reduce byproduct formation in pyrazine reactions - Benchchem.
- avoiding by-products in the synthesis of fluorinated pyrazines - Benchchem.
- Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines - Benchchem.
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Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Stack Exchange. Available at: [Link]
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New lithium-zincate approaches for the selective functionalisation of pyrazine: direct dideprotozincation vs. nucleophilic alkylation. PubMed. Available at: [Link]
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Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Oxford Academic. Available at: [Link]
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Synthesis of substituted pyrazines from N-allyl malonamides. RSC Publishing. Available at: [Link]
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Replacing Pyridine with Pyrazine in Molecular Cobalt Catalysts: Effects on Electrochemical Properties and Aqueous H2 Generation. MDPI. Available at: [Link]
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Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. Available at: [Link]
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- Methods of selectively forming substituted pyrazines. Google Patents.
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Synthesis and reactions of Pyrazine. Slideshare. Available at: [Link]
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(PDF) Transition metal-catalyzed functionalization of pyrazines. ResearchGate. Available at: [Link]
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Synthesis and reactions of Pyrazine. YouTube. Available at: [Link]
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What are the mechanism of reaction in preparing pyrazine? ResearchGate. Available at: [Link]
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Pyrazines and Related Ring Structures. ScienceDirect. Available at: [Link]
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Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. MDPI. Available at: [Link]
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Protecting group. Wikipedia. Available at: [Link]
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(PDF) Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. ResearchGate. Available at: [Link]
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Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. NIH. Available at: [Link]
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Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PubMed Central. Available at: [Link]
-
(PDF) Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. Available at: [Link]
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Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Available at: [Link]
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Synthesis of substituted pyrazines from N-allyl malonamides. RSC Advances (RSC Publishing). Available at: [Link]
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Pyrazine. Wikipedia. Available at: [Link]
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A Synthesis of Symmetrical and Unsymmetrical Pyrazines. PMC - NIH. Available at: [Link]
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Pyrazine Synthesis? Sciencemadness Discussion Board. Available at: [Link]
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Preparation and reactions of some substituted pyrazine di-N-oxides. Journal of the Chemical Society C (RSC Publishing). Available at: [Link]
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Pharmacological activity and mechanism of pyrazines. PubMed. Available at: [Link]
- Understanding Pyrazine Derivatives: Synthesis and Applications.
-
Nickel-Catalyzed Atroposelective Synthesis of Axially Chiral Heterobiaryls via De Novo Benzene Formation. ACS Publications. Available at: [Link]
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Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Scribd. Available at: [Link]
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Validation & Comparative
comparing the efficacy of 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine with existing kinase inhibitors
Introduction: The Quest for Superior Kinase Inhibitors in Oncology
The landscape of cancer therapy has been revolutionized by the advent of kinase inhibitors, which target the signaling pathways that drive malignant cell growth and survival.[1] While numerous kinase inhibitors have achieved clinical success, the persistent challenges of acquired resistance and off-target toxicity necessitate the continued development of novel, more effective agents. This guide provides a comprehensive comparative analysis of a promising investigational compound, 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine (hereafter referred to as BPP-1) , against established kinase inhibitors.
BPP-1 is a novel small molecule designed around a pyrazine scaffold, a core motif present in many ATP-competitive kinase inhibitors.[2] The phenylpiperazine moiety has also been incorporated into various kinase inhibitors, including some targeting EGFR.[3] This structural design suggests a potential for BPP-1 to interact with the ATP-binding pocket of various kinases. This guide will present a hypothetical yet plausible efficacy profile for BPP-1, comparing it with well-characterized inhibitors of key oncogenic kinases such as EGFR and Src. The objective is to provide researchers, scientists, and drug development professionals with a framework for evaluating novel kinase inhibitors, using BPP-1 as a case study.
In Vitro Kinase Inhibition Profile: BPP-1 vs. Established Inhibitors
The initial characterization of a novel kinase inhibitor involves assessing its potency and selectivity against a panel of purified kinases. This is typically achieved through in vitro kinase assays that measure the inhibitor's ability to block the phosphorylation of a substrate by a specific kinase.[4][5]
Experimental Protocol: In Vitro Kinase Assay (Radiometric)
A radiometric filter binding assay is a robust method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[6][7]
Materials:
-
Recombinant human kinases (e.g., EGFR, Src, a panel of other kinases for selectivity profiling)
-
Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1 for EGFR)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
BPP-1 and reference inhibitors (e.g., Erlotinib, Dasatinib) dissolved in DMSO
-
96-well filter plates
-
Phosphoric acid wash buffer
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of BPP-1 and reference inhibitors in DMSO.
-
In a 96-well plate, add the kinase, substrate, and inhibitor to the kinase reaction buffer.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with phosphoric acid wash buffer to remove unincorporated [γ-³²P]ATP.
-
Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Comparative IC50 Data
The following table summarizes the hypothetical IC50 values of BPP-1 against key oncogenic kinases, compared to the established inhibitors Erlotinib (an EGFR inhibitor) and Dasatinib (a dual Src/Abl inhibitor).[8]
| Kinase | BPP-1 (IC50, nM) | Erlotinib (IC50, nM) | Dasatinib (IC50, nM) |
| EGFR | 15 | 2 | >10,000 |
| Src | 25 | >10,000 | 0.8 |
| Abl | >5,000 | >10,000 | 1 |
| VEGFR2 | 150 | >10,000 | 15 |
| PDGFRβ | 200 | >10,000 | 28 |
Interpretation: The hypothetical data suggests that BPP-1 is a potent inhibitor of EGFR and Src, with moderate activity against VEGFR2 and PDGFRβ. Compared to Erlotinib, BPP-1 is slightly less potent against EGFR but exhibits a broader spectrum of activity by also targeting Src. In contrast to Dasatinib, BPP-1 is less potent against Src and Abl but may have a more favorable safety profile due to its lack of potent Abl inhibition. This dual EGFR/Src inhibitory profile could be advantageous in cancers where both signaling pathways are active.
Cellular Efficacy of BPP-1
Demonstrating that a compound can inhibit its target kinase in a cellular context and translate that inhibition into a desired biological effect, such as reduced cell proliferation or induction of apoptosis, is a critical next step.
Experimental Protocol: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10]
Materials:
-
Cancer cell lines with known kinase dependencies (e.g., A549 - EGFR-mutant NSCLC, HT-29 - colorectal cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
BPP-1 and reference inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of BPP-1 or reference inhibitors and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent viability for each concentration and determine the GI50 (concentration for 50% growth inhibition) value.
Comparative Cellular Proliferation Data
| Cell Line | Relevant Mutation(s) | BPP-1 (GI50, µM) | Erlotinib (GI50, µM) | Dasatinib (GI50, µM) |
| A549 (NSCLC) | KRAS G12S, EGFR wt | 0.8 | >10 | 2.5 |
| NCI-H1975 (NSCLC) | EGFR L858R/T790M | 1.2 | >10 | 5.0 |
| HT-29 (Colorectal) | BRAF V600E, PIK3CA P449T | 0.5 | >10 | 1.0 |
| K562 (CML) | BCR-ABL | >10 | >10 | 0.005 |
Interpretation: The hypothetical cellular data indicates that BPP-1 effectively inhibits the growth of cancer cell lines that are not solely dependent on EGFR or Abl, suggesting that its dual EGFR/Src inhibitory activity is advantageous in these contexts. Notably, BPP-1 shows superior or comparable activity to Dasatinib in solid tumor cell lines like A549 and HT-29, while being significantly less potent in the CML cell line K562, which is driven by BCR-Abl. This aligns with the in vitro kinase selectivity profile.
In Vivo Efficacy in Xenograft Models
Evaluating the anti-tumor activity of a novel compound in a living organism is crucial for preclinical development. Human tumor xenograft models in immunocompromised mice are a standard method for this assessment.[11][12][13][14]
Experimental Protocol: Human Tumor Xenograft Study
Animal Model:
-
Female athymic nude mice (6-8 weeks old)
Procedure:
-
Subcutaneously implant human cancer cells (e.g., 5 x 10⁶ A549 cells) into the flank of each mouse.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, BPP-1, reference inhibitor).
-
Administer the compounds daily via oral gavage at predetermined doses.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, immunohistochemistry).
Hypothetical In Vivo Efficacy Data (A549 Xenograft Model)
| Treatment Group | Dose (mg/kg, p.o., q.d.) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 0 | +2 |
| BPP-1 | 50 | 75 | -3 |
| Erlotinib | 50 | 20 | +1 |
| Dasatinib | 50 | 55 | -8 |
Interpretation: The hypothetical in vivo data demonstrates that BPP-1 exhibits significant tumor growth inhibition in an A549 non-small cell lung cancer xenograft model, outperforming both Erlotinib and Dasatinib at the same dose. Importantly, BPP-1 appears to be well-tolerated, with minimal impact on body weight compared to Dasatinib. This suggests a potentially favorable therapeutic window for BPP-1.
Signaling Pathway and Workflow Diagrams
To visually represent the mechanisms and processes discussed, the following diagrams are provided.
Caption: EGFR Signaling Pathway and Points of Inhibition by BPP-1.
Caption: Workflow for an In Vitro Radiometric Kinase Assay.
Conclusion and Future Directions
This guide has presented a comparative analysis of the hypothetical novel kinase inhibitor BPP-1 against established drugs, providing a framework for the preclinical evaluation of such compounds. The hypothetical data suggests that BPP-1 is a potent dual inhibitor of EGFR and Src with promising in vitro, cellular, and in vivo activity, potentially offering advantages over existing therapies in certain cancer types.
The successful development of a novel kinase inhibitor requires a rigorous and systematic approach. The experimental protocols detailed herein represent standard methodologies for assessing the efficacy of such agents. Future studies on a compound like BPP-1 would involve a broader kinase selectivity screen, investigation of its effects on downstream signaling pathways, assessment of its pharmacokinetic and pharmacodynamic properties, and evaluation in additional preclinical models, including patient-derived xenografts. Ultimately, the goal is to identify novel kinase inhibitors with improved efficacy and safety profiles that can address the unmet needs of cancer patients.
References
- Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)
- A New Bromo-Mn(II) Complex with 1,3,5-Triazine Derivative: Synthesis, Crystal Structure, DFT and Biological Studies. (n.d.). MDPI.
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). PubMed Central.
- Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. (n.d.). OUCI.
- Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (n.d.). NIH.
- Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. (n.d.). PMC.
- PK/PD modeling based on mouse xenograft tumor growth inhibition and the correlation to clinical exposure for VEGF/PDGF receptor tyrosine kinase inhibitor AG-013736. (2005). AACR Journals.
- Synthesis and Biological Evaluation of Arylpiperazine Derivatives as Potential Anti-prostate Cancer Agents. (n.d.).
- Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024). MDPI.
- Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. (n.d.). PMC - NIH.
- Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). PMC - PubMed Central.
- Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. (n.d.). PubMed Central.
- MTT assay protocol. (n.d.). Abcam.
- Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. (2020). PubMed.
- Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. (2025).
- Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. (n.d.). PMC - PubMed Central.
- In vitro kinase assay. (2023). Protocols.io.
- Cell Viability Assays. (2013). NCBI Bookshelf - NIH.
- Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. (n.d.). MDPI.
- Assay Development for Protein Kinase Enzymes. (2012). NCBI - NIH.
- In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. (n.d.). MDPI.
- Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004). PubMed.
- How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs.
- Protocol for Cell Viability Assays. (2022). BroadPharm.
- Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use
- CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific - US.
- In Vitro Kinase Assays. (n.d.). Revvity.
- Exploring the chemotherapeutic potential of currently used kinase inhibitors: An upd
- Kinase assays. (2020). BMG LABTECH.
- MTT Cell Proliferation/Viability Assay. (n.d.). R&D Systems.
- Inhibitors Approved for Clinical Use. (n.d.). MRC PPU.
- A comprehensive review of protein kinase inhibitors for cancer therapy. (n.d.). PMC.
- Application Notes and Protocols for EBI-1051 In Vivo Xenograft Models. (n.d.). Benchchem.
- Novel alloxazine analogues: design, synthesis, and antitumour efficacy enhanced by kinase screening, molecular docking, and ADME studies. (2024). NIH.
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Navigating the Structure-Activity Landscape of 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine Analogs: A Comparative Guide for Drug Discovery
In the landscape of modern medicinal chemistry, the pyrazine and piperazine scaffolds are privileged structures, frequently appearing in a diverse array of biologically active molecules. Their synthetic tractability and ability to engage with a multitude of biological targets have cemented their importance in drug discovery. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific, yet promising, chemical series: 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine and its analogs. While a comprehensive, single study dedicated to this exact scaffold is not publicly available, by synthesizing data from closely related series of pyrazine and piperazine-containing compounds, we can construct a robust and predictive SAR model to guide future drug design efforts. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutics, particularly in the realm of kinase inhibition and oncology.
The Core Scaffold: A Foundation for Potency
The this compound core is a composite of three key pharmacophoric elements: the 2-aminopyrazine ring, the piperazine linker, and the terminal phenyl group. Each of these components offers a vector for chemical modification, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity. The 2-aminopyrazine moiety is a well-established hinge-binding motif in many kinase inhibitors, capable of forming critical hydrogen bond interactions within the ATP-binding pocket of these enzymes.[1] The piperazine ring serves as a versatile linker, influencing solubility, cell permeability, and the spatial orientation of the terminal phenyl group. Finally, the phenyl ring provides an avenue for exploring hydrophobic and electronic interactions with the target protein.
Structure-Activity Relationship (SAR) Analysis
The following sections dissect the SAR of the core scaffold, drawing insights from studies on analogous compound series. The analysis is broken down by the three main structural components of the molecule.
Modifications of the Pyrazine Ring
The 2-aminopyrazine core is crucial for the biological activity of this compound class, particularly in the context of kinase inhibition. The amino group at the 2-position and the nitrogen atom at the 1-position of the pyrazine ring are key hydrogen bond donors and acceptors, respectively, that anchor the molecule to the hinge region of a kinase.
The substituent at the 5-position of the pyrazine ring plays a significant role in modulating potency and selectivity. In the parent scaffold, this position is occupied by a bromine atom. Halogen atoms, particularly bromine and chlorine, are often employed in medicinal chemistry to enhance binding affinity through halogen bonding and to improve metabolic stability. In a series of piperazine amide inhibitors of c-jun N-terminal kinase (JNK), the presence of a 5-bromo substituent on a furan ring, analogous to the pyrazine ring in our core scaffold, was found to be critical for potent inhibitory activity.[2] Replacement of the bromine with other groups led to a substantial loss of potency, highlighting the importance of this specific substitution.[2]
| Modification at 5-Position | Effect on Activity | Rationale |
| Bromo | High Potency | Potential for halogen bonding, optimal size and electronics for the binding pocket.[2] |
| Chloro | Potency Maintained or Slightly Reduced | Similar electronic properties to bromo, but smaller size may lead to weaker interactions. |
| Methyl | Reduced Potency | Increased steric bulk and altered electronics may disrupt optimal binding. |
| Hydrogen | Significantly Reduced Potency | Loss of favorable halogen interactions. |
The Piperazine Linker: More Than Just a Spacer
The piperazine ring is a common linker in drug design due to its favorable physicochemical properties and its ability to be readily substituted at the N1 and N4 positions.[3] In the context of the this compound scaffold, the piperazine ring serves to connect the pyrazine core to the terminal phenyl group, and its conformation and substitution pattern can profoundly impact biological activity.
Substitution on the piperazine ring itself can influence both potency and selectivity. For instance, in a series of prazosin-related alpha-blockers, the introduction of alkyl groups on the piperazine ring led to compounds with high affinity and selectivity.[4] This suggests that the piperazine ring and its substituents can interact with specific sub-pockets within the target's binding site.
The Phenyl Ring: Exploring the Hydrophobic Pocket
The terminal phenyl group of the this compound scaffold is positioned to interact with a hydrophobic region of the target's binding site. The nature and position of substituents on this ring are critical determinants of binding affinity.
In many kinase inhibitor series, substitutions on a terminal phenyl ring that enhance hydrophobic interactions or introduce additional hydrogen bonding opportunities lead to increased potency. For example, in a series of piperazine-based thiazolidinones as VEGFR2 inhibitors, compounds with electron-withdrawing groups on the phenyl ring exhibited potent anticancer activity.[5]
The position of the phenyl group on the piperazine ring is also a key factor. The 3-phenyl substitution in the parent scaffold introduces a chiral center, and it is likely that one enantiomer will exhibit significantly higher activity than the other due to a more favorable three-dimensional fit in the binding pocket.
| Phenyl Ring Substitution | Effect on Activity | Rationale |
| Unsubstituted | Baseline Activity | Basic hydrophobic interaction. |
| Electron-withdrawing groups (e.g., Cl, F) | Increased Potency | Can enhance binding through favorable electronic interactions and improved metabolic stability.[5] |
| Electron-donating groups (e.g., OMe) | Variable Effects | May increase or decrease potency depending on the specific target and binding pocket environment. |
| Bulky substituents | Decreased Potency | Steric hindrance can prevent optimal binding. |
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of the target compounds can be achieved through a convergent synthesis strategy. A key step is the nucleophilic aromatic substitution reaction between a dihalopyrazine and a substituted piperazine.
Step 1: Synthesis of the Piperazine Intermediate Substituted phenylpiperazines can be synthesized via several established methods, often involving the reaction of a substituted aniline with a bis(2-chloroethyl)amine or through reductive amination protocols.
Step 2: Coupling of the Piperazine and Pyrazine Moieties A 2,3,5-trihalopyrazine is reacted with the desired substituted piperazine in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in the presence of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA). The reaction is typically heated to facilitate the nucleophilic aromatic substitution.
Step 3: Amination of the Pyrazine Ring The resulting 3,5-dihalo-2-(piperazin-1-yl)pyrazine is then subjected to amination, often using a source of ammonia such as ammonium hydroxide or a protected amine followed by deprotection, to install the 2-amino group.
Step 4: Final Bromination (if necessary) If the starting pyrazine is not already brominated at the 5-position, a bromination step using a reagent like N-bromosuccinimide (NBS) can be performed on a suitable intermediate.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized analogs against a panel of kinases can be determined using a variety of commercially available assay kits, such as those based on fluorescence resonance energy transfer (FRET) or luminescence.
Protocol Outline:
-
Prepare a solution of the test compound in DMSO.
-
In a multi-well plate, combine the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.
-
Add the test compound at various concentrations.
-
Incubate the reaction mixture at a controlled temperature for a specified time.
-
Stop the reaction and measure the amount of phosphorylated substrate or the amount of ATP consumed.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors and other therapeutic agents. The SAR analysis, synthesized from related compound series, provides a clear roadmap for the optimization of this scaffold.
Key takeaways for future design include:
-
Preservation of the 2-aminopyrazine core: This moiety is critical for hinge-binding and should be maintained.
-
Exploration of the 5-position: While bromine is a favorable substituent, other halogens or small, electron-withdrawing groups may offer advantages in terms of selectivity or pharmacokinetic properties.
-
Systematic modification of the phenyl ring: A thorough exploration of substituents at the ortho, meta, and para positions is warranted to maximize interactions with the hydrophobic pocket.
-
Investigation of piperazine stereochemistry: The synthesis and evaluation of individual enantiomers arising from the 3-phenylpiperazine moiety is crucial to identify the more active stereoisomer.
By applying these principles, researchers can rationally design and synthesize novel analogs with improved potency, selectivity, and drug-like properties, ultimately accelerating the discovery of new medicines.
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Validating In Vitro Efficacy of Novel Kinase Inhibitors: A Comparative Guide for 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine in Animal Models
For researchers at the forefront of oncology drug discovery, the journey from a promising in vitro hit to a validated in vivo candidate is both critical and complex. This guide provides a comprehensive framework for advancing 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine, a novel pyrazine-based compound, from the benchtop to preclinical animal models. Drawing upon established principles for kinase inhibitor validation, we will objectively compare its potential performance with alternative therapies and provide the necessary experimental blueprints for successful in vivo translation.
The pyrazine moiety is a cornerstone in the development of kinase inhibitors, with numerous derivatives demonstrating potent anti-cancer properties by targeting key enzymes in signaling pathways.[1][2][3][4] The subject of our focus, this compound, combines the pyrazine core with a phenylpiperazine side chain, a feature also present in compounds targeting various receptors and enzymes implicated in cancer.[5][6] While specific in vitro data for this exact molecule is not yet widely published, its structural alerts strongly suggest its classification as a kinase inhibitor. This guide will, therefore, be predicated on a hypothetical, yet plausible, in vitro profile, outlining the subsequent steps required for its preclinical validation.
Part 1: The Pre-Validation Dossier: Essential In Vitro & Cellular Characterization
Before committing to costly and time-consuming animal studies, a robust in vitro and cellular data package is paramount. This initial phase serves to establish a baseline of activity, selectivity, and cellular mechanism of action, which will inform the design of subsequent in vivo experiments. A critical challenge in kinase inhibitor development is ensuring that potent biochemical activity translates to functional inhibition within a cellular context.[7]
Hypothetical In Vitro Profile of this compound:
To illustrate the validation process, we will assume the following in vitro characteristics for our lead compound, based on common profiles of similar pyrazine-based kinase inhibitors.[1][8]
| Parameter | Hypothetical Value | Significance |
| Target Kinase IC50 | 15 nM (e.g., against a key oncogenic kinase like BRAF or a cyclin-dependent kinase) | Demonstrates potent inhibition of the primary target. |
| Kinase Selectivity Panel | >30-fold selectivity against a panel of 200 kinases | Indicates specificity and reduces the likelihood of off-target toxicities. |
| Cell-Based IC50 (e.g., A375 melanoma cell line) | 150 nM | Confirms cell permeability and activity against the target in a cellular environment. |
| Mechanism of Action | Inhibition of downstream substrate phosphorylation (e.g., reduced p-ERK levels) | Verifies the on-target effect within the intended signaling pathway. |
Essential Preclinical In Vitro Assays:
-
Biochemical Assays: Initial screening should determine the IC50 value against the purified target kinase. This is a fundamental measure of the compound's intrinsic inhibitory potency.[7]
-
Kinase Selectivity Profiling: A broad kinase panel is crucial to identify potential off-target activities that could lead to toxicity or unexpected pharmacological effects in vivo.
-
Cellular Proliferation Assays: The impact of the compound on the proliferation and survival of cancer cell lines harboring the target kinase is a key indicator of its potential therapeutic effect.[7]
-
Cellular Mechanism of Action Assays: Techniques such as Western blotting or cellular phosphorylation assays are necessary to confirm that the compound inhibits the intended signaling pathway within the cell, for instance, by measuring the phosphorylation status of a downstream substrate.[7]
Part 2: Designing the In Vivo Validation Strategy
With a solid in vitro and cellular data package, the next logical step is to assess the compound's efficacy in a living organism. The choice of animal model is critical and should be guided by the specific cancer type and the target kinase.
Workflow for In Vivo Validation
Caption: Workflow for In Vivo Validation of a Novel Kinase Inhibitor.
Selecting the Appropriate Animal Model
For oncology indications, human tumor xenograft models in immunodeficient mice are a standard choice. These models involve the subcutaneous implantation of human cancer cells, allowing for the direct assessment of the compound's anti-tumor activity. Syngeneic models, which utilize tumor cells from the same genetic background as the host mouse, are valuable for studying the interplay between the therapeutic agent and the immune system.[7]
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Line Selection: Choose a human cancer cell line with known dependence on the target kinase (e.g., A375 melanoma for a BRAF inhibitor).
-
Animal Husbandry: Use immunodeficient mice (e.g., NOD-scid gamma or athymic nude mice) housed in a specific pathogen-free environment.
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Dosing: Randomize mice into vehicle control and treatment groups. Administer this compound at various doses (e.g., 10, 30, and 100 mg/kg) via an appropriate route (e.g., oral gavage or intraperitoneal injection) based on preliminary pharmacokinetic data.
-
Efficacy Readouts: Measure tumor volume and body weight 2-3 times per week. The primary efficacy endpoint is often tumor growth inhibition (TGI).
-
Endpoint and Tissue Collection: At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the animals and collect tumors and other relevant tissues for pharmacodynamic and biomarker analysis.
Part 3: Comparative Analysis and Benchmarking
To contextualize the in vivo performance of this compound, it is essential to include comparator arms in the study. These can be standard-of-care agents or other investigational drugs with a similar mechanism of action.
Potential Comparator Agents
| Compound | Target(s) | Clinical Status | Rationale for Comparison |
| Sorafenib | RAF kinases, VEGFR, PDGFR | FDA Approved | A multi-kinase inhibitor with a broad spectrum of activity, providing a benchmark for efficacy and toxicity.[9] |
| Prexasertib | CHK1, CHK2 | Phase II Clinical Trials | A pyrazine-2-carbonitrile derivative, offering a structural and mechanistic comparison within the pyrazine class.[1] |
| Vemurafenib | BRAF V600E | FDA Approved | A highly selective inhibitor, useful for comparison if the target is BRAF, to assess the benefits of a potentially broader kinase inhibition profile.[9] |
Hypothetical Comparative In Vivo Efficacy
The following table presents a hypothetical outcome of an in vivo study, comparing our lead compound with established agents.
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | 0 | +5 |
| This compound | 30 | 65 | -2 |
| Sorafenib | 30 | 55 | -8 |
| Vemurafenib (in a BRAF-mutant model) | 50 | 80 | +3 |
This hypothetical data suggests that our lead compound could have a favorable efficacy and tolerability profile compared to a multi-kinase inhibitor like Sorafenib.
Part 4: Mechanism of Action in a Biological System
The ultimate goal of in vivo validation is to demonstrate that the observed anti-tumor effect is a direct result of the compound's intended mechanism of action.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical Inhibition of a Pro-Survival Signaling Pathway.
To confirm target engagement in vivo, tumor samples collected at the end of the efficacy study should be analyzed for biomarkers. For a kinase inhibitor, this would typically involve measuring the phosphorylation status of the direct downstream substrate of the target kinase via immunohistochemistry or Western blotting. A significant reduction in the phosphorylated substrate in the tumors of treated animals compared to the vehicle control group would provide strong evidence of on-target activity.
Conclusion
The validation of in vitro findings for a novel compound like this compound in animal models is a multi-faceted process that requires careful planning and execution. By establishing a robust in vitro data package, selecting the appropriate animal model, including relevant comparator arms, and confirming the in vivo mechanism of action, researchers can build a compelling case for the continued development of promising new therapeutic agents. The pyrazine and phenylpiperazine scaffolds have yielded numerous clinically evaluated compounds, and with a systematic and rigorous preclinical validation strategy, this compound has the potential to emerge as a valuable candidate in the fight against cancer.
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A Comparative Guide to Cross-Reactivity and Selectivity Profiling: The Case of 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine
Introduction: The Imperative of Selectivity in Kinase Inhibition
In the landscape of modern drug discovery, protein kinases remain a paramount target class. Their central role in cellular signaling makes them attractive for therapeutic intervention, but the high degree of structural conservation across the human kinome—comprising over 500 members—presents a formidable challenge: achieving inhibitor selectivity.[1] A compound's selectivity profile dictates its therapeutic window and potential for off-target toxicities. Understanding this profile is not merely an academic exercise; it is a critical step in the journey from a promising hit to a viable clinical candidate.
This guide focuses on the methodologies for characterizing the cross-reactivity and selectivity of novel kinase inhibitors. While specific experimental data for 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine is not yet in the public domain, its chemical structure—featuring a 2-aminopyrazine scaffold—places it firmly within a well-established class of kinase inhibitors.[2][3][4] Therefore, we will use this compound as a conceptual framework to explore the essential profiling workflows. To provide concrete, data-driven examples, we will compare and contrast the profiles of two well-characterized clinical kinase inhibitors: Dasatinib , a multi-kinase inhibitor, and Gefitinib , a more selective EGFR inhibitor.[5][6] This comparative approach will illuminate the principles and practices that researchers would apply to characterize our topic compound or any novel kinase-directed agent.
Part 1: The Methodological Triad for Comprehensive Profiling
A robust assessment of inhibitor selectivity relies on a multi-pronged approach that integrates biochemical, cellular target engagement, and functional data. Each methodology provides a unique and complementary piece of the puzzle.
Biochemical Profiling: Mapping the Kinome Interaction Landscape
The first step is to understand the direct binding potential of an inhibitor against a broad array of purified kinases. This provides an unbiased, panoramic view of its kinome-wide interactions, free from the complexities of a cellular environment.
The Gold Standard: KINOMEscan® Competition Binding Assay
The KINOMEscan® platform is a leading technology for this purpose, employing an active site-directed competition binding assay to quantify interactions between a compound and a large panel of kinases (often over 450).[7][8]
-
Principle of Causality: The assay does not measure enzymatic inhibition directly but rather the thermodynamic binding affinity (expressed as the dissociation constant, Kd) of the compound to the kinase's ATP-binding site.[9] An immobilized ligand competes with the test compound for binding to a DNA-tagged kinase. A potent compound will displace the kinase from the ligand, resulting in a lower amount of kinase captured on the solid support, which is quantified using qPCR.[9] This method is independent of ATP concentration, providing a true measure of binding affinity that allows for direct comparison across different kinases.
Experimental Protocol: KINOMEscan® Kd Determination
-
Preparation: A kinase of interest, tagged with a unique DNA identifier, is prepared. An active-site directed ligand is immobilized on a solid support (e.g., beads).
-
Competition: The tagged kinase is incubated with the immobilized ligand and a range of concentrations of the test compound (e.g., 11-point, 3-fold serial dilution). A DMSO control (0% inhibition) is included.
-
Capture & Wash: The mixture is equilibrated, and the solid support is washed to remove any unbound kinase. The amount of kinase bound to the support is directly proportional to the amount of its DNA tag.
-
Quantification: The amount of captured kinase is quantified by qPCR of the DNA tag.
-
Data Analysis: The results are plotted as the percentage of kinase bound to the support versus the compound concentration. A binding curve is fitted to determine the dissociation constant (Kd), which represents the concentration of the compound required to bind to 50% of the kinase population at equilibrium.
Caption: High-level workflow for the KINOMEscan® competitive binding assay.
Cellular Target Engagement: Confirming Interaction in a Physiological Context
While biochemical assays are comprehensive, they do not account for cellular factors like membrane permeability, efflux pumps, or intracellular competition with high concentrations of ATP. Cellular target engagement assays are therefore essential to confirm that a compound reaches and binds to its intended target(s) in a living cell.
The Method of Choice: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique that measures drug-protein interactions in intact cells or tissues.[7][10] It operates on the principle of ligand-induced thermal stabilization.[11]
-
Principle of Causality: When a protein binds to a ligand (like our inhibitor), its conformational stability typically increases. This increased stability makes the protein more resistant to thermal denaturation.[12] By heating cells treated with a compound and measuring the amount of soluble (non-denatured) target protein remaining at various temperatures, one can observe a "thermal shift." An increase in the melting temperature (Tm) of the target protein in the presence of the compound provides direct and compelling evidence of target engagement.[7]
Experimental Protocol: Microplate-based CETSA®
-
Cell Treatment: Culture cells to an appropriate density and treat with the test compound at various concentrations or with a DMSO vehicle control. Incubate to allow for cell entry and target binding.
-
Thermal Challenge: Aliquot the treated cell suspensions into a PCR plate. Heat the plate across a defined temperature gradient using a thermal cycler. Include a non-heated control.
-
Cell Lysis: Lyse the cells to release their protein content (e.g., via freeze-thaw cycles or detergents).
-
Separation of Aggregates: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins. The supernatant contains the soluble, non-denatured protein fraction.
-
Protein Quantification: Carefully collect the supernatant and quantify the amount of the specific target protein using an immunoassay such as ELISA, Western Blot, or high-throughput methods like AlphaScreen® or HTRF®.[12]
-
Data Analysis: Plot the percentage of soluble protein remaining versus temperature for both the DMSO- and compound-treated samples. The shift in the melting curve (ΔTm) indicates the degree of target stabilization and engagement.
Caption: Step-by-step experimental workflow for the Cellular Thermal Shift Assay (CETSA®).
Functional Cellular Assays: Measuring Downstream Consequences
Confirming target binding is crucial, but the ultimate goal is to modulate cellular function. Functional assays measure the downstream biological consequences of target engagement, linking binding affinity to a phenotypic outcome.
-
Principle of Causality: If an inhibitor binds to and engages a kinase within a cell, it should block the phosphorylation of that kinase's downstream substrates. This inhibition of signaling activity should, in turn, affect a cellular process, such as proliferation, apoptosis, or migration.[13] Measuring these effects provides the final layer of validation for an inhibitor's mechanism of action.
Key Functional Assays:
-
Phosphorylation Assays: These assays directly measure the inhibition of kinase activity. Western blotting using phospho-specific antibodies is a common method to detect the phosphorylation status of a kinase's substrate in compound-treated versus untreated cells.
-
Cell Viability/Proliferation Assays: For kinases involved in cell growth signaling, inhibitors are expected to reduce cell proliferation. Assays like the MTT or CellTiter-Glo® assays quantify cell viability after compound treatment and are used to determine the IC50 (the concentration required to inhibit 50% of the biological process).[14]
Part 2: Data Interpretation and Comparative Analysis
The raw data from these assays must be synthesized to build a complete selectivity profile. Here, we use Dasatinib and Gefitinib as illustrative examples.
Data Presentation
The most direct way to compare inhibitor selectivity is by examining their interaction with a broad kinase panel. The data is often presented as Kd values or as a percentage of control, where a lower value indicates stronger binding.
Table 1: Comparative KINOMEscan® Profile of Dasatinib and Gefitinib (Selected Targets)
| Kinase Target | Dasatinib Kd (nM) | Gefitinib Kd (nM) | Kinase Family | Primary Target? |
| ABL1 | < 0.1 | > 10,000 | Tyrosine Kinase | Yes (Dasatinib) |
| SRC | 0.2 | > 10,000 | Tyrosine Kinase | Yes (Dasatinib) |
| LCK | 0.2 | > 10,000 | Tyrosine Kinase | Yes (Dasatinib) |
| c-KIT | 1.1 | 5,500 | Tyrosine Kinase | Yes (Dasatinib) |
| PDGFRA | 0.9 | 2,700 | Tyrosine Kinase | Yes (Dasatinib) |
| EGFR | 20 | 2.5 | Tyrosine Kinase | Yes (Gefitinib) |
| ERBB2 | 240 | 610 | Tyrosine Kinase | Off-target |
| MAPK14 (p38α) | 14 | > 10,000 | CMGC | Off-target |
| DDR1 | 0.8 | > 10,000 | Tyrosine Kinase | Off-target |
| RIPK2 | 13 | 41 | TKL | Off-target |
| (Note: Data is illustrative and compiled from public sources such as the LINCS Data Portal and DiscoveRx.)[7][9] |
This table clearly demonstrates that Dasatinib binds potently to a wide range of tyrosine kinases, including ABL, SRC family, and KIT, making it a multi-targeted inhibitor.[6][15] In contrast, Gefitinib shows exquisite potency for EGFR with significantly weaker binding to most other kinases, defining it as a selective inhibitor.[5]
Data Visualization: The TREEspot™ Representation
Visualizing kinome-wide data is essential for rapid interpretation. The TREEspot™ format plots inhibitor interactions on a phylogenetic tree of the human kinome. Strong interactions are represented by large, colored circles.
Caption: Illustrative TREEspot™ diagram comparing a multi-kinase inhibitor (red) vs. a selective inhibitor (blue).
Part 3: Profiling Strategy for this compound
Given its 2-aminopyrazine core, our topic compound is a strong candidate for being a kinase inhibitor.[16] The phenylpiperazine moiety is also a common feature in kinase inhibitors, often interacting with the solvent-exposed region of the ATP binding pocket.[14] A comprehensive profiling campaign would proceed as follows:
-
Initial Broad Screening: The compound would first be screened against a large kinase panel (e.g., KINOMEscan®) at a single high concentration (e.g., 1 µM). This initial pass would identify the primary kinase families it interacts with. Let's hypothesize it shows activity against the Tyrosine Kinase (TK) and CMGC groups.
-
Quantitative Kd Determination: For all hits identified in the initial screen, full dose-response curves would be generated to determine precise Kd values. This would confirm the primary targets and quantify the potency against off-targets. For example, we might find it has a Kd of 15 nM for Aurora Kinase A (a CMGC member) but also a Kd of 200 nM for SRC (a TK member).
-
Cellular Target Engagement Validation: A CETSA® experiment would be performed in a cell line endogenously expressing the top targets (e.g., Aurora A and SRC). A significant thermal shift for Aurora A would confirm it as a primary intracellular target. A smaller or non-existent shift for SRC at relevant concentrations would suggest it is a weaker, secondary target in a cellular context.
-
Functional Characterization: In the same cell line, a Western blot for phosphorylated Aurora A substrate (e.g., phospho-Histone H3) would be conducted. A dose-dependent decrease in phosphorylation following treatment would link target engagement to functional enzymatic inhibition. Finally, a cell proliferation assay would determine the compound's cellular IC50, connecting the molecular mechanism to a phenotypic outcome.
Conclusion
The characterization of a novel inhibitor like This compound is a systematic, multi-layered process. It begins with a broad, unbiased biochemical screen to map all potential interactions across the kinome. This is followed by orthogonal, cell-based methods to confirm target engagement in a physiological setting and, finally, functional assays to measure the desired biological response. By comparing the resulting data to profiles of known drugs like the promiscuous Dasatinib and the selective Gefitinib, researchers can contextualize their findings, make informed decisions about lead optimization, and ultimately predict both the therapeutic potential and the potential liabilities of their compound. This rigorous, evidence-based approach is the bedrock of modern, targeted drug discovery.
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A Head-to-Head Preclinical Benchmark of 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine Against Standard-of-Care PI3K Inhibitors in Breast Cancer Models
This guide provides a comprehensive preclinical comparison of the novel investigational compound, 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine, against established standard-of-care phosphoinositide 3-kinase (PI3K) inhibitors. The objective of this study is to elucidate the potential efficacy and mechanism of action of this novel molecule in cancer cell lines with a dysregulated PI3K/Akt signaling pathway, a critical mediator of tumor cell growth, proliferation, and survival.[1][2] The experimental framework detailed herein is designed for researchers, scientists, and drug development professionals to rigorously evaluate new chemical entities against current therapeutic agents.
The frequent mutation and amplification of the PI3K pathway in a wide array of cancers, including breast, ovarian, and colorectal cancers, make it a prime therapeutic target.[1] Several PI3K inhibitors have received FDA approval, such as the isoform-specific inhibitor alpelisib for PIK3CA-mutated breast cancer, validating the clinical importance of this pathway.[3] This guide will utilize the well-characterized PIK3CA-mutant human breast cancer cell line, MCF-7, to benchmark this compound against the pan-PI3K inhibitor, Copanlisib.
Introduction to the Investigated Compounds
This compound (Investigational Compound)
This compound is a novel heterocyclic compound incorporating pyrazine and piperazine scaffolds. While the precise mechanism of action is under investigation, its structural motifs are present in numerous biologically active compounds, including those with anticancer properties.[4][5][6] The phenylpiperazine moiety is a common feature in molecules targeting various kinases. Our hypothesis is that this compound may exert its anticancer effects by inhibiting key signaling nodes within the PI3K/Akt pathway.
Copanlisib (Standard-of-Care)
Copanlisib (brand name Aliqopa) is an intravenous pan-class I PI3K inhibitor with significant activity against the α and δ isoforms.[1] It is FDA-approved for the treatment of adult patients with relapsed follicular lymphoma.[2] Its broad activity against multiple PI3K isoforms makes it a robust benchmark for evaluating the efficacy of new inhibitors targeting this pathway.
Experimental Design & Rationale
The following sections detail the step-by-step protocols for a head-to-head comparison. The causality behind each experimental choice is explained to ensure a thorough understanding of the benchmarking process.
Cell Culture and Maintenance
The MCF-7 human breast cancer cell line, which harbors an activating E545K mutation in the PIK3CA gene, will be used. This genetic characteristic renders the PI3K/Akt pathway constitutively active, making it an ideal model for assessing the efficacy of PI3K inhibitors.
Protocol:
-
MCF-7 cells are to be cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.
-
Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
-
Regularly passage the cells upon reaching 80-90% confluency to maintain exponential growth and ensure experimental reproducibility.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. This initial screen will determine the concentration-dependent cytotoxic effects of each compound.
Protocol:
-
Seed MCF-7 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and Copanlisib in complete culture medium. A suitable concentration range would be from 0.01 µM to 100 µM.
-
Replace the medium in the cell plates with the drug-containing medium and incubate for 72 hours.
-
Add 20 µL of 5 mg/mL MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution to each well and incubate for 4 hours at 37°C.[4]
-
Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for determining the IC50 values of test compounds using the MTT assay.
Apoptosis Induction Analysis (Annexin V-FITC/PI Staining)
To determine if the observed cytotoxicity is due to the induction of apoptosis, an Annexin V-FITC/Propidium Iodide (PI) assay will be performed. This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed MCF-7 cells in 6-well plates and treat with the IC50 concentrations of this compound and Copanlisib for 48 hours.
-
Harvest the cells, wash with cold phosphate-buffered saline (PBS), and resuspend in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis
Cancer is characterized by uncontrolled cell proliferation, often due to a dysregulated cell cycle. This experiment will assess the impact of the compounds on cell cycle progression.
Protocol:
-
Treat MCF-7 cells in 6-well plates with the IC50 concentrations of the compounds for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]
Western Blot Analysis of PI3K/Akt Pathway Modulation
To directly test the hypothesis that this compound targets the PI3K/Akt pathway, we will perform a Western blot analysis to measure the phosphorylation status of key downstream effectors. A reduction in the phosphorylation of Akt (at Ser473) and its substrate, S6 ribosomal protein, would provide strong evidence of pathway inhibition.
Protocol:
-
Treat MCF-7 cells with the IC50 concentrations of the compounds for 6 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6, total S6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
Signaling Pathway: PI3K/Akt/mTOR
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the putative inhibitory point of the test compounds.
Hypothetical Results
The following tables summarize the expected outcomes from the described experiments, providing a framework for data comparison.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Compound | IC50 in MCF-7 cells (µM) |
| This compound | 5.2 ± 0.7 |
| Copanlisib | 0.8 ± 0.2 |
Table 2: Apoptosis Induction at IC50 Concentration
| Treatment | % Viable Cells | % Early Apoptotic | % Late Apoptotic | % Necrotic |
| Vehicle Control | 95.1 | 2.5 | 1.8 | 0.6 |
| This compound | 45.3 | 28.9 | 22.5 | 3.3 |
| Copanlisib | 48.2 | 25.7 | 23.1 | 3.0 |
Table 3: Cell Cycle Analysis at IC50 Concentration
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 65.4 | 22.1 | 12.5 |
| This compound | 78.2 | 10.5 | 11.3 |
| Copanlisib | 75.9 | 12.3 | 11.8 |
Table 4: Western Blot Densitometry Analysis
| Treatment | p-Akt/Total Akt Ratio | p-S6/Total S6 Ratio |
| Vehicle Control | 1.00 | 1.00 |
| This compound | 0.35 | 0.41 |
| Copanlisib | 0.21 | 0.28 |
Discussion and Conclusion
Based on the hypothetical results, this compound demonstrates significant anticancer activity in the PIK3CA-mutant MCF-7 breast cancer cell line. While its IC50 value is higher than that of the pan-PI3K inhibitor Copanlisib, it effectively induces apoptosis and causes a G1 cell cycle arrest, consistent with the effects of PI3K pathway inhibition.
The Western blot data would provide direct evidence that this compound inhibits the PI3K/Akt signaling pathway, as indicated by the reduced phosphorylation of Akt and S6. The level of inhibition appears to be less potent than that of Copanlisib, which is expected given Copanlisib's established role as a potent pan-PI3K inhibitor.
References
- Clinical trials targeting PI3K in cancer - Consensus. (n.d.).
- Botticelli, A. (2025, May 21). Expanding the role of PI3K/AKT pathway inhibitors in oncology. VJOncology.
- Jeyakumar, G., et al. (2021). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. MDPI.
- Juric, D., et al. (2019). Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors. AACR Journals.
- Martini, M., et al. (2022). Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. PMC.
- Susan G. Komen. (2025, October 23). Breast Cancer Breakthroughs Episode 16: On the Horizon of PI3K Pathway Inhibition.
- Susan G. Komen. (n.d.). PI3 Kinase and AKT Inhibitors for Metastatic Breast Cancer.
- Inhibitors targeting the PI3K/Akt pathway, clinically approved for... (n.d.). ResearchGate.
- Expert consensus on the clinical application of PI3K/AKT/mTOR inhibitors in the treatment of advanced breast cancer. (2022). NIH.
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- Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024). NIH.
- 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (n.d.). MDPI.
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A Guide to Assessing the Reproducibility of Kinase Assays for Novel Inhibitors Like 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess and ensure the reproducibility of biological assays, with a specific focus on kinase inhibition, a likely application for novel compounds such as 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine. Given its structural motifs, including pyrazine and phenylpiperazine rings commonly found in kinase inhibitors, this molecule serves as a pertinent example for establishing robust and reliable screening protocols.[1][2]
The path from a promising chemical entity to a validated drug candidate is paved with rigorous and reproducible data. In the realm of kinase drug discovery, where subtle differences in inhibitory potential can define success or failure, the ability to consistently and accurately measure the activity of a compound is paramount.[3] This guide delves into the critical aspects of assay selection, experimental design, and data analysis to ensure that your findings are not just a one-time observation but a reliable foundation for further development.
The Critical Choice: Selecting a Kinase Assay Platform
The landscape of in vitro kinase assays is diverse, with each technology offering a unique balance of throughput, sensitivity, cost, and, most importantly, susceptibility to artifacts that can impair reproducibility.[4] The choice of assay can significantly impact the perceived potency and consistency of an inhibitor's performance.[3]
A primary branching point in assay selection is the method of detecting kinase activity, which fundamentally involves measuring the transfer of a phosphate group from ATP to a substrate.[3][5] Broadly, these technologies can be categorized into three main groups: radiometric assays, fluorescence/luminescence-based assays that are dependent on phospho-specific antibodies, and those that are independent of such antibodies.[4]
| Assay Type | Principle | Advantages | Disadvantages | Reproducibility Considerations |
| Radiometric Assays (e.g., [γ-³²P]-ATP or [γ-³³P]-ATP) | Direct measurement of radiolabeled phosphate incorporation into a substrate.[3] | Gold standard for accuracy and sensitivity; less prone to compound interference (color, fluorescence).[3][6] | Requires handling of radioactive materials, lower throughput, generates radioactive waste. | High intrinsic reproducibility due to direct detection of the catalytic event.[6] Variations can arise from pipetting errors and inconsistencies in wash steps. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Uses a lanthanide donor and an acceptor fluorophore. Kinase activity brings them into proximity, generating a FRET signal.[5][7] | Homogeneous (no-wash) format, high throughput, ratiometric detection minimizes pipetting errors.[5][7] | Potential for compound interference (autofluorescence), requires specific antibodies and labeled substrates. | Generally high reproducibility due to ratiometric reporting and stable signal output.[5][7] Z' factors are typically ≥0.5.[5] |
| Luminescence-Based Assays (e.g., ADP-Glo™) | Measures the amount of ADP produced, which is converted to ATP and then used by luciferase to generate light.[3] | High sensitivity, broad applicability to different kinases. | Indirect measurement of kinase activity; susceptible to interference from compounds that affect luciferase or ATP levels. Can't distinguish between substrate phosphorylation and kinase autophosphorylation.[3] | Can be highly reproducible, but careful validation is needed to rule out compound interference with the detection reagents. |
| Cell-Based Reporter Assays | A luciferase gene is linked to regulatory elements responsive to a specific kinase signaling pathway.[7] | Measures activity in a more physiologically relevant cellular context. | Indirect measure of kinase activity; susceptible to off-target effects of the compound. | Reproducibility can be influenced by cell health, passage number, and transfection efficiency. |
Causality Behind Experimental Choices: Why Start with a Radiometric Assay?
For novel compounds like this compound, beginning with a highly sensitive and direct assay format is crucial for establishing a baseline of inhibitory activity. Radiometric assays, often considered the "gold standard," directly measure the catalytic event of phosphate transfer.[3][6] This directness minimizes the risk of false positives or negatives that can arise from compound interference with detection systems, a common pitfall in fluorescence or luminescence-based assays.[6] While more cumbersome, the high-quality, reproducible data generated by radiometric assays provide a solid foundation for validating results from higher-throughput secondary assays.[3]
Experimental Workflow: A Self-Validating System
A robust experimental design is inherently self-validating. This means incorporating appropriate controls and replicates at every stage to ensure the reliability of the data. Below is a detailed workflow for assessing the inhibitory potential of a novel compound against a target kinase using a TR-FRET assay, a high-throughput method with excellent reproducibility.[5]
Caption: Z'-Factor Formula and Interpretation.
An assay with a Z'-factor greater than 0.5 is considered robust and suitable for compound screening. [5]This metric should be calculated for each assay plate to ensure consistent performance.
Quantifying Compound Potency: IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.
-
Calculate the Emission Ratio : For each well, calculate the ratio of the acceptor signal (665 nm) to the donor signal (620 nm). Ratiometric detection helps to minimize variability from pipetting errors or lamp fluctuations. [5][7]2. Normalize the Data :
-
Average the ratios for the negative control (0% inhibition) and positive control (100% inhibition).
-
Normalize the data for each test well using the formula: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_pos_ctrl) / (Ratio_neg_ctrl - Ratio_pos_ctrl))
-
-
Curve Fitting : Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.
Assessing Reproducibility
To assess the reproducibility of the IC50 for this compound, the experiment should be repeated multiple times on different days.
-
Intra-assay Precision : Determined by calculating the coefficient of variation (CV) for replicates within a single plate. A CV of <15% is generally acceptable.
-
Inter-assay Precision : Determined by calculating the CV of the IC50 values obtained from at least three independent experiments. An inter-assay CV of <20% indicates good reproducibility.
By adhering to these principles of careful assay selection, robust experimental design, and rigorous data analysis, researchers can confidently assess the inhibitory potential of novel compounds and ensure that their data provides a solid foundation for advancing promising molecules through the drug discovery pipeline.
References
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Klicic, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals (Basel). Available from: [Link]
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Kinase Screening Assay Services. Reaction Biology. Available from: [Link]
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Zhang, J. H., et al. (2008). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Current Drug Discovery Technologies. Available from: [Link]
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SwiftFluo TR-FRET kinase kits by Sino Biological. Scientist Live. (2026). Available from: [Link]
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5-Bromo-3-(piperazin-1-yl)pyridin-2-amine. American Elements. Available from: [Link]
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3-bromo-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine. PubChem. Available from: [Link]
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5-bromo-N-methylpyrazin-2-amine. PubChem. Available from: [Link]
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Szałaj, N., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules. Available from: [Link]
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Li, C., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry. Available from: [Link]
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Wagner, B. K., et al. (2016). Advancing Biological Understanding and Therapeutics Discovery with Small Molecule Probes. Cell Chemical Biology. Available from: [Link]
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Abuelizz, H. A., et al. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules. Available from: [Link]
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Anbazhagan, S., et al. (2012). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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1-(2-Bromo-5-methylbenzyl)-3-methylpiperazine. PubChem. Available from: [Link]
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5-Bromo-3-(3,5-dimethylphenyl)pyrazin-2-amine. PubChem. Available from: [Link]
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A Head-to-Head Comparison of Phenylpiperazine and Other Heterocyclic Scaffolds in Kinase Inhibitors
A Senior Application Scientist's Guide to Structure, Potency, and Drug-Like Properties
In the landscape of modern oncology and targeted therapies, protein kinase inhibitors represent a cornerstone of precision medicine. The relentless pursuit of novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore a diverse chemical space. Within this space, heterocyclic scaffolds have emerged as privileged structures, capable of forming key interactions within the ATP-binding pocket of various kinases. This guide provides an in-depth, head-to-head comparison of the phenylpiperazine scaffold against other prominent heterocyclic cores—namely pyrimidine, quinoline, indole, and indazole—commonly employed in the design of kinase inhibitors. As researchers, scientists, and drug development professionals, understanding the nuances of these scaffolds is paramount to designing the next generation of effective and safe kinase inhibitors.
The Phenylpiperazine Scaffold: A Versatile Player in Kinase Inhibition
The phenylpiperazine moiety has garnered considerable attention in kinase inhibitor design due to its synthetic tractability and its ability to establish crucial interactions with various molecular targets implicated in cancer pathogenesis. Its inherent structural features, including the basic nitrogen of the piperazine ring and the aromatic phenyl group, allow for diverse functionalization to optimize potency and selectivity.
Derivatives of phenylpiperazine have been successfully developed as inhibitors of several key kinases, including Epidermal Growth Factor Receptor (EGFR) and Insulin-like Growth Factor 1-Receptor (IGF-1R). For instance, a novel class of phenylpiperazine derivatives has demonstrated potent inhibitory activity against EGFR, with some compounds exhibiting IC50 values in the nanomolar range in cancer cell lines.[1][2][3][4] Computational docking studies have revealed that these compounds can interact with key residues in the active site of EGFR.[1][2][3]
Privileged Heterocyclic Scaffolds: A Comparative Overview
While phenylpiperazine offers significant advantages, a comprehensive understanding of its performance necessitates a comparison with other well-established heterocyclic scaffolds that form the backbone of numerous FDA-approved kinase inhibitors.
1. The Pyrimidine Scaffold:
The pyrimidine ring is a cornerstone of many successful kinase inhibitors, including several approved for clinical use. Its nitrogen atoms act as key hydrogen bond acceptors, mimicking the adenine base of ATP and enabling strong interactions with the hinge region of the kinase domain. The pyrimidine core is found in inhibitors targeting a wide array of kinases, including EGFR, Aurora kinases, and Cyclin-Dependent Kinases (CDKs).[5][6][7][8] For example, Osimertinib, a third-generation EGFR inhibitor with a pyrimidine core, demonstrates superior efficacy against mutant forms of EGFR compared to first-generation quinazoline-based inhibitors.
2. The Quinoline Scaffold:
The quinoline scaffold, a fusion of a benzene and a pyridine ring, provides a rigid and planar framework that can be extensively decorated to achieve high potency and selectivity. Quinoline-based inhibitors have shown significant activity against kinases such as EGFR, c-Met, and VEGFR.[9][10] The development of 4-anilinoquinoline derivatives has been a particularly fruitful area of research, leading to potent EGFR inhibitors. However, the lipophilic nature of the quinoline core can sometimes present challenges related to solubility and off-target effects, including hERG ion channel inhibition.[11]
3. The Indole and Indazole Scaffolds:
Indole and its regioisomer, indazole, are bicyclic aromatic systems containing a pyrrole or pyrazole ring, respectively, fused to a benzene ring. These scaffolds are prevalent in both natural products and synthetic kinase inhibitors. The N-H group of the indole ring can act as a crucial hydrogen bond donor, while the aromatic surface facilitates π-stacking and hydrophobic interactions within the ATP-binding site. Indole and indazole derivatives have been developed as potent inhibitors of a diverse range of kinases, including VEGFR, CDKs, and Aurora kinases.[12][13][14][15][16][17][18]
Head-to-Head Performance Comparison: A Data-Driven Analysis
To provide a clear and objective comparison, the following tables summarize the inhibitory activities of representative compounds from each scaffold class against key kinase targets. It is important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions. The data presented here is curated from studies where such comparisons are either directly made or can be reasonably inferred.
Table 1: Comparative Inhibitory Activity (IC50) Against EGFR
| Scaffold Class | Compound Example | EGFR WT IC50 (nM) | EGFR Mutant (e.g., T790M) IC50 (nM) | Reference |
| Phenylpiperazine | Compound 3p | 80 | Not Reported | [1] |
| Pyrimidine | Osimertinib | ~15 | ~1 | |
| Quinoline | Erlotinib | ~2 | ~200 | |
| Indole | Indole Derivative 15 | 32 | Not Reported | [12] |
Table 2: Comparative Inhibitory Activity (IC50) Against Aurora Kinases
| Scaffold Class | Compound Example | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Reference |
| Phenylpiperazine | Not Widely Reported | - | - | |
| Pyrimidine | Alisertib (MLN8237) | 1.2 | - | [8] |
| Quinazoline | AZD1152-HQPA | - | 0.37 | [19] |
| Indazole | GSK1070916 | - | 3.5 | [19] |
Table 3: Comparative Inhibitory Activity (IC50) Against CDKs
| Scaffold Class | Compound Example | CDK2 IC50 (nM) | CDK9 IC50 (nM) | Reference |
| Phenylpiperazine | Not Widely Reported | - | - | |
| Pyrimidine | Dinaciclib | 1 | 4 | [15] |
| Indole | 3,5-disubstituted-7-azaindole 3 | Reported | Reported | [15] |
Pharmacokinetic and Toxicity Profiles: A Critical Consideration
Beyond raw potency, the clinical success of a kinase inhibitor is dictated by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.
-
Phenylpiperazine derivatives have been investigated for their pharmacokinetic properties, with some demonstrating favorable oral bioavailability and metabolic stability.[20] However, the basic nature of the piperazine ring can lead to interactions with off-targets such as the hERG channel, a critical consideration for cardiac safety.
-
Pyrimidine-based inhibitors often exhibit good drug-like properties, which has contributed to their prevalence in approved drugs.[21] Their ability to act as bioisosteres for other aromatic systems can lead to improved pharmacokinetic profiles.[21]
-
Quinoline-based compounds , while often potent, can be associated with higher lipophilicity, which may impact solubility and increase the risk of off-target toxicities.[11] Careful structural modifications are often required to mitigate these risks.
-
Indole and indazole scaffolds generally possess favorable ADMET properties. However, as with any scaffold, metabolic liabilities can arise depending on the specific substitution patterns.
A comparative analysis of the ADMET properties of quinoline and pyrimidine hybrids has shown that careful molecular design can lead to compounds with drug-like behavior.[9]
Experimental Protocols for Kinase Inhibitor Evaluation
To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for key experiments used to characterize kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Test compounds (e.g., phenylpiperazine and other heterocyclic derivatives)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction Setup: In a multi-well plate, add the test compound, the kinase enzyme in kinase assay buffer, and allow a brief pre-incubation (e.g., 10 minutes at room temperature) for the compound to bind to the kinase.
-
Initiation of Kinase Reaction: Add a mixture of the substrate and ATP to each well to start the reaction. Incubate at 30°C for a defined period (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is proportional to the ADP produced and thus the kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Kinase Activity Assay (Cellular Phosphorylation Assay)
This assay measures the ability of a compound to inhibit the phosphorylation of a specific downstream substrate within a cellular context.
Materials:
-
Cancer cell line expressing the target kinase
-
Test compounds
-
Cell culture medium and supplements
-
Lysis buffer
-
Phospho-specific and total protein antibodies for the downstream substrate
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP or fluorophore)
-
Detection reagents (e.g., chemiluminescent substrate or fluorescent plate reader)
Protocol:
-
Cell Seeding and Treatment: Seed the cells in a multi-well plate and allow them to adhere overnight. Treat the cells with serial dilutions of the test compounds for a specified duration.
-
Cell Lysis: After treatment, wash the cells and then lyse them using an appropriate lysis buffer to extract cellular proteins.
-
Quantification of Protein Phosphorylation:
-
Use an immunoassay format (e.g., ELISA or Western blotting) to detect the levels of the phosphorylated substrate and the total amount of the substrate protein.
-
For an ELISA-based assay, coat the wells with a capture antibody, add the cell lysates, and then detect with the phospho-specific and total protein primary antibodies, followed by labeled secondary antibodies and a detection reagent.
-
-
Data Analysis: Normalize the phosphorylated protein signal to the total protein signal for each treatment condition. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50 value.[11]
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical workflow for kinase inhibitor evaluation.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Caption: Role of Aurora kinases in regulating key mitotic events.
Caption: General workflow for the discovery and development of kinase inhibitors.
Conclusion
The choice of a heterocyclic scaffold is a critical decision in the design of kinase inhibitors, profoundly influencing the potency, selectivity, and overall drug-like properties of the resulting compounds. While the phenylpiperazine scaffold offers a versatile and synthetically accessible starting point for the development of potent kinase inhibitors, a thorough evaluation against established scaffolds such as pyrimidine, quinoline, indole, and indazole is essential for informed drug design. This guide has provided a data-driven, head-to-head comparison of these scaffolds, highlighting their respective strengths and weaknesses. By understanding the intricate interplay between scaffold architecture, target engagement, and pharmacokinetic properties, researchers can more effectively navigate the complex landscape of kinase inhibitor discovery and contribute to the development of novel and impactful cancer therapies.
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A Researcher's Guide to De-risking Novel Kinase Inhibitors: Evaluating the Off-Target Effects of 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine
In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount. While the on-target efficacy of a compound is the primary goal, its off-target interactions can lead to unforeseen toxicities and a high rate of attrition in clinical trials. This guide provides a comprehensive framework for evaluating the off-target effects of novel kinase inhibitors, using the hypothetical compound 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine as a case study. We will delve into the rationale behind experimental choices, present detailed protocols, and compare methodologies to equip researchers with the knowledge to build a robust safety profile for their lead candidates.
The Imperative of Off-Target Profiling
The interactions of drugs with unintended proteins are a primary cause of adverse drug reactions (ADRs). These off-target effects can range from mild side effects to severe, life-threatening toxicities. For kinase inhibitors, which target the highly conserved ATP-binding pocket, the potential for cross-reactivity with other kinases is a significant concern. Therefore, a thorough evaluation of a compound's selectivity is not merely a regulatory hurdle but a fundamental aspect of developing a safe and effective therapeutic. Early identification of potential off-target liabilities allows for the optimization of chemical structures to mitigate these effects while preserving on-target potency.[1][2]
A Multi-pronged Approach to Off-Target Evaluation
A comprehensive assessment of off-target effects requires a combination of computational, in vitro, and cell-based methodologies. Each approach provides a unique layer of information, and together they create a detailed picture of a compound's interaction profile.
In Silico Profiling: The First Line of Assessment
Before embarking on costly and time-consuming wet lab experiments, computational methods can provide valuable initial insights into the potential off-target landscape of a novel compound.[3] These approaches leverage vast databases of known drug-target interactions and protein structures to predict potential binding partners based on the chemical features of the molecule .
Key Methodologies:
-
Chemical Similarity Searching: Comparing the 2D and 3D structure of the test compound against databases of molecules with known biological activities.[4][5]
-
Pharmacophore Modeling: Identifying the essential 3D arrangement of functional groups required for binding to a specific target and screening for other proteins that share a similar pharmacophore.
-
Molecular Docking: Simulating the binding of the compound into the crystal structures of a wide range of proteins to predict binding affinity.[5]
Rationale for Use: In silico methods are rapid and cost-effective, enabling the early identification of potential red flags and helping to prioritize subsequent experimental assays. They can cast a wide net to identify potential off-target families that may not be included in standard screening panels.
Experimental Workflow for In Silico Profiling:
Caption: Workflow for in silico off-target prediction.
In Vitro Safety Pharmacology Panels: A Broad-Based Screen
In vitro safety pharmacology panels are a cornerstone of preclinical safety assessment. These commercially available services screen a compound against a curated collection of targets known to be implicated in adverse drug reactions.[1][6][7] These panels typically include a diverse range of protein classes, such as G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.[1][2]
Comparison of Representative Safety Panels:
| Panel Feature | Tier 1 (Early Discovery) | Tier 2 (Lead Optimization) | Tier 3 (Candidate Selection) |
| Purpose | Early hazard identification | Drive structure-activity relationship (SAR) for selectivity | Comprehensive mechanistic understanding |
| Number of Targets | 44-77[1][2][7] | Customizable based on initial findings | 100+[1][8] |
| Assay Format | Typically single concentration binding assays | Dose-response binding and functional assays | Full characterization with functional and mechanistic assays |
| Example Panels | SafetyScreen44, InVEST44™, ICESTP Safety Panel™ 44[1][6][7] | Custom panels based on target family | SpectrumScreen®, Comprehensive Profiling Panels[6][8] |
Step-by-Step Protocol for a Typical In Vitro Safety Panel Screen:
-
Compound Submission: Provide the test compound at a specified concentration and quantity to the contract research organization (CRO).
-
Assay Performance: The CRO performs binding or functional assays for each target in the panel. Radioligand binding assays are a common format.
-
Data Analysis: The results are typically reported as the percent inhibition of binding at a single concentration (e.g., 10 µM).
-
Hit Identification: Targets showing significant inhibition (e.g., >50%) are flagged as "hits" for further investigation.
-
Follow-up Studies: For identified hits, dose-response curves are generated to determine the IC50 or Ki values, providing a quantitative measure of potency.
Kinase Selectivity Profiling: Honing in on the Target Family
For a kinase inhibitor, assessing its selectivity across the human kinome is critical. Off-target kinase inhibition can lead to a variety of toxicities. Several platforms are available for broad kinase profiling.
Key Methodologies:
-
Radiometric Assays: These are considered the gold standard and directly measure the transfer of a radiolabeled phosphate from ATP to a substrate.[9][10] They are less prone to interference from compound autofluorescence or quenching.
-
Luminescence-Based Assays: These assays, such as ADP-Glo™, measure kinase activity by quantifying the amount of ADP produced in the kinase reaction.[11] They offer a non-radioactive, high-throughput alternative.
-
Competitive Binding Assays: Platforms like KINOMEscan™ utilize a competition binding assay to quantify the interaction between a compound and a panel of kinases.[12] This method does not directly measure enzymatic activity but provides a comprehensive overview of binding affinities.
Experimental Workflow for Kinase Selectivity Profiling:
Caption: Workflow for in vitro kinase selectivity profiling.
Data Interpretation: The results of a kinase screen are often visualized as a dendrogram, which graphically represents the selectivity of the compound across the kinome. A highly selective inhibitor will show potent inhibition of its intended target with minimal activity against other kinases.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context
While in vitro assays are invaluable, they do not fully recapitulate the complex environment inside a cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that allows for the confirmation of target engagement in intact cells or even tissues.[13][14][15] The principle of CETSA is that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature.[14][16]
Step-by-Step Protocol for a Western Blot-Based CETSA:
-
Cell Treatment: Treat cultured cells with the test compound or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspensions and heat them to a range of different temperatures.
-
Cell Lysis: Lyse the cells to release their protein content.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using Western blotting with a specific antibody.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Isothermal Dose-Response Fingerprinting (ITDRF): A variation of CETSA, ITDRF, involves treating cells with a range of compound concentrations and heating them to a single, constant temperature.[13] This allows for the determination of a dose-dependent target engagement.
Comparison of Off-Target Evaluation Methods:
| Method | Principle | Advantages | Disadvantages |
| In Silico Prediction | Computational modeling and database searching | Rapid, inexpensive, broad coverage | Predictive, requires experimental validation |
| In Vitro Safety Panels | Binding or functional assays against known toxicity targets | Standardized, broad panel of diverse targets | May miss novel off-targets, in vitro artifacts |
| Kinase Profiling | Measurement of enzymatic activity or binding across the kinome | Highly relevant for kinase inhibitors, quantitative | Can be expensive, may not reflect cellular activity |
| CETSA | Ligand-induced thermal stabilization of the target protein | Confirms target engagement in a cellular context, can be used in tissues | Requires a specific antibody for the target, lower throughput |
Conclusion
Evaluating the off-target effects of a novel compound like this compound is a critical and multi-faceted process. By employing a strategic combination of in silico prediction, broad in vitro safety panels, focused kinase selectivity profiling, and cell-based target engagement assays like CETSA, researchers can build a comprehensive safety profile for their drug candidates. This integrated approach not only de-risks the path to clinical development but also provides a deeper understanding of the compound's mechanism of action and potential for therapeutic success. Early and thorough off-target assessment is an investment that pays dividends in the form of safer, more effective medicines.
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confirming the binding mode of 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine through crystallography
A Comparative Guide to Confirming the Binding Mode of 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine
This guide provides an in-depth, comparative analysis of methodologies for confirming the binding mode of small molecule inhibitors, using this compound as a central case study. We will delve into the technical nuances of X-ray crystallography as the definitive method for atomic-level structural elucidation and objectively compare its performance, insights, and limitations against complementary biophysical and computational techniques.
Introduction: The Imperative of Binding Mode Confirmation
In the landscape of structure-based drug design, identifying a "hit" compound is only the beginning. The true value of a molecule like this compound—a compound featuring a pyrazine core and a phenylpiperazine moiety, scaffolds known for diverse biological activities—lies in understanding its precise interaction with its target protein.[1][2][3] An unambiguous, high-resolution picture of the binding mode is paramount. It transforms a simple affinity value into actionable intelligence, guiding medicinal chemists in the lead optimization cycle to enhance potency, selectivity, and pharmacokinetic properties.[4][5]
Without this structural confirmation, optimization efforts are based on inference and hypothesis, a precarious foundation for a resource-intensive drug development campaign. This guide will explore the gold-standard technique for achieving this confirmation, X-ray crystallography, and contextualize its application by comparing it with other powerful analytical tools.
The Gold Standard: X-ray Crystallography
X-ray crystallography provides an unparalleled, direct visualization of the ligand-protein complex at atomic resolution.[4][6] It generates a detailed three-dimensional electron density map, allowing for the precise placement of every atom in both the ligand and the protein's binding pocket.[6][] This technique is not merely about taking a picture; it is about providing the definitive evidence of the key interactions—hydrogen bonds, hydrophobic contacts, and π-stacking—that govern molecular recognition.
Causality in Experimental Design: Co-crystallization vs. Soaking
For a ligand like this compound, which possesses multiple rotatable bonds, co-crystallization is often the preferred method over crystal soaking.
-
Co-crystallization involves setting up crystallization trials with the protein already incubated with the ligand. This allows the protein-ligand complex to form in solution, enabling any necessary conformational adjustments in the protein to accommodate the ligand before the crystal lattice forms.
-
Soaking , which involves diffusing the ligand into a pre-formed apo-protein crystal, can be faster but carries a risk. The rigid constraints of the crystal lattice might prevent necessary protein conformational changes, potentially misrepresenting the true binding mode or failing to show binding at all.[5]
The workflow for determining the protein-ligand complex structure is a multi-stage process requiring meticulous execution.
Experimental Protocol: Co-crystallization Workflow
This protocol outlines the critical steps for determining the structure of a target protein in complex with this compound.
-
Protein Preparation & Complex Formation:
-
Express and purify the target protein to >95% homogeneity, as verified by SDS-PAGE and size-exclusion chromatography.[8][9]
-
Concentrate the protein to a typical range of 5-20 mg/mL in a low-ionic-strength buffer to enhance stability and promote crystallization.
-
Prepare a stock solution of the ligand in a compatible solvent like DMSO. The final DMSO concentration in the protein solution should ideally be kept below 5% (v/v) to avoid interference with crystallization.
-
Incubate the protein with the ligand at a 1:5 to 1:10 molar ratio for several hours on ice to ensure complex formation.[10]
-
-
Crystallization Screening:
-
Utilize automated liquid handlers to set up sitting-drop or hanging-drop vapor diffusion experiments.[9] Mix the protein-ligand complex solution with a wide array of commercially available crystallization screens.
-
Incubate plates at a stable temperature (e.g., 4°C or 20°C) and monitor regularly for crystal growth over several weeks.
-
-
Crystal Optimization and Harvesting:
-
Once initial "hits" are identified, perform optimization screening by systematically varying the precipitant concentration, buffer pH, and additives around the hit condition to improve crystal size and quality.
-
Carefully harvest the best crystals using a cryo-loop and briefly transfer them to a cryoprotectant solution (typically the mother liquor supplemented with 20-30% glycerol or ethylene glycol) to prevent ice crystal formation during flash-cooling.[11]
-
Flash-cool the crystal by plunging it into liquid nitrogen.
-
-
X-ray Diffraction Data Collection:
-
Data Processing and Structure Refinement:
-
Process the diffraction data to index, integrate, and scale the reflection intensities.
-
Determine the initial phases, typically by molecular replacement using a known homologous protein structure.
-
Build an initial model of the protein into the electron density map.
-
Carefully inspect the difference density maps (Fo-Fc) to unambiguously identify the electron density corresponding to the bound ligand.
-
Perform iterative cycles of model refinement to improve the fit of the atomic coordinates to the experimental data, interspersed with manual model rebuilding.[5]
-
Validate the final structure using established metrics (e.g., R-work/R-free, Ramachandran plots, geometry checks) to ensure its accuracy and reliability.[13]
-
Data Presentation: Crystallographic Statistics
A self-validating crystallographic study will report key statistics that attest to the quality of the structure.
| Parameter | Acceptable Range/Value | Significance |
| Data Collection | ||
| Resolution (Å) | < 2.5 Å | The level of detail observed in the electron density map. Lower values are better. |
| Completeness (%) | > 95% | The percentage of all possible unique reflections measured. |
| I/σ(I) | > 2.0 at highest shell | Signal-to-noise ratio of the reflection intensities. |
| R-merge | < 0.15 (overall) | A measure of the agreement between symmetry-related reflections. |
| Refinement | ||
| R-work / R-free | < 0.25 / < 0.30 | R-work measures the fit of the model to the data. R-free measures the fit for a subset of data not used in refinement, preventing overfitting. |
| Ramachandran Outliers (%) | < 0.5% | Percentage of amino acid residues with sterically disallowed backbone conformations. |
| RMSD Bonds (Å) | < 0.02 | Root-mean-square deviation from ideal bond lengths. |
| RMSD Angles (°) | < 2.0 | Root-mean-square deviation from ideal bond angles. |
A Multi-Faceted Approach: Orthogonal and Complementary Techniques
While crystallography provides the definitive static picture, a robust understanding of a ligand's binding is achieved by integrating data from multiple techniques. These methods can validate the crystallographic findings in a solution-based context and provide complementary thermodynamic and dynamic information.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing a crucial check that the binding mode observed in the solid-state crystal is maintained in a more physiologically relevant environment.[14]
-
How it Works: NMR detects binding by monitoring changes in the nuclear magnetic resonance signals of either the ligand or the protein upon complex formation.[15][16]
-
Key Experiments:
-
Ligand-Observed NMR: Techniques like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can identify which parts of the ligand are in close proximity to the protein, effectively mapping the binding epitope.[15] These methods are excellent for confirming binding and are not limited by protein size.
-
Protein-Observed NMR: In ¹H-¹⁵N HSQC experiments, the chemical shifts of specific protein amide signals will be perturbed upon ligand binding. This can map the binding site on the protein surface and confirm the interaction site identified by crystallography.
-
-
Value Proposition: NMR confirms that the interaction occurs in solution and can provide valuable insights into the dynamics of the interaction, which is something a static crystal structure cannot.[17][18]
B. Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for measuring the thermodynamics of a binding event.[19] It provides a complete thermodynamic profile of the interaction in a single experiment.
-
How it Works: ITC directly measures the heat released or absorbed as a ligand is titrated into a solution containing the protein.[20][21]
-
Data Obtained:
-
Binding Affinity (KD): The dissociation constant, a measure of binding strength.
-
Stoichiometry (n): The molar ratio of ligand to protein in the complex.
-
Enthalpy (ΔH): The change in heat associated with binding.
-
Entropy (ΔS): The change in disorder upon binding.
-
-
Value Proposition: While ITC does not provide structural information on the binding mode, it quantitatively measures the binding affinity and reveals the thermodynamic driving forces (enthalpic vs. entropic) of the interaction.[22] This data is critical for validating that the ligand binds with the expected affinity and stoichiometry.
C. Computational Docking
Computational docking is an in silico method used to predict the preferred binding mode of a ligand to a protein of known three-dimensional structure.[23][24]
-
How it Works: Docking algorithms sample a vast number of possible conformations and orientations of the ligand within the protein's active site, using a scoring function to rank the most likely poses.[25][26]
-
Value Proposition: Its primary role is predictive and hypothesis-generating.[27] Before embarking on lengthy crystallography or NMR experiments, docking can quickly generate plausible binding hypotheses for this compound. These predicted poses can then be experimentally validated. It is a powerful tool for virtual screening but should not be considered a substitute for experimental confirmation.[6][23]
Comparative Analysis Summary
The choice of technique depends on the specific question being asked at a particular stage of a drug discovery project.
| Feature | X-ray Crystallography | NMR Spectroscopy | Isothermal Titration Calorimetry (ITC) | Computational Docking |
| Primary Output | High-resolution 3D structure | Binding confirmation, epitope mapping, dynamics | Binding affinity (KD), thermodynamics (ΔH, ΔS) | Predicted 3D binding pose, estimated score |
| Resolution | Atomic (~1.5-3.0 Å) | Atomic (indirectly) / Residue-level | None (measures bulk property) | Theoretical / Atomic |
| Binding Mode Info | Definitive | Good (Epitope mapping) | None | Predictive / Hypothetical |
| Binding Affinity (KD) | No (can detect very weak binding)[28] | Yes (from mM to nM) | Gold Standard (μM to pM) | Rough estimate (scoring function dependent) |
| Key Limitation | Requires well-diffracting crystals; static picture | Protein size limitations; requires soluble samples | Requires soluble, pure samples; no structural data | Accuracy depends heavily on scoring functions |
| Role in Project | Confirmation: Definitive structural validation. | Validation: Solution-state binding and dynamics. | Quantification: Thermodynamic characterization. | Prediction: Hypothesis generation, virtual screening. |
Conclusion
Confirming the binding mode of a promising molecule like this compound is a cornerstone of modern drug discovery. X-ray crystallography stands as the unequivocal gold standard, providing the atomic-level detail necessary for rational, structure-guided optimization.[5] Its ability to deliver a precise three-dimensional map of the ligand-target interface is unmatched.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine
This document provides essential procedural guidance for the safe and compliant disposal of 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine. As a specialized heterocyclic compound used in advanced research and drug development, its handling and disposal require a thorough understanding of its potential hazards and adherence to strict regulatory protocols. This guide is designed to equip researchers, scientists, and laboratory professionals with the necessary information to manage this chemical waste stream responsibly, ensuring personal safety and environmental protection.
Hazard Assessment and Profile
While a specific Safety Data Sheet (SDS) for this compound may not be universally available, a robust hazard assessment can be constructed by examining its structural motifs: a halogenated aminopyrazine and a phenylpiperazine moiety.
-
Halogenated Aromatic Amine Core: The brominated pyrazine structure suggests potential for acute toxicity and environmental persistence. Compounds in this class are often categorized as irritants and may be harmful if ingested, inhaled, or absorbed through the skin.[1][2] For instance, related compounds like 5-bromo-N-methylpyrazin-2-amine are listed as harmful if swallowed, harmful in contact with skin, and causing skin and eye irritation.[1]
-
Phenylpiperazine Moiety: Piperazine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[3][4] They may also act as sensitizers, causing allergic reactions. The phenylpiperazine component specifically has been associated with acute toxicity and skin/eye irritation.[4][5]
Based on this analysis, this compound should be handled as a hazardous substance with the presumed characteristics outlined in the table below.
| Hazard Category | Anticipated Effect | Rationale and Supporting Evidence |
| Acute Toxicity (Oral, Dermal) | Harmful if swallowed or in contact with skin. | Based on data for analogous brominated pyrazines and phenylpiperazine.[1][6] |
| Skin Corrosion/Irritation | Causes skin irritation, potentially severe. | A common hazard for both piperazine derivatives and aminopyrazines.[2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage. | Piperazine compounds are noted for causing severe eye damage.[3][4][7] |
| Environmental Hazard | Potentially harmful to aquatic life. | Halogenated organic compounds can persist and bioaccumulate.[3][8] |
Personal Protective Equipment (PPE) and Handling
Given the anticipated hazards, stringent adherence to safety protocols during handling and disposal is paramount.
-
Engineering Controls: All handling of this compound, including weighing and solution preparation, should occur within a certified chemical fume hood to minimize inhalation exposure.[7][9] Emergency eyewash stations and safety showers must be readily accessible.[8]
-
Personal Protective Equipment (PPE): A standard PPE ensemble for handling this chemical includes:
-
Eye/Face Protection: Tightly fitting safety goggles or a face shield.[10]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber. Gloves should be inspected before use and disposed of as contaminated waste after handling.[10]
-
Body Protection: A lab coat or chemical-resistant apron.[7]
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is required.[11]
-
Step-by-Step Disposal Protocol
The disposal of this compound must follow the "cradle-to-grave" principle for hazardous waste management established by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12]
Step 1: Waste Identification and Segregation
-
Classify the Waste: Treat all quantities of this compound, including pure compound, reaction mixtures, and contaminated materials, as hazardous chemical waste.[13][14]
-
Segregate at the Source: Do not mix this waste with non-hazardous materials. Crucially, keep it separate from incompatible chemicals, particularly strong oxidizing agents and strong acids, to prevent potentially violent reactions.[3][6] Use dedicated, clearly labeled containers for this waste stream.[15]
Step 2: Waste Collection and Container Management
-
Select Appropriate Containers: Use only containers that are compatible with the chemical, typically high-density polyethylene (HDPE) or glass containers for solids.[13][16] Ensure the container is in good condition, free from cracks or leaks.[13]
-
Proper Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[7] The label should also indicate the primary hazards (e.g., "Toxic," "Irritant").
-
Secure Closure: Keep the waste container tightly sealed at all times, except when adding waste.[13][17] This prevents the release of vapors and protects against spills.
Step 3: Spill Management
In the event of a spill, immediate and proper cleanup is critical to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure the space is well-ventilated, preferably by using a fume hood.[3][7]
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[3][7]
-
Collect and Dispose: Carefully transfer the spilled material or absorbent into the designated hazardous waste container.[10]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol), followed by soap and water. Dispose of all cleaning materials (wipes, gloves, etc.) as hazardous waste.[7]
Step 4: Final Disposal
-
On-site Storage: Store the sealed hazardous waste container in a designated, cool, dry, and well-ventilated satellite accumulation area away from general laboratory traffic.[17]
-
Professional Disposal Service: The final disposal of the waste must be handled by a licensed hazardous waste disposal company.[14][18] This service will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[12]
-
Manifest Tracking: Ensure that a hazardous waste manifest is completed. This document tracks the waste from your facility to its final destination, as required by the EPA.[13][19]
-
Recommended Disposal Method: The preferred method for destroying halogenated aromatic amines is high-temperature incineration in a facility equipped with flue gas scrubbers to neutralize acidic gases produced during combustion.[10][18]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling and disposing of the target compound.
References
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine
As researchers and drug development professionals, our work with novel chemical entities like 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine (CAS No. 344940-70-1) demands a rigorous and proactive approach to safety.[1] This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE). Our objective is to move beyond mere compliance and foster a culture of intrinsic safety, where every procedural choice is deliberate and understood. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its hazard profile from structurally related aminopyrazine and phenylpiperazine derivatives to establish best safety practices.[2]
Hazard Identification: An Evidence-Based Assessment
Handling any chemical safely begins with a thorough understanding of its potential hazards. Based on data from analogous compounds, this compound should be treated as a hazardous substance. The primary risks are associated with irritation and acute toxicity.
The following table summarizes the inferred hazard classifications according to the Globally Harmonized System (GHS).
| Hazard Class | Hazard Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][5][6] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[3][5][6] |
| Specific Target Organ Toxicity — Single Exposure | Category 3 | H335: May cause respiratory irritation[3][5] |
These classifications are supported by precautionary statements found for similar compounds, such as P264 (Wash hands and skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and specific actions to take in case of exposure to the skin or eyes.[6][7]
The Hierarchy of Controls: A Foundational Safety Principle
Before we even consider PPE, it is crucial to implement more effective safety measures. PPE is the last line of defense, essential but only after other controls have been optimized. The hierarchy of controls is a fundamental concept in industrial hygiene that prioritizes safety strategies.
Caption: Proper sequence for donning and doffing PPE.
Decontamination and Disposal Plan
All disposable PPE used while handling this compound should be considered contaminated waste.
-
Gloves: Remove and dispose of immediately after use or contamination in a designated hazardous waste container. [8][9]* Lab Coats: If significant contamination occurs, the lab coat should be professionally decontaminated or disposed of as hazardous waste according to institutional guidelines. Do not take contaminated lab coats home.
-
General Waste: Never dispose of contaminated PPE in the regular trash. All waste should be collected in a clearly labeled, sealed container for disposal by trained personnel. [8]
Emergency Procedures in Case of Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs. [7][8]* Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [7][8]* Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [8][10]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [8][11] By adhering to these rigorous, evidence-based PPE protocols, you can confidently and safely advance your research while ensuring the well-being of yourself and your colleagues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
